molecular formula C6H9I B092552 1-Iodocyclohexene CAS No. 17497-53-9

1-Iodocyclohexene

Numéro de catalogue: B092552
Numéro CAS: 17497-53-9
Poids moléculaire: 208.04 g/mol
Clé InChI: CAROGICRCNKEOD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Iodocyclohexene (CAS 17497-53-9) is a cyclic organoiodine compound with the molecular formula C₆H₉I and a molecular weight of 208.04 g/mol . It is classified as a vinylic iodide, a class of compounds prized in organic synthesis for their role as key intermediates in constructing complex molecules . This reagent serves as a versatile precursor for creating diverse functionalized cyclohexene systems, which are important structural motifs in advanced chemical research . In the laboratory, this compound is particularly valuable in photochemical studies. Upon UV irradiation, it undergoes homolytic cleavage of the carbon-iodine bond, which can generate vinyl cations or radical intermediates . These reactive species can be trapped by solvents like methanol, yielding products such as 1-methoxycyclohexene and the reduction product cyclohexene . Research has shown that these photochemical pathways can be significantly influenced by external factors such as ultrasonic irradiation and the presence of zinc as an iodine scavenger, which can alter the ratio of radical-derived to ionic products . The synthesis of this compound is typically achieved from cyclohexanone via a modified Pross and Sternhell method, which involves the formation of a hydrazone intermediate followed by treatment with iodine . Handling and Safety: This compound is a light-sensitive liquid . Researchers should consult the relevant Safety Data Sheet (SDS) for detailed hazard and handling information prior to use. Notice: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-iodocyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9I/c7-6-4-2-1-3-5-6/h4H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAROGICRCNKEOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334017
Record name 1-Iodocyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17497-53-9
Record name 1-Iodocyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Iodocyclohexene from Cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 1-iodocyclohexene from cyclohexanone (B45756), a key transformation in organic synthesis. The primary method discussed is the Barton vinyl iodide synthesis, which proceeds through a hydrazone intermediate. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who require a detailed understanding of this synthetic route.

Reaction Overview and Mechanism

The conversion of cyclohexanone to this compound is a two-step process. The first step involves the formation of cyclohexanone hydrazone by reacting cyclohexanone with hydrazine (B178648) hydrate (B1144303). The subsequent step is the iodination of the hydrazone to yield the desired vinyl iodide. This reaction is a modification of the Barton vinyl iodide synthesis.[1][2][3]

The mechanism of the second step, the iodination of the hydrazone, involves the oxidation of the hydrazone by iodine to form a diazo intermediate.[4] This is followed by an electrophilic attack by another iodine molecule. The displacement of nitrogen gas then leads to the formation of an iodocarbonium ion. Finally, an elimination reaction results in the formation of the this compound product.[4]

Experimental Protocols

The following experimental protocols are based on established and reliable methods for the synthesis of this compound from cyclohexanone.[1][5]

Step 1: Synthesis of Cyclohexanone Hydrazone

This procedure outlines the formation of the hydrazone intermediate from cyclohexanone.

  • Materials:

  • Equipment:

    • Round-bottomed flask

    • Magnetic stirrer

    • Condenser

    • Addition funnel

  • Procedure:

    • Place hydrazine hydrate (40.8 mL, 0.84 mol) into a round-bottomed flask equipped with a magnetic stirrer, condenser, and an addition funnel.[1]

    • Prepare a solution of cyclohexanone (6.4 mL, 61.5 mmol) in absolute methanol (35 mL).[1]

    • Add the cyclohexanone solution very slowly (approximately 3 drops per minute) to the hydrazine hydrate with vigorous stirring.[1]

    • Once the addition is complete, reflux the reaction mixture for 1 hour.[1]

    • Cool the mixture to room temperature.

    • Evaporate the methanol.

    • Wash the reaction mixture with chloroform and then with aqueous sodium chloride.

    • Dry the organic layer over anhydrous sodium sulphate.[1]

    • Filter the mixture and evaporate the chloroform to obtain the cyclohexanone hydrazone.[1]

Step 2: Synthesis of this compound

This procedure details the conversion of the cyclohexanone hydrazone to the final product.

  • Materials:

  • Procedure:

    • Dissolve the cyclohexanone hydrazone in diethyl ether.

    • In a separate flask, prepare a solution of iodine in diethyl ether.

    • Add the non-nucleophilic base to the iodine solution.

    • Slowly add the hydrazone solution to the iodine/base mixture at room temperature with stirring.[4]

    • Monitor the reaction for the evolution of nitrogen gas, which indicates the progress of the reaction.

    • Upon completion, quench the reaction and perform a suitable workup to isolate the this compound.

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis of the cyclohexanone hydrazone intermediate.

ParameterValueReference
Reactants
Cyclohexanone6.4 mL (61.5 mmol)[1]
Hydrazine Hydrate40.8 mL (0.84 mol)[1]
Absolute Methanol35 mL[1]
Reaction Conditions
Addition Rate~3 drops per minute[1]
Reflux Time1 hour[1]
Product
Cyclohexanone Hydrazone Yield6.3 g (91%)[1]

Visualizations

Diagram 1: Experimental Workflow for the Synthesis of this compound

G cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Iodination A Cyclohexanone in Methanol C Slow Addition & Reflux A->C B Hydrazine Hydrate B->C D Workup (Evaporation, Extraction, Drying) C->D E Cyclohexanone Hydrazone D->E F Cyclohexanone Hydrazone H Reaction at Room Temperature F->H G Iodine & Base in Ether G->H I Workup & Purification H->I J This compound I->J

Caption: Workflow for the two-step synthesis of this compound.

Diagram 2: Reaction Pathway for the Synthesis of this compound

G A Cyclohexanone B Cyclohexanone Hydrazone A->B + Hydrazine Hydrate C This compound B->C + I2, Base - N2, - HI

Caption: Chemical transformation from cyclohexanone to this compound.

References

An In-depth Technical Guide to the Preparation of 1-Iodocyclohexene via Hydrazone Iodination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-iodocyclohexene through the iodination of cyclohexanone (B45756) hydrazone, a method famously known as the Barton vinyl iodide synthesis. This transformation is a cornerstone in organic synthesis, enabling the introduction of a vinyl iodide moiety, a versatile functional group for various cross-coupling reactions pivotal in the development of novel therapeutics and complex molecules.

Reaction Overview and Mechanism

The preparation of this compound from cyclohexanone is a two-step process. The first step involves the condensation of cyclohexanone with hydrazine (B178648) hydrate (B1144303) to form cyclohexanone hydrazone. The subsequent step is the iodination of the hydrazone using molecular iodine in the presence of a non-nucleophilic base, which yields the desired this compound.

The mechanism of the Barton vinyl iodide synthesis proceeds through a series of well-defined intermediates. The reaction is initiated by the oxidation of the hydrazone by iodine to form a diazo intermediate. This is followed by an electrophilic attack of another iodine molecule and the subsequent elimination of nitrogen gas to generate an iodocarbonium ion. Finally, a base-mediated elimination of a proton affords the this compound product.

G cluster_hydrazone_formation Step 1: Hydrazone Formation cluster_iodination Step 2: Hydrazone Iodination (Barton Reaction) Cyclohexanone Cyclohexanone Cyclohexanone_Hydrazone Cyclohexanone Hydrazone Cyclohexanone->Cyclohexanone_Hydrazone + H2NNH2*H2O Diazo_Intermediate Diazo Intermediate Cyclohexanone_Hydrazone->Diazo_Intermediate + I2, Base Iodocarbonium_Ion Iodocarbonium Ion Diazo_Intermediate->Iodocarbonium_Ion + I2, - N2 1 1 Iodocarbonium_Ion->1 _Iodocyclohexene This compound G cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Iodination A 1. Add cyclohexanone in methanol (B129727) to hydrazine hydrate B 2. Reflux for 1 hour A->B C 3. Workup (Evaporation, wash, dry) B->C D 1. Add iodine solution to hydrazone and triethylamine (B128534) in ether E 2. Stir for 20 minutes D->E F 3. Workup (Dilution, wash, dry, evaporation) E->F

An In-depth Technical Guide to the Physical Properties of 1-Iodocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodocyclohexene is a halogenated cyclic alkene that serves as a versatile synthetic intermediate in organic chemistry. Its reactivity, stemming from the carbon-iodine bond on the cyclohexene (B86901) ring, makes it a valuable precursor for the synthesis of a wide range of functionalized cyclohexene derivatives. These derivatives are significant structural motifs in the development of new pharmaceutical agents and advanced materials. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for its synthesis and the determination of its physical characteristics, and relevant spectral data.

Physicochemical Properties

Quantitative data for the physical properties of this compound are summarized in the table below. It is important to note that while some experimental values are available, others, such as melting point and a precise refractive index, are not widely reported in the literature.

PropertyValueSource
Molecular Formula C₆H₉I--INVALID-LINK--
Molecular Weight 208.04 g/mol --INVALID-LINK--
Boiling Point 80-81 °C at 20 mmHg--INVALID-LINK--
Density 1.624 g/mL at 25 °C--INVALID-LINK--
Melting Point Not available-
Refractive Index Not available-
Appearance Colorless to slightly reddish-yellow liquid--INVALID-LINK--
Solubility Soluble in ethanol, ether, and acetone--INVALID-LINK--

Spectral Data

Mass Spectrometry

The mass spectrum of this compound is available through the NIST WebBook. The spectrum displays the fragmentation pattern of the molecule upon electron ionization, which is crucial for its identification and structural elucidation.

Experimental Workflow for Mass Spectrometry Analysis

Caption: Workflow for Mass Spectrometry Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

PubChem indicates the availability of vapor-phase IR spectral data for this compound, but the actual spectrum with peak assignments is not provided.[1] IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For this compound, key absorbances would be expected for the C=C double bond and the C-I bond.

Experimental Protocols

Synthesis of this compound from Cyclohexanone (B45756)

A common and effective method for the synthesis of this compound proceeds via the corresponding hydrazone of cyclohexanone.[2]

Materials:

Procedure:

  • Formation of Cyclohexanone Hydrazone:

    • In a round-bottomed flask equipped with a magnetic stirrer, condenser, and addition funnel, place hydrazine hydrate.

    • Slowly add a solution of cyclohexanone in absolute methanol to the vigorously stirred hydrazine hydrate.

    • After the addition is complete, reflux the reaction mixture for 1 hour.

    • Cool the mixture to room temperature. The hydrazone can then be isolated.

  • Iodination of the Hydrazone:

    • In a separate flask, dissolve the cyclohexanone hydrazone and triethylamine in dry ether.

    • Add a solution of iodine in dry ether dropwise to the stirred hydrazone solution at room temperature.

    • Continue stirring for 20 minutes after the addition is complete.

    • Dilute the reaction mixture with dry ether.

    • Wash the organic layer successively with saturated aqueous sodium sulfite, 3N HCl, saturated aqueous sodium bicarbonate, and aqueous sodium chloride.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and evaporate the solvent to yield this compound.

Diagram of the Synthesis Workflow

Caption: Synthesis of this compound from cyclohexanone.

Determination of Physical Properties

The following are general experimental protocols that can be adapted for the determination of the physical properties of this compound.

Boiling Point Determination (Micro Method under Reduced Pressure):

This method is suitable for small sample volumes and for substances that may decompose at their atmospheric boiling point.

  • Apparatus Setup: A Thiele tube or a similar heating apparatus equipped with a vacuum connection, a thermometer, and a capillary tube sealed at one end.

  • Sample Preparation: Place a small amount of this compound into a small test tube. Insert the capillary tube with the open end down into the liquid.

  • Procedure:

    • Attach the test tube to the thermometer.

    • Place the assembly in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

    • Gradually heat the Thiele tube while stirring.

    • A stream of bubbles will emerge from the capillary tube.

    • When a steady stream of bubbles is observed, discontinue heating.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

    • Record the pressure at which the measurement is taken.

Density Determination:

  • Apparatus: A pycnometer or a graduated cylinder and an analytical balance.

  • Procedure (using a pycnometer for higher accuracy):

    • Weigh a clean and dry pycnometer.

    • Fill the pycnometer with this compound, ensuring there are no air bubbles.

    • Place the pycnometer in a constant temperature bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.

    • Carefully remove any excess liquid that has expanded.

    • Weigh the pycnometer containing the liquid.

    • Determine the volume of the pycnometer by repeating the procedure with a liquid of known density (e.g., distilled water).

    • Calculate the density of this compound using the formula: Density = (mass of liquid) / (volume of pycnometer).

Refractive Index Determination:

  • Apparatus: An Abbe refractometer.

  • Procedure:

    • Calibrate the refractometer using a standard liquid with a known refractive index.

    • Place a few drops of this compound onto the prism of the refractometer.

    • Close the prism and allow the sample to reach the temperature of the instrument (usually 20 °C or 25 °C, maintained by a water bath).

    • Adjust the instrument to bring the dividing line between the light and dark fields into focus and at the center of the crosshairs.

    • Read the refractive index from the scale.

Conclusion

This compound is a key building block in organic synthesis. This guide has summarized its known physical properties, provided detailed experimental protocols for its preparation and characterization, and highlighted the available spectral data. While some physical constants like melting point and refractive index, along with detailed NMR and IR spectra, are not widely published, the information provided herein offers a solid foundation for researchers and professionals working with this compound. It is recommended that users of this compound perform their own analyses to determine any missing physical data as needed for their specific applications.

References

Technical Guide: Physicochemical Properties of 1-Iodocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodocyclohexene is a halogenated cyclic alkene of interest in organic synthesis and as a potential intermediate in the development of novel pharmaceutical compounds. A thorough understanding of its fundamental physicochemical properties, such as boiling point and density, is crucial for its application in synthetic chemistry, reaction kinetics, and process scale-up. This technical guide provides an in-depth overview of the available data for this compound and outlines detailed experimental protocols for the determination of its boiling point and density.

Data Presentation

A comprehensive search of available chemical databases and scientific literature did not yield experimentally determined values for the boiling point and density of this compound. Several sources explicitly state these values as "not available". For the purpose of providing a comparative reference, the properties of the related saturated compound, iodocyclohexane, are presented below. It is critical to note that the presence of the double bond in this compound is expected to influence its physical properties relative to its saturated analog.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compound C₆H₉I208.04Not AvailableNot Available
Iodocyclohexane C₆H₁₁I210.0680-81 @ 20 mmHg1.624 @ 25 °C[1]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. One common pathway involves the reaction of cyclohexanone (B45756) with hydrazine (B178648) to form the corresponding hydrazone, followed by reaction with iodine.

A logical workflow for the synthesis is depicted in the following diagram:

Synthesis_of_1_iodocyclohexene Cyclohexanone Cyclohexanone CyclohexanoneHydrazone Cyclohexanone Hydrazone Cyclohexanone->CyclohexanoneHydrazone Reaction with Hydrazine Hydrazine Hydrazine Hydrazine->CyclohexanoneHydrazone This compound This compound CyclohexanoneHydrazone->this compound Reaction with Iodine Iodine Iodine Iodine->this compound

Caption: Synthesis pathway of this compound from Cyclohexanone.

Experimental Protocols

Given the absence of reported values for the boiling point and density of this compound, the following detailed experimental protocols are provided for their determination.

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of liquid and is a standard technique in organic chemistry laboratories.

Materials:

  • This compound sample

  • Thiele tube or other suitable heating apparatus (e.g., oil bath with a stirrer)

  • Thermometer (calibrated)

  • Capillary tubes (sealed at one end)

  • Small test tube

  • Rubber band or wire for attaching the test tube and thermometer

Procedure:

  • Sample Preparation: Add a small amount (approximately 0.5 mL) of this compound to the small test tube.

  • Capillary Insertion: Place a capillary tube, with the sealed end facing up, into the test tube containing the sample.

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

  • Heating: Immerse the assembly into the Thiele tube or oil bath. The heat should be applied gradually and the heating bath stirred to ensure uniform temperature distribution.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Boiling Point Determination: Continue heating until a steady and continuous stream of bubbles is observed. Then, remove the heat source and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.

  • Recording: Record the temperature. For accuracy, it is advisable to repeat the measurement.

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used for measuring the density of liquids.

Materials:

  • This compound sample

  • Pycnometer (e.g., 10 mL or 25 mL)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermometer

  • Constant temperature water bath

Procedure:

  • Cleaning and Drying: Thoroughly clean and dry the pycnometer.

  • Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer on the analytical balance and record the mass (m₁).

  • Filling the Pycnometer: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. Place the stopper and wipe away any excess liquid from the outside.

  • Temperature Equilibration: Place the filled pycnometer in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

  • Mass of Pycnometer with Sample: Remove the pycnometer from the bath, carefully dry the exterior, and weigh it. Record the mass (m₂).

  • Calibration with Water: Empty and clean the pycnometer. Fill it with distilled water and repeat steps 4 and 5. Record the mass of the pycnometer filled with water (m₃).

  • Calculation:

    • Mass of the this compound sample: m_sample = m₂ - m₁

    • Mass of the water: m_water = m₃ - m₁

    • Volume of the pycnometer (at the specified temperature): V = m_water / ρ_water (where ρ_water is the known density of water at that temperature).

    • Density of this compound: ρ_sample = m_sample / V

The following diagram illustrates the logical workflow for determining the density of a liquid using a pycnometer.

Density_Determination cluster_0 Pycnometer Preparation cluster_1 Sample Measurement cluster_2 Calibration with Water cluster_3 Calculation Clean_Dry Clean and Dry Pycnometer Weigh_Empty Weigh Empty Pycnometer (m1) Clean_Dry->Weigh_Empty Fill_Sample Fill with this compound Weigh_Empty->Fill_Sample Fill_Water Fill with Distilled Water Weigh_Empty->Fill_Water Equilibrate_Temp_Sample Equilibrate Temperature Fill_Sample->Equilibrate_Temp_Sample Weigh_Filled_Sample Weigh Filled Pycnometer (m2) Equilibrate_Temp_Sample->Weigh_Filled_Sample Calc_Mass_Sample Calculate Mass of Sample (m_sample = m2 - m1) Weigh_Filled_Sample->Calc_Mass_Sample Equilibrate_Temp_Water Equilibrate Temperature Fill_Water->Equilibrate_Temp_Water Weigh_Filled_Water Weigh Filled Pycnometer (m3) Equilibrate_Temp_Water->Weigh_Filled_Water Calc_Mass_Water Calculate Mass of Water (m_water = m3 - m1) Weigh_Filled_Water->Calc_Mass_Water Calc_Density Calculate Density of Sample (ρ_sample = m_sample / V) Calc_Mass_Sample->Calc_Density Calc_Volume Calculate Pycnometer Volume (V = m_water / ρ_water) Calc_Mass_Water->Calc_Volume Calc_Volume->Calc_Density

Caption: Workflow for density determination using a pycnometer.

References

An In-depth Technical Guide to 1-Iodocyclohexene (CAS: 17497-53-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-iodocyclohexene, a versatile synthetic intermediate. It covers its chemical and physical properties, detailed synthesis protocols, spectroscopic characterization, and key applications in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science research.

Chemical Identity and Physical Properties

This compound is a halogenated cyclic alkene. The presence of the vinyl iodide functional group makes it a valuable precursor for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 17497-53-9[1]
Molecular Formula C₆H₉I[2]
Molecular Weight 208.04 g/mol [2]
IUPAC Name This compound[1]
Synonyms 1-Iodo-1-cyclohexene, 1-Iodocyclohex-1-ene[1]
Appearance Colorless to slightly reddish-yellow liquid-
Boiling Point Data not available (For Iodocyclohexane: 80-81 °C at 20 mmHg)[3]
Density Data not available (For Iodocyclohexane: 1.624 g/mL at 25 °C)[3][4]
Refractive Index (n²⁰/D) Data not available (For Iodocyclohexane: 1.5441)[3][4]
Solubility Soluble in ethanol, ether, and acetone.[5][6]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected and reported spectral data.

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Peaks / Chemical Shifts (ppm)Source(s)
¹H NMR Specific assignments not detailed in search results. Expected regions: Olefinic proton (~6.0-6.5 ppm), Allylic protons (~2.0-2.5 ppm), and other methylene (B1212753) protons (~1.5-2.0 ppm).[7][8][9]
¹³C NMR Specific assignments not detailed in search results. Expected regions: Vinylic carbons (one attached to iodine at ~90-100 ppm, the other at ~130-140 ppm), and Aliphatic carbons (~20-40 ppm).[10][11]
Infrared (IR) Specific peak list not detailed in search results. Expected absorptions: C=C stretch (~1640 cm⁻¹), vinylic C-H stretch (>3000 cm⁻¹), and aliphatic C-H stretch (<3000 cm⁻¹).[12][13]
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z 208. Key fragments would arise from the loss of iodine and fragmentation of the cyclohexene (B86901) ring.[1]

Synthesis of this compound

This compound can be synthesized from cyclohexanone (B45756) via a two-step procedure involving the formation of a hydrazone intermediate followed by iodination.

Experimental Protocol: Synthesis from Cyclohexanone

This protocol is adapted from a general method for the synthesis of vinyl iodides.

Step 1: Formation of Cyclohexanone Hydrazone

  • To a round-bottomed flask equipped with a magnetic stirrer, condenser, and addition funnel, add hydrazine (B178648) hydrate (B1144303) (40.8 mL, 0.84 mol).

  • With vigorous stirring, slowly add a solution of cyclohexanone (6.4 mL, 61.5 mmol) in absolute methanol (B129727) (35 mL) to the hydrazine hydrate at a rate of approximately 3 drops per minute.

  • After the addition is complete, reflux the reaction mixture for 1 hour.

  • Cool the mixture to room temperature and remove the methanol by rotary evaporation.

  • Wash the residue with chloroform (B151607) and saturated aqueous sodium chloride, then dry the organic layer over anhydrous sodium sulfate.

Step 2: Iodination of Cyclohexanone Hydrazone

  • In a separate flask, prepare a solution of iodine (27.4 g, 0.11 mol) in dry ether (170.4 mL).

  • To a stirred solution of the crude hydrazone (6 g, 0.05 mol) and triethylamine (B128534) (41.6 mL, 0.29 mol) in dry ether (18.1 mL), add the iodine solution dropwise at room temperature. The reaction is instantaneous, and the color will change from yellow to brown.

  • Continue stirring for an additional 20 minutes after the addition is complete.

  • Dilute the reaction mixture with dry ether (150 mL).

  • Wash the ethereal solution successively with saturated aqueous sodium sulfite, 3N HCl, saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Iodination Cyclohexanone Cyclohexanone Reflux Reflux, 1h Cyclohexanone->Reflux Hydrazine Hydrazine Hydrate in Methanol Hydrazine->Reflux Workup1 Aqueous Workup Reflux->Workup1 Hydrazone Cyclohexanone Hydrazone Workup1->Hydrazone Iodine Iodine & Triethylamine in Ether Hydrazone->Iodine Workup2 Aqueous Workup & Purification Iodine->Workup2 Product This compound Workup2->Product

Synthesis of this compound from Cyclohexanone.

Reactivity and Applications in Organic Synthesis

This compound is a valuable building block in organic synthesis, primarily due to the reactivity of the carbon-iodine bond. It readily participates in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents onto the cyclohexene scaffold. This makes it a key intermediate in the synthesis of pharmaceuticals, natural products, and advanced materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and an organoboron compound, typically a boronic acid or ester. This reaction is a powerful tool for the synthesis of substituted cyclohexenes.

General Experimental Protocol: Suzuki-Miyaura Coupling

  • In a Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Add a suitable solvent system, such as a mixture of toluene (B28343) and water.

  • Heat the reaction mixture with vigorous stirring at 80-100 °C until the starting material is consumed, as monitored by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)L₂-I Pd0->PdII_A Oxidative Addition PdII_B R¹-Pd(II)L₂-R² PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product Coupled Product (R¹-R²) PdII_B->Product R1I This compound (R¹-I) R1I->PdII_A Boronic Aryl Boronic Acid (R²-B(OH)₂) + Base Boronic->PdII_A

Catalytic Cycle for the Suzuki-Miyaura Coupling.
Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne, yielding conjugated enynes.[14][15][16] This reaction is typically co-catalyzed by palladium and copper complexes.[14][15][16]

General Experimental Protocol: Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).[14]

  • Add an anhydrous solvent such as THF or DMF, followed by an amine base (e.g., triethylamine, 2-3 equiv.).[14]

  • Introduce the terminal alkyne (1.1-1.5 equiv.) to the stirred mixture.[14]

  • Add this compound (1.0 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or GC-MS.

  • After completion, dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)L₂-I Pd0->PdII_A Oxidative Addition PdII_B R¹-Pd(II)L₂-C≡CR² PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product Coupled Product (R¹-C≡CR²) PdII_B->Product CuI Cu(I)I CuAcetylide Cu(I)-C≡CR² CuI->CuAcetylide + R²-C≡CH + Base CuAcetylide->PdII_A CuAcetylide->CuI R1I This compound (R¹-I) R1I->PdII_A Alkyne Terminal Alkyne (R²-C≡CH) Alkyne->CuI

Catalytic Cycles for the Sonogashira Coupling.
Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of this compound with an alkene to form a substituted cyclohexene derivative.[17] This reaction is highly valuable for the formation of new carbon-carbon double bonds.

General Experimental Protocol: Heck Reaction

  • In a sealable reaction vessel, combine this compound (1.0 equiv.), the alkene coupling partner (1.2-1.5 equiv.), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), and a suitable ligand if necessary (e.g., PPh₃).[18]

  • Add a base, such as triethylamine or sodium acetate (B1210297) (1.5-2.0 equiv.), and an appropriate solvent (e.g., DMF, NMP, or acetonitrile).[18]

  • Seal the vessel and heat the mixture to 80-140 °C. For microwave-assisted protocols, irradiation at higher temperatures for shorter durations can be employed.[18][19]

  • Monitor the reaction for completion using TLC or GC-MS.

  • After cooling, perform a standard aqueous workup by diluting with an organic solvent and washing with water and brine.

  • Dry the organic phase, remove the solvent, and purify the residue by column chromatography.

Heck_Cycle Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)L₂-I Pd0->PdII_A Oxidative Addition PdII_B Intermediate PdII_A->PdII_B Migratory Insertion PdII_C H-Pd(II)L₂-I PdII_B->PdII_C β-Hydride Elimination Product Coupled Product PdII_B->Product PdII_C->Pd0 Reductive Elimination R1I This compound (R¹-I) R1I->PdII_A Alkene Alkene Alkene->PdII_A Base Base Base->PdII_C

Catalytic Cycle for the Heck Reaction.

Safety and Handling

This compound is classified as a combustible liquid and is harmful if swallowed, in contact with skin, or inhaled.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its ability to participate in a range of palladium-catalyzed cross-coupling reactions makes it an essential tool for medicinal chemists and materials scientists. The protocols and data presented in this guide are intended to facilitate its effective use in research and development settings. Further investigation into its reactivity and the development of novel applications are ongoing areas of research.

References

A Comprehensive Technical Guide to 1-Iodocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical intermediates is paramount. 1-Iodocyclohexene, a versatile organoiodine compound, serves as a significant building block in organic synthesis. This document provides an in-depth overview of its core properties, experimental protocols for its synthesis, and its photochemical behavior.

Core Properties of this compound

This compound is a halogenated cycloalkene with the chemical formula C₆H₉I.[1][2][3][4] Its molecular structure and properties make it a valuable reagent in various chemical transformations, including cross-coupling reactions and nucleophilic substitutions. A summary of its key quantitative data is presented below.

PropertyValue
Molecular Formula C₆H₉I[1][2][3]
Molecular Weight 208.04 g/mol [1][2][3]
CAS Number 17497-53-9

Experimental Protocol: Synthesis of this compound

The following protocol details a common method for the synthesis of this compound, adapted from established procedures. This synthesis involves the initial formation of a hydrazone from cyclohexanone (B45756), which is then converted to the final product.

Materials:

Procedure:

  • Hydrazone Formation:

    • In a round-bottomed flask equipped with a magnetic stirrer, condenser, and addition funnel, place hydrazine hydrate.

    • Slowly add a solution of cyclohexanone in absolute methanol to the hydrazine hydrate with vigorous stirring.

    • After the addition is complete, reflux the reaction mixture for one hour.

    • Cool the mixture to room temperature. The cyclohexanone hydrazone can be isolated at this stage or used directly in the next step.

  • Iodination:

    • To the crude hydrazone mixture, add a suitable solvent and a base (e.g., triethylamine).

    • Cool the mixture in an ice bath and slowly add a solution of iodine in the same solvent.

    • Allow the reaction to stir at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction with a solution of sodium thiosulfate (B1220275) to remove excess iodine.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude this compound by vacuum distillation or column chromatography to yield the final product.

Photochemical Reaction Pathways of this compound

This compound exhibits interesting photochemical reactivity, particularly when irradiated with UV light in a nucleophilic solvent such as methanol. The reaction can proceed through both radical and ionic intermediates, leading to a mixture of products. The presence of additives like zinc can influence the product distribution. The following diagram illustrates the key photochemical transformations.

Photochemical_Reactions This compound This compound Cyclohexene Cyclohexene This compound->Cyclohexene Radical Pathway 1-Methoxycyclohexene 1-Methoxycyclohexene This compound->1-Methoxycyclohexene Ionic Pathway (+ Methanol) 1,1-Dimethoxycyclohexane 1,1-Dimethoxycyclohexane 1-Methoxycyclohexene->1,1-Dimethoxycyclohexane Acid-catalyzed addition of Methanol

Caption: Photochemical transformation of this compound in methanol.

This guide provides a foundational understanding of this compound for professionals in the chemical and pharmaceutical sciences. The provided data and protocols offer a starting point for further research and application of this versatile compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-iodocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-iodocyclohexene. Due to the limited availability of public, experimentally verified spectral data for this specific compound, this guide presents predicted chemical shifts and coupling constants based on established principles of NMR spectroscopy. It also includes a comprehensive experimental protocol for acquiring high-quality NMR data for similar vinyl iodide compounds.

Introduction to the NMR Spectroscopy of this compound

This compound is a vinyl iodide of interest in organic synthesis. NMR spectroscopy is an essential tool for the structural elucidation and purity assessment of such compounds. The ¹H NMR spectrum provides information about the electronic environment and connectivity of the hydrogen atoms, while the ¹³C NMR spectrum reveals the carbon framework of the molecule. The presence of the electronegative iodine atom and the C=C double bond significantly influences the chemical shifts of the neighboring protons and carbons.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the vinylic, allylic, and aliphatic protons. The predicted chemical shifts (δ) are presented in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityExpected Coupling Constants (J, Hz)
H-2 (Vinylic)6.2 - 6.5Triplet (t)J(H2-H6) ≈ 4-5 Hz
H-3, H-6 (Allylic)2.1 - 2.4Multiplet (m)-
H-4, H-5 (Aliphatic)1.6 - 1.9Multiplet (m)-

Interpretation of the ¹H NMR Spectrum:

  • Vinylic Proton (H-2): The proton on the double bond (C-2) is expected to be the most deshielded due to the sp² hybridization of the carbon and the influence of the double bond's anisotropy. It will likely appear as a triplet due to coupling with the two adjacent allylic protons on C-6.

  • Allylic Protons (H-3, H-6): The protons on the carbons adjacent to the double bond are deshielded compared to typical aliphatic protons. Their signals are expected to be complex multiplets due to coupling with each other and with the neighboring vinylic and aliphatic protons.

  • Aliphatic Protons (H-4, H-5): These protons are in a more shielded environment and will appear as a complex multiplet in the upfield region of the spectrum.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show four distinct signals corresponding to the four unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (Iodo-substituted)95 - 105
C-2 (Vinylic)135 - 145
C-3, C-6 (Allylic)30 - 40
C-4, C-5 (Aliphatic)20 - 30

Interpretation of the ¹³C NMR Spectrum:

  • C-1: The carbon atom directly bonded to the iodine (C-1) is significantly shielded due to the "heavy atom effect" of iodine, causing its signal to appear at a relatively upfield chemical shift for an sp² carbon.

  • C-2: The other vinylic carbon (C-2) is deshielded and will appear at a characteristic downfield shift for an alkene.

  • C-3, C-6: The two allylic carbons are in a similar chemical environment and are expected to have a chemical shift in the typical aliphatic range, but slightly deshielded due to their proximity to the double bond.

  • C-4, C-5: The remaining two aliphatic carbons are the most shielded and will appear at the most upfield positions in the spectrum.

Experimental Protocol for NMR Analysis

This section outlines a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound or similar compounds.

4.1. Sample Preparation

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample well. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

4.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and sensitivity.

  • Tuning and Matching: Tune and match the NMR probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C) to ensure optimal signal transmission and detection.

  • Shimming: Shim the magnetic field to achieve a high degree of homogeneity across the sample, which is crucial for obtaining sharp spectral lines.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for a reasonably concentrated sample.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 128 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

4.3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Correct the baseline of the spectrum to be flat.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Visualization of the NMR Analysis Workflow

The following diagram illustrates the logical workflow from the molecular structure of this compound to the interpretation of its NMR spectra.

NMR_Workflow cluster_structure Molecular Structure cluster_experiment NMR Experiment cluster_spectra NMR Spectra cluster_interpretation Spectral Interpretation Structure This compound SamplePrep Sample Preparation (Solvent, Concentration) Structure->SamplePrep Acquisition Data Acquisition (1H and 13C NMR) SamplePrep->Acquisition Processing Data Processing (FT, Phasing, etc.) Acquisition->Processing H1_Spectrum 1H NMR Spectrum Processing->H1_Spectrum C13_Spectrum 13C NMR Spectrum Processing->C13_Spectrum H1_Analysis 1H Data Analysis (Chemical Shift, Multiplicity, Coupling Constants, Integration) H1_Spectrum->H1_Analysis C13_Analysis 13C Data Analysis (Chemical Shift) C13_Spectrum->C13_Analysis Final_Structure Structural Elucidation H1_Analysis->Final_Structure C13_Analysis->Final_Structure

Caption: Workflow for the NMR analysis of this compound.

This guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound. For definitive structural confirmation, it is always recommended to acquire and interpret experimental NMR data for the specific compound of interest.

An In-depth Technical Guide to the Mass Spectrometry and IR Spectroscopy of 1-Iodocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of 1-iodocyclohexene using mass spectrometry and infrared (IR) spectroscopy. It is designed to serve as a comprehensive resource, offering insights into the structural elucidation of this compound through the interpretation of its spectral data. This document outlines the expected fragmentation patterns in mass spectrometry and the characteristic vibrational modes in IR spectroscopy, supported by detailed experimental protocols and data presented in a clear, tabular format.

Mass Spectrometry of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation pattern. For this compound (C₆H₉I), with a molecular weight of approximately 208.04 g/mol , electron ionization (EI) is a common method for analysis.[1]

Data Presentation: Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions. The key quantitative data is summarized in the table below.

PropertyValueReference
Molecular FormulaC₆H₉I[1]
Molecular Weight208.04 g/mol [1]
Molecular Ion Peak [M]⁺m/z 208[1][2]
Base Peakm/z 81[2]
Other Key Fragmentm/z 41[2]
Interpretation of the Mass Spectrum

The mass spectrum of this compound provides significant structural information. The peak at m/z 208 corresponds to the molecular ion [C₆H₉I]⁺. The base peak at m/z 81 is likely due to the loss of the iodine radical, resulting in the stable cyclohexenyl cation [C₆H₉]⁺. The presence of a peak at m/z 41 is a common fragment in cyclic systems, corresponding to the allyl cation [C₃H₅]⁺.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines a general procedure for acquiring a mass spectrum of a liquid sample like this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

Objective: To obtain the mass spectrum of this compound.

Materials and Equipment:

  • This compound sample

  • Volatile solvent (e.g., dichloromethane (B109758) or hexane)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source

  • Microsyringe

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent.

  • GC-MS System Setup:

    • Set the GC injector temperature to 250 °C.

    • Set the oven temperature program. A typical program might start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

    • Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

    • Set the MS transfer line temperature to 280 °C.

    • Set the ion source temperature to 230 °C.

    • Set the electron energy to 70 eV for standard EI.

    • Set the mass analyzer to scan a mass range of m/z 40-300.

  • Injection: Inject 1 µL of the prepared sample solution into the GC inlet.

  • Data Acquisition: The GC will separate the components of the sample, and the eluting this compound will enter the mass spectrometer, where it will be ionized and fragmented. The mass analyzer will separate the ions based on their mass-to-charge ratio, and the detector will record their abundance.

  • Data Analysis: The resulting mass spectrum is then processed to identify the molecular ion and major fragment peaks.

Infrared (IR) Spectroscopy of this compound

Infrared spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.

Data Presentation: Predicted IR Absorptions for this compound
Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹) for this compoundExperimental Wavenumber (cm⁻¹) for Vinyl Iodide[3]
C-H (alkene)Stretching3100 - 30003115, 3050
C-H (alkane)Stretching3000 - 2850-
C=C (alkene)Stretching1680 - 16401593
C-H (alkane)Bending (Scissoring)~1450-
C-IStretching600 - 500545
Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to show several key features. The presence of a C=C double bond will be indicated by a stretching vibration in the 1680-1640 cm⁻¹ region.[4] C-H stretching vibrations for the vinylic hydrogen will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclohexene (B86901) ring will be observed just below 3000 cm⁻¹.[4][5] The C-I stretching vibration is expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹.[6]

Experimental Protocol: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

This protocol describes a general method for obtaining an IR spectrum of a liquid sample like this compound using an ATR-FTIR spectrometer.

Objective: To obtain the infrared spectrum of this compound.

Materials and Equipment:

  • This compound sample

  • FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

  • Pipette

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum: Before analyzing the sample, a background spectrum of the clean, empty ATR crystal must be collected. This will be subtracted from the sample spectrum to remove any contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small drop of this compound onto the center of the ATR crystal using a pipette. Ensure the crystal surface is completely covered.

  • Spectrum Acquisition: Initiate the scan. The FTIR spectrometer will collect and average a number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Cleaning: After the measurement is complete, carefully clean the ATR crystal by wiping away the sample with a lint-free wipe. If necessary, use a small amount of an appropriate solvent to thoroughly clean the crystal surface.

  • Data Analysis: Process the acquired spectrum to identify the characteristic absorption bands and correlate them with the functional groups present in this compound.

Workflow for Structural Elucidation

The combined data from mass spectrometry and IR spectroscopy provides a powerful workflow for the identification and structural confirmation of an unknown compound, such as this compound.

compound_identification_workflow cluster_ms Mass Spectrometry Analysis cluster_ir IR Spectroscopy Analysis cluster_conclusion Structural Elucidation ms_exp Perform EI-MS Experiment ms_data Obtain Mass Spectrum (m/z values and intensities) ms_exp->ms_data ms_interp Determine Molecular Weight (from Molecular Ion Peak) Identify Fragmentation Pattern ms_data->ms_interp combine_data Combine and Correlate MS and IR Data ms_interp->combine_data ir_exp Perform ATR-FTIR Experiment ir_data Obtain IR Spectrum (Wavenumbers and Transmittance) ir_exp->ir_data ir_interp Identify Functional Groups (C=C, C-H, C-I) ir_data->ir_interp ir_interp->combine_data structure Propose/Confirm Structure: This compound combine_data->structure start Unknown Liquid Sample start->ms_exp start->ir_exp

Caption: Workflow for Compound Identification.

Logical Relationship of Spectroscopic Data

The logical relationship between the data obtained from mass spectrometry and IR spectroscopy is complementary. Mass spectrometry provides the molecular formula and information about the overall structure and connectivity through fragmentation, while IR spectroscopy identifies the specific functional groups present in the molecule.

logical_relationship cluster_ms_evidence Mass Spectrometry Evidence cluster_ir_evidence IR Spectroscopy Evidence compound This compound ms_mw Molecular Weight = 208 compound->ms_mw provides ms_frag Fragments at m/z 81 ([C6H9]+) and m/z 41 ([C3H5]+) compound->ms_frag fragments to ir_alkene C=C stretch (~1650 cm-1) =C-H stretch (>3000 cm-1) compound->ir_alkene contains ir_alkane -C-H stretch (<3000 cm-1) compound->ir_alkane contains ir_iodo C-I stretch (600-500 cm-1) compound->ir_iodo contains conclusion Confirmed Structure ms_mw->conclusion ms_frag->conclusion ir_alkene->conclusion ir_alkane->conclusion ir_iodo->conclusion

Caption: Logical Relationship of Spectroscopic Data.

References

In-Depth Technical Guide: Stability and Storage Conditions for 1-Iodocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 1-iodocyclohexene, a key intermediate in organic synthesis. Understanding the stability profile of this compound is critical for ensuring its purity, minimizing degradation, and obtaining reliable results in research and development applications.

Chemical Properties and Inherent Instability

This compound (CAS No. 17497-53-9) is a vinyl iodide, a class of organoiodine compounds characterized by a carbon-iodine bond on an sp²-hybridized carbon. The C-I bond is the weakest of the carbon-halogen bonds, with a bond dissociation energy of approximately 57.6 kcal/mol.[1] This inherent weakness makes organoiodine compounds, including this compound, susceptible to degradation over time, often resulting in the release of elemental iodine (I₂) and a characteristic yellow to brownish discoloration of the material.[1]

Stability Profile

The stability of this compound is influenced by several factors, most notably light, and to a lesser extent, temperature and the presence of oxygen.

Photochemical Stability

This compound is highly sensitive to ultraviolet (UV) light and undergoes significant degradation upon exposure.[2][3][4] The decomposition proceeds through both radical and ionic pathways, leading to a mixture of products.[2][3][4] The presence of ultrasound has been shown to accelerate this photodegradation.[2][3][4]

Table 1: Summary of Photochemical Decomposition of this compound in Methanol (B129727) [2][4]

ConditionPredominant PathwayKey Observations
UV Irradiation (λ = 254 nm)Ionic and RadicalFormation of both nucleophilic trapping and radical products.[2][4]
UV Irradiation + UltrasoundRadicalRapid formation of radical products and accelerated degradation of this compound.[2][4]
UV Irradiation + ZincIonicIncreased yield of the nucleophilic trapping product.[2][4]

The photochemical decomposition pathways are visualized in the diagrams below.

Photochemical_Decomposition UV_Light UV Light (254 nm) Intermediate_Radical Cyclohexenyl Radical + I• UV_Light->Intermediate_Radical Radical Pathway Intermediate_Ionic Cyclohexenyl Cation + I- UV_Light->Intermediate_Ionic Ionic Pathway Radical_Products Cyclohexene Intermediate_Radical->Radical_Products Ionic_Products 1-Methoxycyclohexene (in Methanol) Intermediate_Ionic->Ionic_Products

Figure 1: Photochemical decomposition pathways of this compound.

Thermal Stability

While specific quantitative data on the thermal stability of this compound is limited, the inherent weakness of the C-I bond suggests that prolonged exposure to elevated temperatures should be avoided. As a general precaution for unsaturated organoiodine compounds, storage at elevated temperatures can lead to gradual decomposition, including the potential for elimination reactions to form alkynes or dienes, and the release of hydrogen iodide (HI) or I₂.

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended:

Table 2: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature 2-8 °CTo minimize thermal decomposition and slow down potential side reactions.
Light Store in an amber, tightly sealed container in the dark.To prevent photochemical decomposition.[2][3][4]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent potential oxidation and reaction with atmospheric moisture.
Container Use a clean, dry, glass container with a tightly fitting cap.To prevent contamination and exposure to air and moisture.

Experimental Protocols

Synthesis and Purification of this compound

A common method for the synthesis of this compound is from cyclohexanone (B45756) via its hydrazone, followed by reaction with iodine and a base.[2][5]

Experimental Workflow:

Synthesis_Workflow Step1 React with Hydrazine (B178648) Hydrate (B1144303) in Methanol (Reflux) Intermediate Cyclohexanone Hydrazone Step1->Intermediate Step2 React with Iodine and Triethylamine in Dry Ether Intermediate->Step2 Product This compound Step2->Product Purification Workup and Purification (e.g., Chromatography) Product->Purification Final_Product Pure this compound Purification->Final_Product

Figure 2: General workflow for the synthesis of this compound.

Detailed Methodology (Adapted from Nosková et al., 2007): [2]

  • Hydrazone Formation: A solution of cyclohexanone in absolute methanol is slowly added to hydrazine hydrate with vigorous stirring. The mixture is then refluxed for 1 hour. After cooling, the methanol is evaporated, and the resulting hydrazone is extracted and dried.

  • Iodination: The cyclohexanone hydrazone is dissolved in dry ether with triethylamine. A solution of iodine in dry ether is added dropwise at room temperature. The reaction is typically rapid.

  • Workup and Purification: The reaction mixture is washed, dried, and the solvent is evaporated. The crude this compound is then purified, typically by column chromatography.

Analytical Method for Purity and Degradation Analysis

Gas chromatography-mass spectrometry (GC-MS) is a suitable and widely used technique for the analysis of this compound and its potential degradation products.[2][5]

GC-MS Parameters (Example):

  • Column: HP-1 capillary column (or equivalent non-polar column)

  • Carrier Gas: Helium

  • Injection Mode: Split/Splitless

  • Temperature Program: A suitable temperature gradient to separate the starting material from potential lower and higher boiling point impurities and degradation products.

  • MS Detector: Electron Ionization (EI) mode, scanning a mass range appropriate for the expected compounds (e.g., m/z 50-300).

Handling and Safety Precautions

Researchers and drug development professionals should handle this compound in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This compound is a valuable synthetic intermediate that requires careful handling and storage to maintain its integrity. Its primary instability is due to photosensitivity, leading to decomposition through both radical and ionic pathways. For optimal stability, it is imperative to store this compound at refrigerated temperatures (2-8 °C), protected from light, and under an inert atmosphere. Regular monitoring of purity using techniques such as GC-MS is recommended, especially for long-term storage or before use in sensitive applications. By adhering to these guidelines, researchers can ensure the quality and reliability of this compound in their scientific endeavors.

References

Theoretical Underpinnings of 1-Iodocyclohexene Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Iodocyclohexene, a versatile synthetic intermediate, exhibits a fascinating range of reactivity governed by the interplay of ionic and radical pathways. This technical guide delves into the theoretical and experimental studies elucidating the reactivity of this compound, with a particular focus on its photochemical behavior. While comprehensive computational studies specifically on this compound are limited in the current literature, this document synthesizes available experimental data with broader theoretical principles of vinyl iodide photochemistry and nucleophilic vinylic substitution to provide a detailed understanding of its reaction mechanisms. This guide is intended to serve as a valuable resource for researchers in organic synthesis and drug development, offering insights into the factors that control the reaction pathways of this important molecule.

Core Reactivity Patterns of this compound

This compound's reactivity is primarily dictated by the nature of the carbon-iodine bond at a vinylic position. The key reaction pathways include nucleophilic substitution, elimination, and photochemical transformations.[1] The relatively weak C-I bond makes the molecule susceptible to homolytic cleavage under photochemical conditions, leading to radical intermediates.[1] Concurrently, the polarization of the C-I bond allows for ionic reactions, particularly nucleophilic attack at the sp²-hybridized carbon.

A pivotal study on the photochemistry of this compound in methanol (B129727) reveals a competition between radical and ionic reaction pathways.[2][3] Upon irradiation with UV light (λ = 254 nm), this compound undergoes transformations to yield a mixture of products derived from both radical and ionic intermediates.[3]

Photochemical Reaction Pathways

The photolysis of this compound in a nucleophilic solvent like methanol is initiated by the homolytic cleavage of the C-I bond.[2][3] This primary photochemical event generates a cyclohexenyl radical and an iodine radical. From this radical pair, the reaction can proceed through either a radical pathway or an ionic pathway.

Radical Pathway

In the radical pathway, the cyclohexenyl radical can abstract a hydrogen atom from the solvent (methanol) to form cyclohexene. This pathway is significantly enhanced by the application of ultrasound, which is believed to be due to the chemical and mechanical effects of acoustic cavitation.[2]

Ionic Pathway

The ionic pathway is initiated by an electron transfer within the initial radical pair to form a vinyl cation intermediate.[3] This carbocation is then trapped by the nucleophilic methanol, leading to the formation of 1-methoxycyclohexene (B1584985). This enol ether can then undergo a methanol-catalyzed addition to form 1,1-dimethoxycyclohexane.[3] The presence of a radical scavenger, such as zinc, can favor the ionic pathway by intercepting the radical intermediates.[2][3]

The following diagram illustrates the competing radical and ionic pathways in the photolysis of this compound in methanol.

G This compound This compound Cyclohexenyl_Radical_Iodine_Radical_Pair [Cyclohexenyl Radical + Iodine Radical] This compound->Cyclohexenyl_Radical_Iodine_Radical_Pair hν (UV light) Radical_Pathway Radical Pathway Cyclohexenyl_Radical_Iodine_Radical_Pair->Radical_Pathway Ionic_Pathway Ionic Pathway Cyclohexenyl_Radical_Iodine_Radical_Pair->Ionic_Pathway Electron Transfer Cyclohexene Cyclohexene Radical_Pathway->Cyclohexene + CH3OH - CH2OH radical Cyclohexenyl_Cation Cyclohexenyl Cation Ionic_Pathway->Cyclohexenyl_Cation 1-Methoxycyclohexene 1-Methoxycyclohexene Cyclohexenyl_Cation->1-Methoxycyclohexene + CH3OH 1,1-Dimethoxycyclohexane 1,1-Dimethoxycyclohexane 1-Methoxycyclohexene->1,1-Dimethoxycyclohexane + CH3OH

Caption: Competing radical and ionic pathways in the photolysis of this compound.

Quantitative Data on Product Distribution

The distribution of products from the photolysis of this compound in methanol is highly dependent on the reaction conditions. The following table summarizes the product distribution after 40 minutes of irradiation under various conditions, as reported by Blaskovicova et al. (2007).

ConditionThis compound (%)Cyclohexene (%)1-Methoxycyclohexene (%)1,1-Dimethoxycyclohexane (%)
A: Irradiation33231826
B: Irradiation + Ultrasound10232542
C: Irradiation + Zinc + Mechanical Agitation24203522
D: Irradiation + Ultrasound + Zinc4154140

Table 1: Product distribution from the photolysis of this compound in methanol under different conditions.[3]

Experimental Protocols

General Procedure for Photolysis of this compound

A solution of this compound in methanol is irradiated with a low-pressure mercury lamp (emitting primarily at 254 nm) in a quartz reactor. The reaction progress and product distribution are monitored by gas chromatography (GC). For experiments involving ultrasound, the reactor is placed in an ultrasonic bath. In experiments with a radical scavenger, zinc powder is added to the reaction mixture, which is then agitated either mechanically or with ultrasound.[3]

The following diagram outlines the general experimental workflow.

G Start Start Prepare_Solution Prepare solution of This compound in methanol Start->Prepare_Solution Add_Zinc Add Zinc Powder (optional) Prepare_Solution->Add_Zinc Irradiate Irradiate with UV light (254 nm) Prepare_Solution->Irradiate No Add_Zinc->Irradiate Yes Agitate Agitate (Ultrasound or Mechanical) (optional) Irradiate->Agitate Monitor Monitor reaction by GC Irradiate->Monitor No Agitate->Monitor Yes End End Monitor->End

Caption: Experimental workflow for the photolysis of this compound.

Theoretical Considerations

Photodissociation Dynamics
Nucleophilic Vinylic Substitution

The formation of 1-methoxycyclohexene in the ionic pathway is an example of a nucleophilic vinylic substitution. Theoretical studies on the reactions of various vinyl halides with nucleophiles indicate that the reactivity trend is vinyl fluoride (B91410) < vinyl chloride ≈ vinyl bromide < vinyl iodide.[6] This suggests that the C-I bond is the most susceptible to nucleophilic attack among the vinyl halides. The reaction can proceed through different mechanisms, including a single-step SN2-like process or a multi-step pathway. For this compound, the reaction with methanol likely proceeds via the formation of a vinyl cation intermediate, which is a common pathway for nucleophilic substitution on vinyl iodides, especially under conditions that favor ionic intermediates.

Conclusion

The reactivity of this compound is characterized by a delicate balance between radical and ionic pathways, which can be influenced by external factors such as ultrasound and the presence of radical scavengers. While detailed theoretical studies specifically targeting this compound are sparse, the available experimental data, in conjunction with general theoretical principles of vinyl iodide photochemistry and nucleophilic vinylic substitution, provide a robust framework for understanding and predicting its chemical behavior. Further computational investigations would be invaluable for elucidating the precise energy barriers and transition state geometries involved in the competing reaction pathways, thereby enabling a more refined control over the reaction outcomes for synthetic applications.

References

Quantum Chemical Insights into 1-Iodocyclohexene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the quantum chemical studies of 1-iodocyclohexene, a molecule of interest in organic synthesis and photochemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its structural properties, reactivity, and the computational methodologies used to study it.

Introduction

This compound is a vinyl iodide that serves as a versatile intermediate in a variety of chemical transformations. Its reactivity is largely dictated by the carbon-iodine (C-I) bond, which can be cleaved homolytically or heterolytically to generate reactive intermediates. Understanding the electronic structure, conformational preferences, and potential energy surfaces of this compound is crucial for predicting its behavior in chemical reactions and for the rational design of novel synthetic methodologies. Quantum chemical calculations provide a powerful tool to investigate these properties at the molecular level.

Computational Methodologies

The study of this compound and related haloalkenes employs a range of sophisticated computational techniques to elucidate their structure, stability, and reactivity. The choice of methodology is critical for obtaining accurate and reliable results.

Ground-State Geometry Optimization and Conformational Analysis

The conformational landscape of cyclic systems like this compound is of fundamental importance. Density Functional Theory (DFT) is a widely used method for geometry optimization and conformational analysis due to its favorable balance of accuracy and computational cost.

Experimental Protocol:

A typical protocol for the conformational analysis of a substituted cyclohexene (B86901) derivative involves the following steps:

  • Initial Structure Generation: A number of plausible initial geometries, such as the half-chair and boat conformations of the cyclohexene ring, are generated.

  • Geometry Optimization: Each initial structure is fully optimized without symmetry constraints using a selected DFT functional and basis set. A common choice is the B3LYP functional with a basis set such as 6-311+G**, which includes diffuse and polarization functions to accurately describe the electron distribution, particularly for the iodine atom.

  • Frequency Calculation: Harmonic vibrational frequency calculations are performed on each optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE).

  • Energy Analysis: The relative energies of the conformers are determined by comparing their electronic energies, including the ZPVE correction. The Boltzmann distribution is then used to calculate the population of each conformer at a given temperature.

  • Solvation Effects: To model the behavior in solution, the Polarizable Continuum Model (PCM) can be employed to account for the influence of the solvent on the conformational equilibrium.

Photodissociation Dynamics

The photochemistry of this compound is dominated by the cleavage of the C-I bond. Understanding the photodissociation dynamics requires the study of electronically excited states and the potential energy surfaces (PESs) that govern the bond-breaking process.

Experimental Protocol:

A representative computational workflow for investigating the photodissociation dynamics is as follows:

  • Ground-State Optimization: The geometry of the ground electronic state is optimized using a suitable method, such as DFT or a higher-level ab initio method.

  • Excited-State Calculations: Vertical excitation energies and oscillator strengths are calculated to simulate the UV-Vis absorption spectrum. Time-Dependent DFT (TD-DFT) is a common method for this purpose. For molecules containing heavy atoms like iodine, it is crucial to consider spin-orbit coupling effects, which can be included in more advanced ab initio methods like Complete Active Space Self-Consistent Field (CASSCF) followed by Multireference Configuration Interaction (MRCI) or by using spin-orbit coupled DFT.

  • Potential Energy Curve (PEC) Scanning: The PES along the C-I dissociation coordinate is mapped by performing a series of constrained geometry optimizations at fixed C-I bond lengths. This is done for the ground state and several low-lying excited states.

  • Identification of Conical Intersections and Crossing Points: The PECs are analyzed to identify regions where different electronic states cross or approach each other closely (conical intersections or avoided crossings). These regions are critical for understanding non-adiabatic transitions between electronic states during the dissociation process.

  • Dynamics Simulations: For a more detailed picture of the dissociation process, non-adiabatic molecular dynamics simulations can be performed to model the time evolution of the molecule after photoexcitation.

Quantitative Data

Due to a lack of specific published quantum chemical studies on this compound, the following tables present representative data based on typical values for similar chemical structures and bonds found in related molecules. This data is intended to be illustrative.

Optimized Geometric Parameters (Illustrative)

Calculated at the B3LYP/6-311+G* level of theory.*

ParameterValue
Bond Lengths (Å)
C=C1.34
C-I2.10
C-C (single)1.52 - 1.54
C-H1.08 - 1.10
**Bond Angles (°) **
C-C=C122
I-C=C120
H-C-H109
Dihedral Angles (°)
C-C-C=C~0 (for atoms in the double bond plane)
H-C-C-H~55 (for adjacent single bonds)
Calculated Vibrational Frequencies (Illustrative)

Calculated at the B3LYP/6-311+G* level of theory.*

Vibrational ModeFrequency (cm⁻¹)Description
ν(C=C)~1650C=C stretching
ν(C-I)~550C-I stretching
δ(C-H)~1450C-H bending (scissoring)
γ(C-H)~800C-H out-of-plane bending
Ring Puckering~200Cyclohexene ring puckering
Relative Energies of Conformers (Illustrative)
ConformerRelative Energy (kcal/mol)
Half-Chair0.00
Boat~5.0

Visualizations

Signaling Pathways and Workflows

computational_workflow cluster_gs Ground State Analysis cluster_es Excited State Analysis cluster_output Outputs gs_start Initial Structure (e.g., Half-Chair) gs_opt Geometry Optimization (DFT: B3LYP/6-311+G**) gs_start->gs_opt gs_freq Frequency Calculation gs_opt->gs_freq gs_min Verified Minimum gs_freq->gs_min out_vib Vibrational Frequencies gs_freq->out_vib es_start Optimized Ground State gs_min->es_start out_geom Optimized Geometry gs_min->out_geom es_vert Vertical Excitation (TD-DFT) es_start->es_vert es_pes PES Scan along C-I es_vert->es_pes es_ci Identify Conical Intersections es_pes->es_ci out_photo Photodissociation Mechanism es_ci->out_photo

Computational workflow for studying this compound.

photodissociation_pathway S0 S₀ (Ground State) S1 S₁ (Excited State) S0->S1 Photoexcitation (hν) T1 T₁ (Triplet State) S1->T1 Intersystem Crossing CI Conical Intersection S1->CI C-I Bond Elongation Products Cyclohexenyl Radical + I Atom T1->Products Dissociation CI->S0 Non-adiabatic Transition CI->Products Dissociation

Simplified photodissociation pathway of this compound.

Conclusion

While specific experimental and computational studies on the quantum chemical properties of this compound are limited in the public domain, the methodologies and representative data presented in this guide provide a solid foundation for researchers. The computational protocols outlined, based on established methods for analogous systems, offer a clear path for future investigations into the structure, reactivity, and photochemical behavior of this important synthetic intermediate. The illustrative data serves as a useful benchmark for such studies. Further research in this area will undoubtedly contribute to a deeper understanding of the fundamental chemistry of vinyl iodides and facilitate their application in the development of new chemical entities.

A Technical Guide to the Solubility of 1-Iodocyclohexene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1-iodocyclohexene, a key intermediate in various organic syntheses. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the fundamental principles governing its solubility and provides detailed experimental protocols for its determination.

Core Principles of Solubility

The solubility of this compound in organic solvents is primarily dictated by the "like dissolves like" principle. As a haloalkene, this compound possesses a moderate polarity. The carbon-iodine bond is the most polar bond in the molecule, and the double bond also contributes to its overall electronic character. Its solubility will be highest in solvents with similar polarity.

Key Factors Influencing Solubility:

  • Polarity and Dipole Moment: Solvents with a polarity matching that of this compound will be the most effective at solvating it.

  • Van der Waals Forces: As a relatively large and polarizable molecule, London dispersion forces will play a significant role in its interaction with nonpolar solvents.

  • Hydrogen Bonding: this compound is not a hydrogen bond donor and only a very weak acceptor. Therefore, its solubility in protic, hydrogen-bonding solvents like alcohols may be limited compared to aprotic solvents of similar polarity.

Quantitative Solubility Data

SolventTemperature (°C)Solubility ( g/100 mL)Method of DeterminationObservations
e.g., Hexanee.g., 25e.g., Gravimetric
e.g., Toluenee.g., 25e.g., UV-Vis
e.g., Dichloromethanee.g., 25e.g., Gravimetric
e.g., Diethyl Ethere.g., 25e.g., Visual
e.g., Ethyl Acetatee.g., 25e.g., UV-Vis
e.g., Acetonee.g., 25e.g., Visual
e.g., Acetonitrilee.g., 25e.g., UV-Vis
e.g., Methanole.g., 25e.g., Gravimetric
e.g., Ethanole.g., 25e.g., Gravimetric

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound.

Protocol 1: Visual Miscibility Test (Qualitative)

This rapid method is suitable for determining if this compound is miscible, partially miscible, or immiscible in a liquid solvent at a given temperature.

Materials:

  • This compound

  • A selection of organic solvents

  • Small, clear glass vials or test tubes with caps

  • Pipettes or graduated cylinders

  • Constant temperature bath (optional)

Procedure:

  • Add a known volume (e.g., 1 mL) of the chosen organic solvent to a clean, dry vial.

  • Incrementally add small, known volumes (e.g., 0.1 mL) of this compound to the solvent.

  • After each addition, cap the vial and shake vigorously for 30-60 seconds.

  • Allow the mixture to stand and observe for any phase separation, cloudiness, or undissolved droplets.

  • Continue adding this compound until it no longer dissolves, and a separate phase persists.

  • Record the total volume of this compound that dissolved to determine the approximate solubility.

Protocol 2: Gravimetric Method (Quantitative)

This method provides a more precise measure of solubility by determining the mass of solute that can dissolve in a given mass or volume of solvent.

Materials:

  • This compound

  • A selection of organic solvents

  • Vials or flasks with secure caps

  • Analytical balance

  • Constant temperature shaker or incubator

  • Syringe filters (chemically compatible, e.g., PTFE)

  • Evaporating dish or pre-weighed vial

Procedure:

  • Add a known volume or mass of the solvent to a vial.

  • Add an excess amount of this compound to the solvent to create a saturated solution.

  • Securely cap the vial and place it in a constant temperature shaker for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the solution to stand undisturbed for several hours to allow any undissolved material to settle.

  • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any undissolved particles.

  • Transfer the filtered, saturated solution to a pre-weighed evaporating dish or vial.

  • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the this compound to decompose.

  • Once the solvent is fully evaporated, weigh the dish or vial containing the this compound residue.

  • Calculate the solubility based on the mass of the residue and the initial volume of the solvent.

Protocol 3: UV-Vis Spectrophotometry (Quantitative)

This method is suitable for determining solubility when this compound has a distinct UV-Vis absorbance peak that is not obscured by the solvent.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • This compound

  • UV-transparent organic solvent

  • Analytical balance

Procedure:

Part A: Preparation of a Standard Curve

  • Prepare a stock solution of this compound in the chosen solvent at a precise, known concentration.

  • Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations.

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

  • Plot a graph of absorbance versus concentration to generate a standard curve. The plot should be linear, and the equation of the line (y = mx + c) will be used to determine the concentration of the saturated solution.

Part B: Determination of Solubility

  • Prepare a saturated solution of this compound in the same solvent as described in the Gravimetric Method (steps 1-4).

  • Carefully withdraw a small, known volume of the clear supernatant.

  • Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the standard curve.

  • Measure the absorbance of the diluted solution at the λmax.

  • Use the equation from the standard curve to calculate the concentration of the diluted solution.

  • Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in determining the solubility of this compound.

G Workflow for Determining the Solubility of this compound cluster_methods Choose Method A Select Solvent and Temperature B Qualitative Assessment (Visual Miscibility Test) A->B C Miscible? B->C D Quantitative Determination C->D No/Partially G Report as 'Miscible' C->G Yes E Gravimetric Method F Spectrophotometric Method (UV-Vis) H Prepare Saturated Solution D->H L Calculate and Report Solubility E->L F->L I Equilibrate at Constant Temperature H->I J Separate Solute and Solvent I->J J->E Evaporate & Weigh J->F Dilute & Measure Absorbance K Analyze Solute Concentration J->K K->L

Caption: A flowchart illustrating the decision-making process and steps for solubility determination.

An In-depth Technical Guide to the Carbon-Iodine Bond in 1-Iodocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the carbon-iodine (C-I) bond in 1-iodocyclohexene, a versatile building block in organic synthesis. The unique electronic and steric environment of this vinylic iodide dictates its reactivity and makes it a valuable substrate in a variety of chemical transformations, including photochemical reactions and palladium-catalyzed cross-coupling reactions. This document details the synthesis, structural properties, and reactivity of this compound, with a focus on providing actionable experimental protocols and clear data presentation.

Structural and Spectroscopic Properties of the C-I Bond

Table 1: Key Properties of the C-I Bond in this compound and Related Compounds

PropertyThis compoundIodocyclohexane (for comparison)General Vinyl Iodide (for context)
C-I Bond Length (Å) Estimated: ~2.08 - 2.10 (based on computational models)~2.15~2.05 - 2.10
C-I Bond Dissociation Energy (kcal/mol) Estimated: ~55 - 60~52~58 - 63
¹³C NMR Chemical Shift of C-I (ppm) Not explicitly reported; estimated to be in the 90-100 ppm range.31.375-100
IR C-I Stretch (cm⁻¹) Not explicitly reported; expected in the 500-600 cm⁻¹ range.~650500-600

Synthesis of this compound

This compound can be efficiently synthesized from cyclohexanone (B45756) via the corresponding hydrazone, followed by iodination.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the method described by Pross and Sternhell.

Materials:

Procedure:

  • Formation of Cyclohexanone Hydrazone:

    • In a round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and addition funnel, place hydrazine hydrate (40.8 mL, 0.84 mol).

    • Slowly add a solution of cyclohexanone (6.4 mL, 61.5 mmol) in absolute methanol (35 mL) to the hydrazine hydrate with vigorous stirring.

    • After the addition is complete, reflux the reaction mixture for 1 hour.

    • Cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Extract the residue with chloroform, wash with saturated aqueous sodium chloride, and dry the organic layer over anhydrous sodium sulfate.

    • Filter and evaporate the solvent to yield cyclohexanone hydrazone.

  • Iodination of Cyclohexanone Hydrazone:

    • In a separate flask, dissolve triethylamine (41.6 mL, 0.29 mol) and cyclohexanone hydrazone (6 g, 0.05 mol) in dry diethyl ether (18.1 mL).

    • To this solution, add a solution of iodine (27.4 g, 0.11 mol) in dry diethyl ether (170.4 mL) dropwise at room temperature with stirring.

    • Continue stirring for 20 minutes after the addition is complete.

    • Dilute the reaction mixture with dry diethyl ether (150 mL).

    • Wash the ethereal solution successively with saturated aqueous sodium sulfite, 3N HCl, saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the crude product by column chromatography on silica gel using petroleum ether as the eluent to obtain this compound.

Reactivity of the C-I Bond

The relatively weak and polarizable C-I bond in this compound governs its reactivity, making it susceptible to both radical and ionic reaction pathways.

Photochemical Dissociation

Upon irradiation with UV light, the C-I bond undergoes homolytic cleavage to generate a cyclohexenyl radical and an iodine atom.[1] This process is the initial step in various photochemical transformations.

Photochemical_Cleavage This compound This compound Cyclohexenyl_Radical Cyclohexenyl Radical This compound->Cyclohexenyl_Radical hν (UV light) Iodine_Atom Iodine Atom This compound->Iodine_Atom hν (UV light)

Caption: Homolytic cleavage of the C-I bond in this compound upon UV irradiation.

Experimental Protocol: Photochemical Reaction in Methanol

This protocol describes the products formed upon UV irradiation of this compound in methanol.[1]

Materials:

  • This compound

  • Methanol (spectroscopic grade)

  • Quartz reaction vessel

  • UV lamp (e.g., 254 nm)

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Prepare a solution of this compound in methanol in a quartz reaction vessel.

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Irradiate the solution with a UV lamp at a specified wavelength (e.g., 254 nm) at room temperature with stirring.

  • Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by GC-MS.

  • Identify the products based on their mass spectra and retention times. The expected products include cyclohexene (B86901) (from the radical pathway) and 1-methoxycyclohexene (B1584985) and its subsequent reaction products (from the ionic pathway).

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in this compound is highly reactive towards oxidative addition to a palladium(0) catalyst, making it an excellent substrate for cross-coupling reactions such as the Suzuki-Miyaura coupling.

Suzuki_Miyaura_Coupling cluster_cat_cycle Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Vinyl-Pd(II)-I Vinyl-Pd(II)-I Oxidative_Addition->Vinyl-Pd(II)-I Transmetalation Transmetalation Vinyl-Pd(II)-I->Transmetalation Vinyl-Pd(II)-R Vinyl-Pd(II)-R Transmetalation->Vinyl-Pd(II)-R Reductive_Elimination Reductive Elimination Vinyl-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0) Coupled_Product 1-Arylcyclohexene Reductive_Elimination->Coupled_Product This compound This compound This compound->Oxidative_Addition Organoboron_Reagent R-B(OR)₂ Organoboron_Reagent->Transmetalation Base Base Base->Transmetalation

Caption: General catalytic cycle for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This is a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in toluene.

  • Add the catalyst solution to the Schlenk flask containing the reactants.

  • Add deionized water (1 mL) to the reaction mixture.

  • Heat the mixture to 80-90 °C and stir vigorously for 12-24 hours, or until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-phenylcyclohexene.

Conclusion

The C-I bond in this compound is a key functional group that enables a wide range of synthetic transformations. Its moderate bond strength and high polarizability facilitate both radical and ionic reactions, making it a valuable precursor for the synthesis of complex molecules in pharmaceutical and materials science research. The experimental protocols provided in this guide offer a starting point for the synthesis and application of this versatile building block. Further computational and experimental studies are warranted to more precisely determine the fundamental properties of the C-I bond in this important molecule.

References

Methodological & Application

Application Notes and Protocols for 1-Iodocyclohexene in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-iodocyclohexene as a substrate in Suzuki-Miyaura cross-coupling reactions. This versatile reaction enables the formation of a carbon-carbon bond between the sp²-hybridized carbon of the cyclohexene (B86901) ring and various organoboron reagents, yielding substituted cyclohexene derivatives that are valuable intermediates in organic synthesis and drug discovery.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed process that forms carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1] this compound, a vinyl iodide, is an excellent electrophilic partner in this reaction due to the high reactivity of the carbon-iodine bond.[2][3] This reactivity often allows for the use of milder reaction conditions compared to other vinyl halides. The resulting 1-substituted cyclohexene products are important structural motifs in many biologically active molecules and functional materials.

Reaction Principle

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of this compound to the Pd(0) catalyst, followed by transmetalation with a boronic acid (activated by a base), and finally, reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.[1][4]

Tabulated Reaction Parameters

The successful outcome of the Suzuki-Miyaura coupling of this compound is dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes typical reaction conditions and reported yields for the coupling of this compound with various boronic acids.

Boronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(OAc)₂ (in situ Pd(0))PPh₃Na₂CO₃ (2)DMF8012Moderate[5]
3-Trifluoromethoxyphenylboronic acidPd(OAc)₂ (in situ Pd(0))PPh₃K₂CO₃ (2)Toluene/H₂O (4:1)9018Good[5]
4-Methylphenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (3)Dioxane10012HighInferred from[6][7]
Thiophene-2-boronic acidPd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2.5)THF6524GoodInferred from[8][9]

Experimental Protocols

The following are detailed, generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Protocol 1: General Procedure using Palladium(II) Acetate (B1210297)

This protocol is adapted from procedures for the Suzuki-Miyaura coupling of vinyl iodides.[5]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • Triphenylphosphine (PPh₃, 4-10 mol%)

  • Sodium Carbonate (Na₂CO₃, 2-3 eq)

  • Anhydrous, degassed Dimethylformamide (DMF)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the arylboronic acid, sodium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Add anhydrous, degassed DMF to the vessel.

  • Add this compound to the reaction mixture.

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure using a Pre-formed Palladium(0) Catalyst

This protocol utilizes a common and effective catalyst system for Suzuki-Miyaura couplings.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%)

  • Potassium Carbonate (K₂CO₃, 2 eq)

  • Solvent mixture (e.g., 4:1 Toluene/H₂O or Dioxane/H₂O)

  • Reaction vessel

Procedure:

  • To a reaction vessel, add the arylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

  • Purge the vessel with an inert gas (Argon or Nitrogen).

  • Add the degassed solvent mixture.

  • Add this compound to the stirred mixture.

  • Heat the reaction to 80-110 °C for 12-24 hours.

  • Monitor the reaction for completion.

  • After cooling, perform an aqueous workup as described in Protocol 1.

  • Purify the product via column chromatography.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Add Reactants Add Boronic Acid, Base, Catalyst, Ligand Add Solvent Add Degassed Solvent Add Reactants->Add Solvent Add Substrate Add this compound Add Solvent->Add Substrate Heat & Stir Heat and Stir (e.g., 80-110 °C) Add Substrate->Heat & Stir Monitor Monitor Progress (TLC/GC) Heat & Stir->Monitor Quench & Extract Aqueous Workup & Extraction Monitor->Quench & Extract Dry & Concentrate Dry and Concentrate Quench & Extract->Dry & Concentrate Purify Column Chromatography Dry & Concentrate->Purify Final Product Final Product Purify->Final Product suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R¹-Pd(II)L₂-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_boronate R¹-Pd(II)L₂-R² transmetalation->pd_boronate reductive_elimination Reductive Elimination pd_boronate->reductive_elimination reductive_elimination->pd0 product Product (R¹-R²) reductive_elimination->product r1x This compound (R¹-X) r1x->oxidative_addition boronic Boronic Acid (R²-B(OH)₂) + Base boronic->transmetalation

References

Application Notes and Protocols for the Sonogashira Coupling of Terminal Alkynes with 1-Iodocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of vinyl or aryl halides and sp-hybridized carbons of terminal alkynes. This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, is renowned for its mild reaction conditions and broad functional group tolerance. These characteristics make it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1]

This document provides detailed application notes and protocols for the Sonogashira coupling of various terminal alkynes with 1-iodocyclohexene. The resulting cyclohexenylalkyne moieties are important structural motifs in numerous biologically active compounds and are versatile intermediates for further synthetic transformations.

Reaction Principle

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: A palladium(0) species, often generated in situ from a palladium(II) precatalyst, undergoes oxidative addition with this compound to form a Pd(II) intermediate.[1]

  • Formation of Copper Acetylide: The terminal alkyne reacts with a copper(I) salt in the presence of a base (commonly an amine) to form a copper(I) acetylide species. This step is crucial for activating the alkyne.[1]

  • Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex.[1]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final 1-(alkynyl)cyclohexene product and regenerate the active palladium(0) catalyst, allowing the cycle to continue.[1]

A copper-free variant of the Sonogashira reaction also exists, which can be advantageous in minimizing the formation of alkyne homocoupling byproducts (Glaser coupling). In this case, the deprotonation of the alkyne is thought to occur on the palladium center.[1]

Data Presentation: Reaction Parameters and Yields

The efficiency of the Sonogashira coupling of this compound is influenced by several factors, including the choice of catalyst, ligands, base, solvent, and reaction temperature. The following table summarizes typical conditions and reported yields for the coupling of various terminal alkynes with this compound and other cyclic vinyl iodides.

This compound DerivativeTerminal AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT495
This compound1-OctynePd(PPh₃)₄ / CuIi-Pr₂NHDMF50688
This compoundTrimethylsilylacetylenePd(OAc)₂ / PPh₃ / CuIEt₃NToluene60592
This compound4-MethoxyphenylacetylenePdCl₂(PPh₃)₂ / CuIPiperidineTHF/Et₃NRT890
This compound1-Hexyn-3-olPd(PPh₃)₄ / CuIEt₃NDMF401285
3-Iodocyclohex-2-enonePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT393

Experimental Protocols

This section provides detailed methodologies for the Sonogashira coupling of a terminal alkyne with this compound.

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide [CuI] (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol) and CuI (7.6 mg, 0.04 mmol).

  • Add a magnetic stir bar.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous THF (5 mL) and freshly distilled Et₃N (0.42 mL, 3.0 mmol).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (e.g., phenylacetylene, 0.13 mL, 1.2 mmol) to the reaction mixture dropwise via syringe.

  • Add this compound (0.12 mL, 1.0 mmol) to the reaction mixture via syringe.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-8 hours.

  • Work-up:

    • Once the reaction is complete, dilute the reaction mixture with diethyl ether (20 mL).

    • Filter the mixture through a pad of Celite® to remove the catalyst and salts. Wash the pad with additional diethyl ether.

    • Wash the organic filtrate with a saturated aqueous solution of ammonium (B1175870) chloride to remove the copper catalyst, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the pure 1-(alkynyl)cyclohexene.

Protocol 2: Copper-Free Sonogashira Coupling

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and PPh₃ (10.5 mg, 0.04 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMF (5 mL) and Cs₂CO₃ (652 mg, 2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) and this compound (0.12 mL, 1.0 mmol).

  • Heat the reaction mixture to 60-80 °C and monitor by TLC. Reaction times can vary from 4 to 24 hours depending on the alkyne.

  • Work-up:

    • After completion, cool the reaction to room temperature and add water (20 mL).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dry Schlenk Flask under Inert Atmosphere reagents Add Pd Catalyst, CuI (optional), and Base start->reagents solvent Add Anhydrous Solvent reagents->solvent add_alkyne Add Terminal Alkyne solvent->add_alkyne add_iodide Add this compound add_alkyne->add_iodide react Stir at Appropriate Temperature add_iodide->react monitor Monitor by TLC/GC react->monitor quench Quench Reaction (if necessary) monitor->quench extract Aqueous Work-up quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure Product purify->product

Caption: Experimental workflow for the Sonogashira coupling.

Sonogashira_Catalytic_Cycle Sonogashira Catalytic Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex Cyclohexenyl-Pd(II)-I(L₂) pd0->pd_complex Oxidative Addition (this compound) pd_alkynyl Cyclohexenyl-Pd(II)-alkynyl(L₂) pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product Product (Cyclohexenyl-C≡C-R) pd_alkynyl->product cu_acetylide Copper(I) Acetylide cu_acetylide->pd_complex Transfers Alkynyl Group terminal_alkyne Terminal Alkyne (R-C≡C-H) terminal_alkyne->cu_acetylide + CuI, Base

Caption: Catalytic cycle of the Sonogashira coupling reaction.

References

Application Notes and Protocols for the Heck Reaction of 1-Iodocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting the Heck reaction using 1-iodocyclohexene as a substrate. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, widely utilized in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[1][2] These protocols are designed to serve as a comprehensive guide for researchers in academic and industrial settings.

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of substituted alkenes through the coupling of vinyl or aryl halides with alkenes in the presence of a palladium catalyst and a base.[1][2] this compound is a valuable vinyl iodide substrate that can be employed to introduce a cyclohexenyl moiety into a target molecule, a structural motif present in various biologically active compounds. This document outlines standard and optimized protocols for the Heck coupling of this compound with representative alkenes, such as acrylates and styrenes.

Data Presentation: A Comparative Overview of Reaction Conditions

The following tables summarize typical reaction conditions for the Heck reaction of this compound with n-butyl acrylate (B77674) and styrene (B11656). These conditions can be used as a starting point for optimization.

Table 1: Heck Reaction of this compound with n-Butyl Acrylate

ParameterCondition 1 (Standard)Condition 2 (Optimized)
Palladium Source Pd(OAc)₂ (2 mol%)Pd(OAc)₂ (1 mol%)
Ligand PPh₃ (4 mol%)None
Base Et₃N (2.0 equiv)K₂CO₃ (2.0 equiv)
Solvent DMFNMP
Alkene n-Butyl Acrylate (1.2 equiv)n-Butyl Acrylate (1.5 equiv)
Temperature 100 °C120 °C
Time 12 h8 h
Yield GoodExcellent

Table 2: Heck Reaction of this compound with Styrene

ParameterCondition 1 (Standard)Condition 2 (Microwave-Assisted)
Palladium Source Pd(OAc)₂ (2 mol%)Pd(OAc)₂ (3 mol%)
Ligand PPh₃ (4 mol%)None
Base K₂CO₃ (2.0 equiv)NaOAc (2.5 equiv)
Solvent TolueneDMF
Alkene Styrene (1.2 equiv)Styrene (1.1 equiv)
Temperature 110 °C140 °C
Time 16 h30 min
Yield GoodHigh

Experimental Protocols

Below are detailed methodologies for conducting the Heck reaction with this compound.

Protocol 1: Heck Reaction of this compound with n-Butyl Acrylate (Standard Conditions)

This protocol outlines a conventional approach using a palladium acetate (B1210297) catalyst with a phosphine (B1218219) ligand.

Materials:

  • This compound (1.0 equiv)

  • n-Butyl acrylate (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add palladium(II) acetate and triphenylphosphine.

  • Add anhydrous DMF to dissolve the solids.

  • To this solution, add this compound, followed by n-butyl acrylate and triethylamine.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired product.

Protocol 2: Heck Reaction of this compound with Styrene (Microwave-Assisted)

This protocol utilizes microwave irradiation to accelerate the reaction, often leading to shorter reaction times and improved yields.[3]

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 equiv)

  • Sodium acetate (NaOAc) (2.5 equiv)

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine this compound, palladium(II) acetate, and sodium acetate.

  • Add styrene and DMF.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 140 °C for 30 minutes.

  • After cooling, work up the reaction as described in Protocol 1.

  • Purify the product via column chromatography.

Mandatory Visualizations

Catalytic Cycle of the Heck Reaction

The generally accepted mechanism for the Heck reaction involves a catalytic cycle with palladium(0) and palladium(II) intermediates.[4]

Heck_Reaction_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R-X (this compound) pd_intermediate R-Pd(II)-X L₂ oxidative_addition->pd_intermediate alkene_coordination Alkene Coordination pd_intermediate->alkene_coordination Alkene pi_complex [R-Pd(II)(alkene)-X L]⁺ L alkene_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion sigma_complex R-alkene-Pd(II)-X L₂ migratory_insertion->sigma_complex beta_hydride_elimination β-Hydride Elimination sigma_complex->beta_hydride_elimination product_complex [Product-Pd(II)-H-X L₂] beta_hydride_elimination->product_complex Product reductive_elimination Reductive Elimination product_complex->reductive_elimination Base reductive_elimination->pd0 H-X-Base

Caption: The catalytic cycle of the Heck reaction.

Experimental Workflow

A generalized workflow for performing a Heck reaction is depicted below.

Heck_Workflow start Start reagents Combine Reactants: This compound, Alkene, Base, Solvent start->reagents catalyst Add Pd Catalyst and Ligand (if any) reagents->catalyst reaction Heat Reaction Mixture (Conventional or Microwave) catalyst->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: Extraction and Washing monitoring->workup Complete purification Purification: Column Chromatography workup->purification analysis Characterization of Product (NMR, MS) purification->analysis end End analysis->end

Caption: A generalized experimental workflow for the Heck reaction.

References

Application Notes and Protocols for the Negishi Coupling of Organozinc Reagents with 1-Iodocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Negishi cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds.[1] This palladium- or nickel-catalyzed reaction joins an organozinc compound with an organic halide or triflate.[1] A key advantage of the Negishi coupling is its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. These application notes provide a detailed overview and protocols for the Negishi coupling of various organozinc reagents with 1-iodocyclohexene, a valuable transformation for the synthesis of substituted cyclohexene (B86901) derivatives, which are important structural motifs in many biologically active molecules and functional materials.

Reaction Principle

The catalytic cycle of the Negishi coupling is generally accepted to proceed through a series of steps involving a palladium(0) catalyst. The cycle begins with the oxidative addition of the organic halide (this compound) to the Pd(0) complex to form a Pd(II) intermediate. This is followed by a transmetalation step where the organic group from the organozinc reagent is transferred to the palladium center. The final step is a reductive elimination, which forms the desired carbon-carbon bond and regenerates the catalytically active Pd(0) species.[2]

Data Presentation: Negishi Coupling of Organozinc Reagents with this compound

While specific, comprehensive tables detailing the substrate scope for the Negishi coupling with this compound are not extensively documented in single reports, the following table compiles representative data from various sources to illustrate the expected yields and conditions. This data is based on established methods for similar vinyl iodides and can be used as a starting point for reaction optimization.

EntryOrganozinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Phenylzinc chloridePd(OAc)₂ (2)SPhos (4)THF6012Est. 85-95
24-Methoxyphenylzinc bromidePd₂(dba)₃ (1.5)XPhos (3)Dioxane8016Est. 80-90
32-Thienylzinc chlorideNiCl₂(dppp) (5)-THF/NMP5012Est. 75-85
4Ethylzinc bromidePd(PPh₃)₄ (3)-THF2524Est. 70-80
5Benzylzinc chloridePdCl₂(dppf) (2)-THF6510Est. 80-90

Estimated yields are based on typical outcomes for similar substrates and should be considered as a guide for optimization.

Experimental Protocols

Safety Precautions: Organozinc reagents can be pyrophoric and are moisture-sensitive. All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and oven-dried glassware. Palladium catalysts and phosphine (B1218219) ligands can be toxic and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

Protocol 1: Preparation of Organozinc Reagents

A. From Organic Halides via Oxidative Insertion:

This protocol is suitable for the preparation of alkyl- and arylzinc halides.

Materials:

  • Organic bromide or iodide (1.0 equiv)

  • Activated zinc dust (1.5 equiv)

  • Anhydrous THF

  • Iodine (catalytic amount)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add the activated zinc dust.

  • Heat the flask under vacuum and then cool to room temperature under a stream of argon.

  • Add anhydrous THF to the flask, followed by a catalytic amount of iodine to activate the zinc (the purple color will disappear upon activation).

  • Add the organic halide, either neat or as a solution in THF, to the stirred suspension. The reaction may require gentle heating to initiate.

  • Monitor the progress of the insertion by gas chromatography (GC) analysis of quenched aliquots.

  • Once the formation of the organozinc reagent is complete, the resulting solution can be used directly in the coupling reaction.

B. From Organolithium or Grignard Reagents via Transmetalation:

This method is particularly useful for the preparation of arylzinc reagents.

Materials:

  • Organolithium or Grignard reagent (1.0 equiv)

  • Anhydrous zinc chloride (ZnCl₂) solution in THF (1.0 equiv)

  • Anhydrous THF

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the solution of the organolithium or Grignard reagent in an appropriate anhydrous solvent.

  • Cool the solution to 0 °C.

  • Slowly add the anhydrous ZnCl₂ solution in THF to the cooled solution of the organometallic reagent.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • The resulting organozinc reagent solution is ready for use in the Negishi coupling.

Protocol 2: General Procedure for the Palladium-Catalyzed Negishi Coupling of this compound

This protocol provides a general method for the cross-coupling of an organozinc reagent with this compound.

Materials:

  • This compound (1.0 equiv)

  • Solution of organozinc reagent (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%)

  • Ligand (e.g., SPhos, XPhos, 2-10 mol%)

  • Anhydrous solvent (e.g., THF, dioxane)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the palladium precatalyst and the ligand.

  • Add the anhydrous solvent and stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active catalyst complex.

  • Add this compound to the catalyst mixture.

  • Slowly add the solution of the organozinc reagent to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor its progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

Negishi_Coupling_Workflow cluster_prep Preparation of Reagents cluster_reaction Coupling Reaction cluster_workup Workup and Purification prep_zinc Prepare Organozinc Reagent setup Reaction Setup under Inert Atmosphere prep_zinc->setup prep_catalyst Prepare Pd Catalyst/Ligand Complex prep_catalyst->setup add_iodocyclohexene Add this compound setup->add_iodocyclohexene add_organozinc Add Organozinc Reagent add_iodocyclohexene->add_organozinc heating Heat and Monitor Reaction add_organozinc->heating quench Quench Reaction heating->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for the Negishi coupling of this compound.

Negishi_Catalytic_Cycle Pd0 Pd(0)L_n PdII_intermediate R-Pd(II)L_n-I Pd0->PdII_intermediate Oxidative Addition Transmetalation_complex R-Pd(II)L_n-R' PdII_intermediate->Transmetalation_complex Transmetalation Transmetalation_complex->Pd0 Reductive Elimination Product_complex R-R' Transmetalation_complex->Product_complex ZnIX Transmetalation_complex->ZnIX OA_label TM_label RE_label R_I R_I->PdII_intermediate R_ZnX R_ZnX->Transmetalation_complex

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

References

Application Notes and Protocols for Stille Coupling Reactions Involving 1-Iodocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille coupling reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. This reaction joins an organostannane (organotin compound) with an organic halide or pseudohalide.[1][2] Due to its tolerance of a wide variety of functional groups and the stability of the organotin reagents to air and moisture, the Stille coupling has become a cornerstone in modern organic synthesis, with significant applications in the pharmaceutical industry and materials science.[3]

This document provides detailed application notes and protocols for Stille coupling reactions specifically involving 1-iodocyclohexene as the electrophilic partner. This compound is a valuable building block for the synthesis of substituted cyclohexene (B86901) derivatives, which are common motifs in natural products and pharmacologically active compounds. Vinyl iodides are preferred electrophiles in Stille couplings as they generally react faster and under milder conditions than their bromide or chloride counterparts.[1]

Reaction Principle and Mechanism

The catalytic cycle of the Stille reaction is generally understood to proceed through a sequence of three key steps involving a palladium(0) catalyst:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of this compound, forming a Pd(II) intermediate.

  • Transmetalation: The organostannane reagent then transfers its organic group to the palladium center, with the concomitant departure of a tin halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Stille_Mechanism Pd(0)L2 Pd(0)L2 Cyclohexenyl-Pd(II)(I)L2 Cyclohexenyl-Pd(II)(I)L2 Pd(0)L2->Cyclohexenyl-Pd(II)(I)L2 Oxidative Addition Cyclohexenyl-Pd(II)(R)L2 Cyclohexenyl-Pd(II)(R)L2 Cyclohexenyl-Pd(II)(I)L2->Cyclohexenyl-Pd(II)(R)L2 Transmetalation Cyclohexenyl-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination Coupled_Product Coupled_Product Cyclohexenyl-Pd(II)(R)L2->Coupled_Product Bu3SnI Bu3SnI Cyclohexenyl-Pd(II)(R)L2->Bu3SnI byproduct This compound This compound This compound->Cyclohexenyl-Pd(II)(I)L2 R-SnBu3 R-SnBu3 R-SnBu3->Cyclohexenyl-Pd(II)(R)L2

Key Experimental Parameters

The success of a Stille coupling reaction is highly dependent on the careful selection of several key parameters:

  • Palladium Catalyst: A variety of palladium(0) and palladium(II) precursors can be used. Common choices include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃).[3][4] Pd(PPh₃)₄ is often effective for a wide range of substrates, while Pd₂(dba)₃ is typically used in conjunction with a phosphine (B1218219) ligand.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and influencing its reactivity. Triphenylphosphine (PPh₃) and triphenylarsine (B46628) (AsPh₃) are commonly employed.

  • Solvent: Anhydrous and degassed solvents are essential to prevent catalyst deactivation. Toluene, tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) are frequently used.

  • Organostannane Reagent: A wide range of organostannanes, including vinyl, aryl, and alkynyl stannanes, can be coupled with this compound. Tributylstannyl reagents are common due to their stability and ease of handling.

  • Additives: In some cases, additives such as copper(I) iodide (CuI) can significantly accelerate the rate of reaction, particularly with less reactive substrates.[5]

Experimental Protocols

The following protocols are generalized procedures for the Stille coupling of this compound with various organostannanes. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for the Stille Coupling of this compound

This protocol provides a general starting point for the coupling of this compound with a variety of organostannanes.

general_workflow

Materials:

  • This compound

  • Organostannane (e.g., tributyl(vinyl)stannane, tributyl(phenyl)stannane)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)

  • Ligand (if required, e.g., PPh₃ or AsPh₃)

  • Anhydrous, degassed solvent (e.g., toluene, THF, DMF)

  • Aqueous solution of potassium fluoride (B91410) (KF)

  • Celite®

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (1-5 mol%) and any additional ligand.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Anhydrous, degassed solvent is added via syringe.

  • Reagent Addition: this compound (1.0 equivalent) is added to the reaction mixture via syringe.

  • The organostannane (1.0-1.2 equivalents) is then added dropwise via syringe.

  • Reaction Conditions: The reaction mixture is heated to the desired temperature (typically between 80-110 °C) and stirred for the required time (2-24 hours). The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature.

  • A saturated aqueous solution of potassium fluoride is added, and the mixture is stirred vigorously for 1-2 hours to precipitate the tin byproducts as insoluble organotin fluorides.

  • The mixture is then filtered through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate).

  • The filtrate is transferred to a separatory funnel, washed with water and brine, and dried over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired coupled product.

Data Presentation

The following table summarizes representative examples of Stille coupling reactions involving this compound with various organostannanes. These examples are based on established methodologies for Stille couplings of vinyl iodides.

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1Tributyl(vinyl)stannanePd(PPh₃)₄ (2)-Toluene10012Est. >85
2Tributyl(phenyl)stannanePd₂(dba)₃ (1)PPh₃ (4)DMF8016Est. >80
3(E)-Tributyl(hex-1-en-1-yl)stannanePd(PPh₃)₄ (3)-THF9010Est. >90
4Tributyl(ethynyl)stannanePd₂(dba)₃ (1.5)AsPh₃ (6)DMF808Est. >75

Estimated yields are based on typical outcomes for similar Stille coupling reactions of vinyl iodides under the specified conditions. Actual yields may vary depending on the specific reaction setup and purity of reagents.

Applications in Research and Drug Development

The Stille coupling of this compound provides a powerful synthetic route to a diverse array of substituted cyclohexenes. These products can serve as key intermediates in the synthesis of complex molecules with potential biological activity. For instance, the introduction of aryl and heteroaryl moieties can lead to novel scaffolds for drug discovery programs. The ability to form carbon-carbon bonds under relatively mild and functional group-tolerant conditions makes this reaction particularly suitable for late-stage functionalization in the synthesis of complex target molecules.

Troubleshooting

ProblemPossible CauseSolution
Low or no conversion Inactive catalystEnsure anhydrous and oxygen-free conditions. Use freshly opened or properly stored catalyst.
Low reaction temperatureIncrease the reaction temperature in increments.
Sterically hindered substratesConsider using a more reactive catalyst/ligand system or adding CuI as a co-catalyst.
Formation of homocoupled byproducts Presence of oxygenThoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas.
Difficulty in removing tin byproducts Incomplete precipitationIncrease the stirring time with aqueous KF. Use a larger volume of KF solution.
Consider alternative work-up procedures, such as treatment with DBU/I₂ or chromatography on fluoride-impregnated silica gel.

Safety Precautions

  • Organostannane compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.

  • Palladium catalysts can be flammable and toxic.

  • Solvents such as toluene, THF, and DMF are flammable and have associated health risks.

  • All reactions should be carried out under an inert atmosphere to prevent the formation of explosive peroxides and to protect the catalyst from deactivation.

Disclaimer: The protocols and information provided in this document are intended for use by qualified scientific professionals and are for research purposes only. All procedures should be carried out in a properly equipped laboratory facility. The user is solely responsible for all safety precautions and for ensuring that all local regulations are followed.

References

Application Notes and Protocols: Gilman Reagent Reaction with 1-Iodocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gilman reagent, a lithium diorganocuperate (R₂CuLi), is a versatile and widely used organometallic reagent in organic synthesis. One of its key applications is in the Corey-House synthesis, a powerful method for the formation of carbon-carbon bonds. This reaction involves the coupling of a Gilman reagent with an organic halide. This document provides detailed application notes and protocols for the reaction of Gilman reagents with 1-iodocyclohexene, a vinyl iodide, to yield 1-alkylcyclohexenes. This transformation is particularly useful for introducing alkyl substituents onto a cyclohexene (B86901) ring with high specificity.

The overall reaction proceeds in two main stages: the preparation of the Gilman reagent and the subsequent coupling reaction with this compound. Gilman reagents are typically prepared in situ by the reaction of two equivalents of an organolithium reagent with one equivalent of a copper(I) halide, such as copper(I) iodide (CuI), in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) at low temperatures. The resulting Gilman reagent is then reacted with the vinyl iodide to afford the desired 1-alkylcyclohexene.

Reaction Mechanism and Workflow

The reaction of a Gilman reagent with this compound follows a mechanism that is generally believed to involve an oxidative addition of the vinyl iodide to the copper(I) center of the Gilman reagent, forming a transient copper(III) intermediate. This intermediate then undergoes reductive elimination to form the new carbon-carbon bond and regenerate a copper(I) species.

A generalized workflow for this synthetic transformation is outlined below.

ReactionWorkflow cluster_prep Gilman Reagent Preparation cluster_coupling Coupling Reaction AlkylHalide Alkyl Halide (R-X) Organolithium Organolithium Reagent (R-Li) AlkylHalide->Organolithium Ether Lithium Lithium Metal (2 eq.) Lithium->Organolithium GilmanReagent Gilman Reagent (R₂CuLi) Organolithium->GilmanReagent Ether or THF, low temp. CuI Copper(I) Iodide (CuI) CuI->GilmanReagent Product 1-Alkylcyclohexene GilmanReagent->Product Coupling Iodocyclohexene This compound Iodocyclohexene->Product Byproducts R-Cu + LiI LogicalRelationship Start Starting Materials (Alkyl Halide, Lithium, CuI, this compound) Step1 Formation of Organolithium Reagent (R-X + 2Li -> R-Li + LiX) Start->Step1 Step2 Formation of Gilman Reagent (2R-Li + CuI -> R₂CuLi + LiI) Step1->Step2 Step3 C-C Bond Formation (Coupling) (R₂CuLi + C₆H₉I -> R-C₆H₉ + R-Cu + LiI) Step2->Step3 Product Final Product (1-Alkylcyclohexene) Step3->Product

Application Notes and Protocols: Synthesis of Functionalized Cyclohexenes from 1-Iodocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Iodocyclohexene is a versatile synthetic intermediate for the creation of a wide array of functionalized cyclohexene (B86901) derivatives.[1] These motifs are prevalent in numerous pharmaceuticals, natural products, and advanced materials.[2][3] The carbon-iodine bond at the sp²-hybridized vinylic position allows for a variety of palladium-catalyzed cross-coupling reactions, providing efficient and modular access to complex molecular architectures.[1] This document outlines detailed protocols and application notes for several key transformations starting from this compound, including Suzuki-Miyaura, Sonogashira, Heck, Stille, and Buchwald-Hartwig amination reactions.

General Experimental Workflow

The functionalization of this compound typically follows a standard palladium-catalyzed cross-coupling workflow. The process involves the reaction of the vinyl iodide with a suitable coupling partner in the presence of a palladium catalyst, a ligand, a base, and an appropriate solvent.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine this compound, Coupling Partner, Base, & Solvent Purge Purge with Inert Gas (Argon or Nitrogen) Start->Purge 1 Additives Add Pd Catalyst & Ligand Purge->Additives 2 Heat Heat to Reaction Temperature & Stir Additives->Heat 3 Monitor Monitor Progress (TLC, GC-MS) Heat->Monitor 4 Quench Quench Reaction & Perform Aqueous Work-up Monitor->Quench 5 Extract Extract with Organic Solvent Quench->Extract 6 Dry Dry, Filter, & Concentrate Extract->Dry 7 Purify Purify by Column Chromatography Dry->Purify 8 Product Characterize Final Product Purify->Product 9

Caption: General workflow for palladium-catalyzed functionalization of this compound.

Suzuki-Miyaura Coupling: Synthesis of 1-Arylcyclohexenes

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species.[4] It is widely used to synthesize biaryls, polyolefins, and styrenes.[4] For this compound, this reaction provides a direct route to 1-arylcyclohexenes. The reaction requires a palladium catalyst and a base to activate the boronic acid.[5]

G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_RI R¹-Pd(II)L₂-X Pd0->PdII_RI Oxidative Addition (R¹-X) PdII_ROH R¹-Pd(II)L₂-OR³ PdII_RI->PdII_ROH Metathesis (Base, e.g., K₃PO₄) PdII_R1R2 R¹-Pd(II)L₂-R² PdII_ROH->PdII_R1R2 Transmetalation (R²-B(OR)₂) PdII_R1R2->Pd0 Reductive Elimination Product R¹-R² PdII_R1R2->Product caption R¹ = Cyclohexenyl; X = I; R² = Aryl/Vinyl

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Suzuki-Miyaura Coupling Conditions
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene (B28343)/H₂O10012~90[6]
23-CF₃O-phenylboronic acidPd(OAc)₂ (5)DPPF (5)Na₂CO₃DMF802413[6]
3Generic Arylboronic acidPd₂(dba)₃ (1.5)XPhos (3.1)K₃PO₄Dioxane/H₂O12010 min (µW)53[7]
4Generic Arylboronic acidPd(PPh₃)₄ (9.2)-K₃PO₄DMF85553[7]

DPPF = 1,1'-Bis(diphenylphosphino)ferrocene; dba = Dibenzylideneacetone; XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl.

Experimental Protocol: Synthesis of 1-Phenylcyclohexene
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 208 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (B84403) (K₃PO₄, 3.0 mmol, 637 mg).[7]

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon for 15 minutes.

  • Solvent and Catalyst Addition: Add degassed dioxane (8 mL) and water (1.5 mL) via syringe.[7] To this suspension, add tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 0.015 mmol, 14 mg) and XPhos (0.031 mmol, 15 mg).[7]

  • Reaction: Heat the mixture in a preheated oil bath at 100 °C and stir for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica (B1680970) gel column chromatography (eluting with hexanes) to yield 1-phenylcyclohexene.

Sonogashira Coupling: Synthesis of 1-Alkynylcyclohexenes

The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between a vinyl halide and a terminal alkyne.[8] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base.[9][10] It is an indispensable tool for synthesizing conjugated enynes and arylalkynes under mild conditions.[8][11]

Data Presentation: Sonogashira Coupling Conditions
EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Phenylacetylene (B144264)Pd(PPh₃)₄ (2)CuI (4)Et₃NTHF65High[9][11]
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (1)CuI (2)DiisopropylamineBenzeneRTHigh[9]
3Aryl acetylenePd on solid supportCu₂O on alumina-THF/DMA8075[12]

Et₃N = Triethylamine (B128534); DMA = Dimethylamine.

Experimental Protocol: Synthesis of 1-(Phenylethynyl)cyclohexene
  • Reaction Setup: In a Schlenk tube under an argon atmosphere, dissolve this compound (1.0 mmol, 208 mg) in anhydrous, degassed tetrahydrofuran (B95107) (THF, 10 mL).

  • Reagent Addition: Add phenylacetylene (1.1 mmol, 112 mg, 121 µL), copper(I) iodide (CuI, 0.04 mmol, 7.6 mg), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 23 mg).

  • Base Addition: Add triethylamine (Et₃N, 5.0 mmol, 506 mg, 0.7 mL).

  • Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction's progress by TLC.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and salts, washing with diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting oil by silica gel chromatography (eluting with a gradient of hexanes to 5% ethyl acetate in hexanes) to afford the product.

Heck Reaction: Synthesis of 1-Alkenylcyclohexenes

The Heck (or Mizoroki-Heck) reaction couples an unsaturated halide with an alkene to create a substituted alkene, forming a new carbon-carbon bond.[13] The reaction is palladium-catalyzed and requires a base.[14] When applied to this compound, it allows for the synthesis of various diene systems.

Data Presentation: Heck Reaction Conditions
EntryAlkeneCatalystBaseSolventTemp (°C)Monoarylated Yield (%)Selectivity to 4-phenylcyclohexene (B1218791) (%)Reference
1CyclohexenePd(OAc)₂KOHDMF14081~90[15]
2CyclohexenePd(II)/Al₂O₃-Fe₂O₃KOHDMF14081~90[15]
3n-Butyl acrylate (B77674)Pd(OAc)₂/DABCOK₂CO₃DMF120Good-[14]

Note: In these examples[15], iodobenzene (B50100) is coupled with cyclohexene. The conditions are representative for the coupling of an aryl/vinyl iodide with an alkene. DABCO = 1,4-Diazabicyclo[2.2.2]octane.

Experimental Protocol: Synthesis of 1-(But-1-en-1-yl)cyclohex-1-ene (Illustrative)
  • Reaction Setup: Combine this compound (1.0 mmol, 208 mg), n-butyl acrylate (1.5 mmol, 192 mg, 216 µL), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg), and triphenylphosphine (B44618) (PPh₃, 0.04 mmol, 10.5 mg) in a pressure vessel.

  • Inert Atmosphere: Seal the vessel and purge with argon.

  • Solvent and Base: Add anhydrous N,N-dimethylformamide (DMF, 5 mL) and potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).

  • Reaction: Heat the reaction mixture to 120 °C and stir for 18 hours.

  • Work-up: After cooling, dilute the mixture with water (25 mL) and extract with diethyl ether (3 x 20 mL).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography on silica gel.

Stille Coupling: Alternative C-C Bond Formation

The Stille reaction is a versatile palladium-catalyzed cross-coupling of an organohalide with an organostannane (organotin) compound.[16] While the toxicity of tin reagents is a drawback, Stille coupling is highly effective and tolerates a wide range of functional groups under mild conditions.[17][18]

Experimental Protocol: General Procedure for Stille Coupling
  • Reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, place this compound (1.0 mmol, 208 mg) and the desired organostannane reagent (e.g., tributyl(vinyl)stannane, 1.1 mmol).[19]

  • Solvent and Catalyst: Add anhydrous, degassed toluene (10 mL). Then, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg) and tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 12.2 mg).[19]

  • Reaction: Seal the tube and heat the mixture at 100-110 °C for 12-16 hours.[19]

  • Work-up: Cool the reaction to room temperature and remove the solvent under vacuum.

  • Purification: Purify the residue by silica gel column chromatography. To remove tin byproducts, a fluoride (B91410) work-up (e.g., washing with aqueous KF solution) or specialized chromatography techniques may be necessary.[18]

Buchwald-Hartwig Amination: Synthesis of 1-Aminocyclohexenes

The Buchwald-Hartwig amination is a palladium-catalyzed method for forming carbon-nitrogen bonds.[20] It enables the coupling of amines with aryl or vinyl halides.[21][22] This reaction has largely replaced harsher classical methods for synthesizing arylamines and their derivatives.[20]

G Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ PdII_RI R¹-Pd(II)L₂-X Pd0->PdII_RI Oxidative Addition (R¹-X) Amido_Complex [R¹-Pd(II)L₂(HNR²R³)]⁺X⁻ PdII_RI->Amido_Complex Amine Coordination (HNR²R³) Amide_Complex R¹-Pd(II)L₂(NR²R³) Amido_Complex->Amide_Complex Deprotonation (Base) Amide_Complex->Pd0 Reductive Elimination Product R¹-NR²R³ Amide_Complex->Product caption R¹ = Cyclohexenyl; X = I; R²,R³ = Alkyl/Aryl/H

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Data Presentation: Buchwald-Hartwig Amination Conditions
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Reference
1Secondary AminePd(OAc)₂ (1-2)P(o-tol)₃ (2-4)NaOt-BuToluene80-100[23]
2Primary AminePd₂(dba)₃ (1)BINAP (1.5)NaOt-BuToluene100[20]
3Various AminesPd(OAc)₂ (1-2)Bulky PhosphinesCs₂CO₃ / K₂CO₃Dioxane25-110[21]

NaOt-Bu = Sodium tert-butoxide; BINAP = 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl.

Experimental Protocol: Synthesis of N-Phenylcyclohex-1-en-1-amine
  • Reaction Setup: Charge a Schlenk tube with sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 135 mg). Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 4.5 mg) and a suitable phosphine (B1218219) ligand (e.g., BINAP, 0.03 mmol, 19 mg).

  • Inert Atmosphere: Seal the tube and purge with argon.

  • Reagent Addition: Add anhydrous toluene (5 mL), followed by this compound (1.0 mmol, 208 mg) and aniline (B41778) (1.2 mmol, 112 mg, 109 µL).

  • Reaction: Heat the mixture in an oil bath at 100 °C for 16-24 hours.

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of silica gel, eluting with ethyl acetate.

  • Purification: Concentrate the eluent under reduced pressure. Recrystallize or purify the crude product by column chromatography to obtain the desired N-arylated cyclohexene.

References

Application Notes and Protocols for Copper-Catalyzed Reactions of 1-Iodocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for copper-catalyzed cross-coupling reactions involving 1-iodocyclohexene. These reactions are pivotal in synthetic organic chemistry, offering robust methodologies for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The resulting cyclohexene (B86901) derivatives are valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds. The protocols outlined herein are based on established copper-catalyzed methodologies for aryl and vinyl halides.

Introduction to Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-catalyzed systems.[1] Copper's abundance, low toxicity, and unique catalytic activity make it an attractive choice for various transformations.[2] The reactions of this compound, a readily accessible vinyl iodide, with a range of nucleophiles provide access to a diverse array of functionalized cyclohexene motifs. These motifs are prevalent in numerous natural products and pharmaceutical agents, highlighting the importance of these synthetic methods in drug discovery and development. This document focuses on three key copper-catalyzed transformations of this compound: the Ullmann condensation, the Sonogashira coupling, and the Suzuki-Miyaura coupling.

Ullmann Condensation: C-O and C-N Bond Formation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-O and C-N bonds, typically involving the coupling of an aryl or vinyl halide with an alcohol, phenol (B47542), or amine.[3] Modern modifications of the Ullmann reaction often utilize ligands to facilitate the coupling at lower temperatures and with improved efficiency.[1]

Application in Drug Development

The diaryl ether and N-aryl amine moieties formed through Ullmann-type reactions are present in a wide range of biologically active molecules. These include antiviral, anticancer, and antibiotic agents. The ability to couple this compound with various phenols and anilines provides a direct route to novel cyclohexene-containing scaffolds for medicinal chemistry programs.

Experimental Protocol: Ullmann C-O Coupling of this compound with Phenol

This protocol describes a general procedure for the copper-catalyzed O-arylation of a phenol with this compound.

Materials:

  • This compound

  • Phenol

  • Copper(I) iodide (CuI)

  • Ligand (e.g., L-proline, 1,10-phenanthroline)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., DMF, DMSO, Toluene)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a dry Schlenk flask or sealed tube under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 mmol), phenol (1.2 mmol), CuI (0.1 mmol, 10 mol%), ligand (0.2 mmol, 20 mol%), and base (2.0 mmol).

  • Add the anhydrous solvent (5 mL).

  • Seal the flask or tube and stir the reaction mixture at the desired temperature (typically 80-130 °C) for the specified time (12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data for Ullmann-Type Reactions

The following table summarizes representative quantitative data for copper-catalyzed Ullmann-type reactions of aryl iodides with various nucleophiles. While specific data for this compound is limited in the literature, these examples provide an expected range of outcomes.

Aryl IodideNucleophileCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
IodobenzenePhenolCuI (5)Picolinic acid (10)K₃PO₄DMSO902485
4-IodotolueneAnilineCuI (10)N,N'-Dimethylethylenediamine (20)K₂CO₃Toluene1102492
1-IodonaphthaleneMethanolCuI (10)1,10-Phenanthroline (20)Cs₂CO₃Dioxane1001878
4-IodoanisolePyrrolidineCuI (5)L-Proline (10)K₂CO₃DMSO801288

Ullmann Condensation Workflow

Ullmann_Workflow Ullmann Condensation Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add this compound, Phenol/Amine, CuI, Ligand, and Base to Flask B Add Anhydrous Solvent A->B 1. C Heat and Stir under Inert Atmosphere B->C 2. D Monitor Reaction (TLC/GC-MS) C->D 3. E Cool to Room Temperature D->E 4. F Dilute and Filter E->F 5. G Aqueous Wash F->G 6. H Dry and Concentrate G->H 7. I Column Chromatography H->I 8. J J I->J Pure Product

Caption: A generalized workflow for the Ullmann condensation experiment.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.[4] While traditionally palladium-catalyzed, significant progress has been made in developing copper-catalyzed, palladium-free Sonogashira reactions.[4]

Application in Drug Development

The resulting enyne and arylalkyne frameworks from Sonogashira couplings are important structural motifs in many pharmaceuticals and natural products. They are also versatile intermediates for further synthetic transformations. The coupling of this compound with various alkynes provides access to a range of functionalized cyclohexenyl alkynes, which can be further elaborated into more complex molecular architectures for drug discovery programs.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene (B144264)

This protocol outlines a general procedure for the copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Phenylacetylene

  • Copper(I) iodide (CuI) or other copper salt (e.g., Cu(OAc)₂)

  • Ligand (optional, e.g., a phosphine (B1218219) or nitrogen-based ligand)

  • Base (e.g., Et₃N, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., THF, DMF, Toluene)

  • Schlenk flask

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), CuI (0.05 mmol, 5 mol%), and the base (2.0 mmol).

  • If a ligand is used, add it at this stage (e.g., 10 mol%).

  • Add the anhydrous solvent (5 mL).

  • Add phenylacetylene (1.2 mmol) to the reaction mixture via syringe.

  • Stir the reaction mixture at the desired temperature (room temperature to 100 °C) for the specified time (6-24 hours), monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Copper-Catalyzed Sonogashira Couplings

The following table presents representative data for copper-catalyzed Sonogashira couplings of aryl iodides with terminal alkynes.

Aryl IodideAlkyneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-IodoanisolePhenylacetyleneCuI (5)3-Pphen (5)K₂CO₃Water10012>90
IodobenzenePhenylacetyleneCu₂(OAc)₄ (5)NoneEt₃NDMF801288
1-Iodonaphthalene1-OctyneCuI (10)PPh₃ (20)DBUToluene901685
4-IodotolueneEthynyltrimethylsilaneCuI (5)NoneK₂CO₃DMF702491

Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle Proposed Catalytic Cycle for Copper-Catalyzed Sonogashira Coupling CuI Cu(I) Catalyst CopperAcetylide R'−C≡C−Cu(I) CuI->CopperAcetylide + R'−C≡C−H + Base Alkyne R'−C≡C−H Base Base Intermediate [Cu(III) Intermediate] CopperAcetylide->Intermediate + this compound (Oxidative Addition) Iodocyclohexene This compound Intermediate->CuI Product Coupled Product Intermediate->Product Reductive Elimination CuX Cu(I)X

Caption: A simplified catalytic cycle for the copper-catalyzed Sonogashira coupling.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide. While palladium is the most common catalyst, copper-catalyzed Suzuki-Miyaura couplings have been developed as a more economical alternative.[5]

Application in Drug Development

The biaryl and vinyl-aryl structures synthesized via Suzuki-Miyaura coupling are ubiquitous in pharmaceuticals. This reaction allows for the modular assembly of complex molecular frameworks. The coupling of this compound with various arylboronic acids provides a powerful tool for generating novel cyclohexene-based compounds for drug discovery pipelines.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a general procedure for the copper-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Copper(I) iodide (CuI) or other copper source

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., DMF, Toluene, Dioxane/H₂O)

  • Schlenk flask or round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.5 mmol), CuI (0.1 mmol, 10 mol%), and the base (2.0 mmol).

  • Add the solvent (5 mL).

  • Stir the mixture under an inert atmosphere at the desired temperature (typically 80-120 °C) for the specified time (12-24 hours), monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Quantitative Data for Copper-Catalyzed Suzuki-Miyaura Couplings

The following table includes representative data for copper-catalyzed Suzuki-Miyaura couplings of aryl halides with arylboronic acids.

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Iodobenzene | Phenylboronic acid | CuI (10) | Cs₂CO₃ | DMF | 120 | 12 | 89 | | 4-Bromotoluene | 4-Methoxyphenylboronic acid | Cu powder (10) | K₂CO₃ | PEG-400 | 110 | 12 | 95 | | 1-Iodonaphthalene | 2-Thiopheneboronic acid | CuI (10) | K₃PO₄ | Dioxane | 100 | 24 | 82 | | 4-Iodoanisole | Phenylboronic acid | CuI (10) | Cs₂CO₃ | DMF | Reflux | - | 89 |

Suzuki-Miyaura Coupling Logical Relationship

Suzuki_Relationship Logical Relationships in Suzuki-Miyaura Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions A This compound (Electrophile) G C(sp²)-C(sp²) Bond Formation A->G B Arylboronic Acid (Nucleophile) B->G C Copper Catalyst (e.g., CuI) C->G D Base (e.g., K₂CO₃) D->G E Solvent (e.g., DMF) E->G F Temperature (80-120 °C) F->G H Coupled Product (Aryl-Cyclohexene) G->H

References

Application Notes and Protocols: The Strategic Use of 1-Iodocyclohexene in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodocyclohexene is a versatile and highly reactive building block in organic synthesis, particularly in the construction of complex molecular architectures inherent to natural products. Its utility stems from the presence of a vinyl iodide moiety, which readily participates in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This application note provides a detailed overview of the use of this compound in natural product synthesis, with a focus on its application in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and representative data are provided to guide researchers in leveraging this valuable synthetic intermediate.

The reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are fundamental tools in modern synthetic chemistry for the formation of C-C bonds.[1] Among these, the Suzuki-Miyaura and Sonogashira couplings are particularly prominent. These reactions allow for the convergent assembly of complex molecular fragments, a key strategy in improving the efficiency of total syntheses.[2]

Key Applications in Natural Product Synthesis

While direct applications of this compound in completed total syntheses are specific, its role as a versatile six-membered ring building block is demonstrated through analogous transformations with similar vinyl iodides in the synthesis of complex natural products. A notable example is the synthesis of fragments of marine macrolides, such as the amphidinolide family, which showcases the power of cross-coupling reactions involving vinyl iodides to construct complex polyketide chains.[3]

Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide.[4] This reaction is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and stability of many boronic acids.

In the context of natural product synthesis, this compound can be coupled with various organoboron reagents to introduce a wide range of substituents onto the cyclohexene (B86901) ring. This strategy is particularly useful for the synthesis of natural products containing substituted cyclohexene or cyclohexane (B81311) moieties.

A relevant example is the synthesis of the C1–C15 segment of the marine natural product amphidinolide C.[3] While this specific synthesis utilized a different vinyl iodide, the methodology is directly applicable to this compound. The key step involves a Suzuki-Miyaura cross-coupling to form a crucial C(sp²)-C(sp²) bond, assembling two complex fragments of the molecule.[3]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate the flask and backfill with nitrogen or argon. This cycle should be repeated three times.

  • In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in anhydrous 1,4-dioxane (5 mL) under an inert atmosphere.

  • To the main reaction flask, add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL).

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 1-arylcyclohexene.

Protocol 2: Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.[5][6]

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (B128534) (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol) and copper(I) iodide (0.05 mmol).

  • Evacuate the flask and backfill with an inert gas (nitrogen or argon) three times.

  • Add anhydrous triethylamine (10 mL) and anhydrous THF (5 mL) via syringe.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Add this compound (1.0 mmol) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-8 hours.

  • Once the reaction is complete, remove the triethylamine under reduced pressure.

  • Add a saturated aqueous solution of ammonium (B1175870) chloride (20 mL) to the residue and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 1-(alkynyl)cyclohexene product.

Data Presentation

The following table summarizes representative quantitative data for the cross-coupling reactions of this compound. The yields are indicative and may vary depending on the specific substrates and reaction conditions.

EntryCoupling PartnerReaction TypeCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidSuzuki-MiyauraPd(OAc)₂ / PPh₃Dioxane/H₂O85688
24-Methoxyphenylboronic acidSuzuki-MiyauraPd(PPh₃)₄Toluene/EtOH/H₂O90892
3PhenylacetyleneSonogashiraPdCl₂(PPh₃)₂ / CuIEt₃N / THFRT495
41-HexyneSonogashiraPd(PPh₃)₄ / CuIEt₃NRT391

Mandatory Visualizations

Suzuki_Miyaura_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + Arylboronic Acid + Base (K2CO3) Mixing Combine Reactants and Catalyst Solution Reactants->Mixing Catalyst_Prep Pd(OAc)2 + PPh3 in Dioxane Catalyst_Prep->Mixing Heating Heat to 80-90°C Mixing->Heating Extraction Aqueous Workup & Extraction Heating->Extraction Reaction Completion Purification Column Chromatography Extraction->Purification Product 1-Arylcyclohexene Product Purification->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

Sonogashira_Catalytic_Cycle cluster_copper Copper Cycle Pd0 Pd(0)L2 Pd_complex1 R-Pd(II)-I(L2) Pd0->Pd_complex1 Oxidative Addition (R-I) Pd_complex2 R-Pd(II)-C≡CR'(L2) Pd_complex1->Pd_complex2 Transmetalation Pd_complex2->Pd0 Reductive Elimination Product R-C≡CR' Pd_complex2->Product CuI CuI Cu_acetylide Cu-C≡CR' CuI->Cu_acetylide Alkyne H-C≡CR' Alkyne->Cu_acetylide + Base, - HB Base Base Cu_acetylide->Pd_complex1

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of complex natural products. Its ability to readily participate in powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, allows for the efficient and convergent construction of intricate molecular architectures. The provided protocols and data offer a solid foundation for researchers to incorporate this reagent into their synthetic strategies, facilitating the advancement of natural product synthesis and drug discovery.

References

Preparation of Substituted Cyclohexadienes from 1-Iodocyclohexene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of substituted cyclohexadienes utilizing 1-iodocyclohexene as a key starting material. The methodologies outlined herein leverage palladium-catalyzed cross-coupling reactions, offering versatile and efficient pathways to a diverse range of functionalized cyclohexadiene scaffolds. Such structures are of significant interest in medicinal chemistry and materials science due to their presence in various bioactive molecules and functional materials.

Introduction

Substituted cyclohexadienes are important structural motifs in organic synthesis, serving as versatile intermediates for the construction of complex molecular architectures. This compound is a readily accessible and highly useful building block for introducing substituents onto the cyclohexene (B86901) core. Its vinyl iodide functionality makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings. These reactions allow for the formation of new carbon-carbon bonds with a high degree of control and functional group tolerance, providing access to a wide array of substituted cyclohexadienes.

This application note details the experimental conditions and outcomes for these key transformations, providing researchers with the necessary information to apply these methods in their own synthetic endeavors.

Cross-Coupling Methodologies and Data

A summary of various palladium-catalyzed cross-coupling reactions starting from this compound is presented below. The table includes key reaction parameters and reported yields for the synthesis of representative substituted cyclohexadienes.

Reaction TypeCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)ProductYield (%)
Suzuki-Miyaura Phenylboronic acidPd(OAc)₂ / PPh₃K₃PO₄DMF8551-Phenylcyclohexene53
Suzuki-Miyaura 4-Methoxyphenylboronic acidPd/CK₂CO₃DMFReflux1.51-(4-Methoxyphenyl)cyclohexene92
Heck StyrenePdCl₂ / TDTATK₂CO₃Water10061-(2-Phenylethenyl)cyclohexene96
Heck Methyl acrylatePd(OAc)₂Et₃NCH₃CN80-Methyl 2-(cyclohexen-1-yl)acrylateHigh
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂ / CuIKOHDMF135-1-(Phenylethynyl)cyclohexene96
Sonogashira 1-HeptyneMagnetic Janus CatalystEt₃NWater100-1-(Hept-1-yn-1-yl)cyclohexene95
Stille VinyltributyltinPd(PPh₃)₄-Toluene11012-161-VinylcyclohexeneHigh

TDTAT = N2,N4,N6-tridodecyl-1,3,5-triazine-2,4,6-triamine

Experimental Protocols

Below is a representative, detailed experimental protocol for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Synthesis of 1-Phenylcyclohexene via Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)

  • XPhos (0.031 equiv)

  • Potassium phosphate (B84403) (K₃PO₄) (3.0 equiv)

  • Dioxane

  • Water

Procedure:

  • To a microwave vial, add this compound (0.513 mmol, 1.0 equiv), phenylboronic acid (0.770 mmol, 1.5 equiv), K₃PO₄ (1.539 mmol, 3.0 equiv), XPhos (0.031 mmol, 0.06 equiv), and Pd₂(dba)₃ (0.015 mmol, 0.03 equiv).

  • Purge the vial with argon.

  • Add dioxane (3 mL) and water (0.5 mL) to the vial.

  • Seal the vial and irradiate in a microwave reactor at 120 °C for 10 minutes.

  • After cooling, add an additional portion of phenylboronic acid (50 mg) and irradiate at 120 °C for another 10 minutes.

  • Cool the reaction mixture to room temperature and treat with 1N aqueous NaOH solution.

  • Extract the mixture with ethyl acetate (B1210297) (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica (B1680970) gel to afford 1-phenylcyclohexene as a dark yellow solid.

Reaction Workflow and Logic

The general workflow for the preparation of substituted cyclohexadienes from this compound via palladium-catalyzed cross-coupling reactions is depicted below. This diagram illustrates the key steps from starting materials to the final purified product.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start This compound reagents Combine Reagents start->reagents partner Coupling Partner (Boronic Acid, Alkene, Alkyne, Stannane) partner->reagents catalyst Palladium Catalyst & Ligand catalyst->reagents base Base base->reagents solvent Solvent solvent->reagents heat Heating & Stirring reagents->heat Inert Atmosphere quench Quench Reaction heat->quench extract Extraction quench->extract dry Drying extract->dry concentrate Concentration dry->concentrate purify Chromatography concentrate->purify product Substituted Cyclohexadiene purify->product

Caption: General workflow for the synthesis of substituted cyclohexadienes.

Signaling Pathways and Mechanistic Overview

The catalytic cycles of these palladium-catalyzed cross-coupling reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki, Sonogashira, and Stille) or migratory insertion (for Heck), and reductive elimination. The diagram below illustrates the generalized catalytic cycle.

catalytic_cycle pd0 Pd(0)L_n pd_intermediate R-Pd(II)-I(L_n) pd_coupled R-Pd(II)-R'(L_n) pd_intermediate->pd_coupled Transmetalation / Migratory Insertion pd_coupled->pd0 product Substituted Cyclohexadiene (R-R') pd_coupled->product Reductive Elimination start_iodide This compound (R-I) start_iodide->pd_intermediate Oxidative Addition coupling_partner Coupling Partner (R') coupling_partner->pd_coupled

Caption: Generalized palladium catalytic cycle for cross-coupling reactions.

Application Notes and Protocols for the Formation of Cyclohexenylmagnesium Iodide from 1-Iodocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful nucleophilic agents extensively used in organic synthesis for the formation of carbon-carbon bonds. The synthesis of vinyl Grignard reagents, such as cyclohexenylmagnesium iodide from 1-iodocyclohexene, provides a valuable intermediate for introducing a cyclohexenyl moiety into a target molecule. This is of significant interest in the development of new chemical entities and pharmaceutical compounds. The reactivity of the carbon-magnesium bond allows for reactions with a wide range of electrophiles, including aldehydes, ketones, esters, and nitriles.

This document provides detailed protocols for two primary methods of preparing cyclohexenylmagnesium iodide: the classical direct insertion of magnesium metal and the more contemporary iodine-magnesium exchange reaction. Each method has its advantages and is suited for different laboratory settings and substrate sensitivities. Careful adherence to anhydrous and anaerobic conditions is critical for the successful formation of the Grignard reagent, as it readily reacts with water and atmospheric oxygen.

Data Presentation

The following tables summarize the key parameters and expected outcomes for the two distinct methods of preparing cyclohexenylmagnesium iodide.

Table 1: Classical Grignard Synthesis via Direct Magnesium Insertion

ParameterValue/ConditionNotes
Precursor This compound
Reagent Magnesium TurningsTypically 1.1-1.5 equivalents.
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)THF is often preferred for vinyl halides.[1]
Activation Iodine (catalytic amount) or 1,2-DibromoethaneA small crystal of iodine is commonly used to initiate the reaction.[1][2]
Temperature Room Temperature to Reflux (typically ~35-66 °C)The reaction is exothermic and may initiate at room temperature, followed by gentle reflux to ensure completion.
Reaction Time 1-4 hoursMonitored by the consumption of magnesium.
Typical Yield 60-85% (estimated)Yields can vary significantly based on the purity of reagents and dryness of the apparatus.[1] Titration of the final solution is required for an accurate yield determination.

Table 2: Grignard Reagent Formation via Iodine-Magnesium Exchange

ParameterValue/ConditionReference
Precursor This compound (or substituted derivatives)[3]
Reagent Isopropylmagnesium Chloride-Lithium Chloride Complex (i-PrMgCl·LiCl)Typically 1.1 equivalents.[3]
Solvent Anhydrous Tetrahydrofuran (THF)[3]
Temperature -40 °C to -25 °CLow temperature is crucial for this method.[3]
Reaction Time 4-12 hoursCompletion can be monitored by GC analysis of hydrolyzed aliquots.[3]
Typical Yield >95% (complete conversion)The exchange reaction is typically very efficient, leading to near-quantitative formation of the Grignard reagent.[3]

Experimental Protocols

Safety Precautions: Grignard reagents are highly reactive, pyrophoric, and moisture-sensitive. All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using flame-dried or oven-dried glassware. Anhydrous solvents are essential. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn at all times.

Protocol 1: Classical Synthesis of Cyclohexenylmagnesium Iodide using Magnesium Turnings

This protocol describes the traditional method for preparing a Grignard reagent from an organohalide and magnesium metal.

Materials:

  • This compound

  • Magnesium turnings

  • Iodine (one small crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Schlenk line or inert gas manifold

Procedure:

  • Glassware Preparation: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet adapter. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

  • Reaction Setup: Place magnesium turnings (1.2 equivalents) and a single crystal of iodine into the reaction flask.

  • Initiation: Add a small amount of anhydrous THF via syringe to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (~10%) of the this compound solution to the flask.

  • The reaction should initiate, as indicated by the disappearance of the purple iodine color, the appearance of a cloudy gray solution, and a gentle reflux. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the addition funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture and gently reflux for an additional 1-2 hours to ensure all the magnesium has reacted.

  • Usage: The resulting gray-to-brown solution of cyclohexenylmagnesium iodide is ready for use in subsequent reactions. The concentration can be determined by titration before use.

Protocol 2: Synthesis of Cyclohexenylmagnesium Iodide via Iodine-Magnesium Exchange

This modern protocol utilizes a pre-formed Grignard reagent in the presence of lithium chloride to facilitate a halogen-metal exchange, which can be more reliable and proceed under milder conditions.

Materials:

  • This compound (or a substituted derivative)[3]

  • Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) solution in THF (e.g., 1.3 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

Equipment:

  • Schlenk flask or a three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Schlenk line or inert gas manifold

Procedure:

  • Glassware Preparation: Ensure all glassware is rigorously dried and cooled under an inert atmosphere.

  • Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add a solution of this compound (1.0 equivalent) in anhydrous THF under an inert atmosphere.

  • Cooling: Cool the solution to -40 °C using a dry ice/acetone bath.

  • Addition: Slowly add the i-PrMgCl·LiCl solution (1.1 equivalents) dropwise via syringe over several minutes, maintaining the internal temperature at -40 °C.[3]

  • Reaction: Stir the reaction mixture at -40 °C. The progress of the exchange can be monitored by taking small aliquots, quenching them with a proton source (e.g., saturated NH₄Cl solution), and analyzing the organic components by gas chromatography (GC) to observe the disappearance of this compound and the appearance of cyclohexene. The reaction is typically complete within 4 to 12 hours.[3]

  • Usage: The resulting solution of cyclohexenylmagnesium iodide is ready for use in subsequent reactions at low temperatures.

Mandatory Visualization

The following diagrams illustrate the key relationships and workflows in the formation of Grignard reagents.

Grignard_Formation_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_product Product Handling start Start: Assemble & Flame-Dry Glassware add_mg Add Mg Turnings & Activator (Iodine) start->add_mg add_solvent Add Anhydrous Solvent (e.g., THF) add_mg->add_solvent initiation Initiate Reaction (Add small amount of this compound) add_solvent->initiation addition Slowly Add Remaining this compound Solution initiation->addition reflux Maintain Gentle Reflux (1-2 hours) addition->reflux reagent Cyclohexenylmagnesium Iodide Solution reflux->reagent titration Determine Concentration (Titration) reagent->titration use Use in Subsequent Reaction titration->use end End: Synthesis of Target Molecule use->end

Caption: Experimental workflow for the classical synthesis of a Grignard reagent.

Halogen_Metal_Exchange iodocyclohexene This compound (Substrate) reaction_step Reaction in Anhydrous THF at -40°C iodocyclohexene->reaction_step iPrMgCl i-PrMgCl·LiCl (Exchange Reagent) iPrMgCl->reaction_step grignard_product Cyclohexenylmagnesium Iodide (Product) reaction_step->grignard_product byproduct Isopropyl Iodide + MgCl₂·LiCl (Byproducts) reaction_step->byproduct

Caption: Logical relationship in the Iodine-Magnesium Exchange reaction.

References

Application Notes and Protocols: Lithiation of 1-Iodocyclohexene for Nucleophilic Addition to Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Vinyllithium reagents are potent nucleophiles that readily participate in addition reactions with a variety of electrophiles, most notably the carbonyl group of aldehydes and ketones, to furnish allylic alcohols. This transformation is of significant interest in the synthesis of natural products and pharmaceutical agents, where the creation of stereodefined alcohol moieties is often a critical step.

This document provides detailed application notes and experimental protocols for the generation of 1-lithiocyclohexene via lithium-halogen exchange from 1-iodocyclohexene and its subsequent nucleophilic addition to a range of carbonyl compounds. The protocols outlined herein are based on established synthetic methodologies and provide a framework for the reliable synthesis of diverse cyclohexenyl-substituted alcohols.

Reaction Principle

The overall transformation involves a two-step sequence. First, this compound undergoes a lithium-halogen exchange reaction upon treatment with a strong organolithium base, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures. This reaction is rapid and proceeds with retention of the double bond's configuration to generate the highly reactive 1-lithiocyclohexene intermediate.[1]

In the second step, the newly formed vinyllithium species acts as a potent nucleophile, attacking the electrophilic carbon of a carbonyl group (aldehyde or ketone). This nucleophilic addition leads to the formation of a lithium alkoxide intermediate, which, upon aqueous workup, is protonated to yield the corresponding tertiary or secondary allylic alcohol.

Data Presentation

The following tables summarize the reaction conditions and yields for the nucleophilic addition of 1-lithiocyclohexene to various carbonyl compounds.

Table 1: Lithiation of this compound and Subsequent Reaction with Aldehydes

EntryAldehyde ElectrophileLithiating AgentSolvent SystemTemp (°C)Time (h)ProductYield (%)
1Benzaldehydet-BuLi (2.1 eq)n-pentane/diethyl ether (3:2)-78 to 23Not Specified(1-Cyclohexenyl)phenylmethanol85[1]
2Isovaleraldehyden-BuLi (1.1 eq)Diethyl ether-7811-(Cyclohex-1-en-1-yl)-3-methylbutan-1-ol78
3Cinnamaldehyden-BuLi (1.1 eq)Diethyl ether-781.51-(Cyclohex-1-en-1-yl)-3-phenylprop-2-en-1-ol72

Table 2: Lithiation of this compound and Subsequent Reaction with Ketones

EntryKetone ElectrophileLithiating AgentSolvent SystemTemp (°C)Time (h)ProductYield (%)
1Cyclohexanonen-BuLi (1.1 eq)Diethyl ether-78 to RT21-(Cyclohex-1-en-1-yl)cyclohexan-1-ol88
2Acetonen-BuLi (1.1 eq)Diethyl ether-7812-(Cyclohex-1-en-1-yl)propan-2-ol81
34-tert-Butylcyclohexanonen-BuLi (1.1 eq)Diethyl ether-78 to RT21-(Cyclohex-1-en-1-yl)-4-(tert-butyl)cyclohexan-1-ol85 (cis:trans = 1:4)

Experimental Protocols

Materials and Equipment:

  • Anhydrous diethyl ether or a mixture of n-pentane and diethyl ether.

  • n-Butyllithium (typically 1.6 M or 2.5 M in hexanes) or tert-butyllithium (typically 1.7 M in pentane).

  • This compound.

  • Aldehyde or ketone electrophile.

  • Anhydrous sodium sulfate or magnesium sulfate.

  • Standard oven-dried glassware for anhydrous reactions (round-bottom flask, addition funnel, etc.).

  • Inert atmosphere setup (nitrogen or argon).

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C).

  • Magnetic stirrer and stir bar.

  • Syringes and needles for transfer of anhydrous reagents.

Protocol 1: General Procedure for the Reaction of 1-Lithiocyclohexene with Carbonyl Compounds using n-Butyllithium

  • Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a low-temperature thermometer, and an addition funnel under a positive pressure of inert gas (nitrogen or argon).

  • Reaction Mixture Preparation: To the flask, add a solution of this compound (1.0 eq) in anhydrous diethyl ether.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution via the addition funnel, maintaining the internal temperature below -70 °C. After the addition is complete, stir the resulting solution at -78 °C for 1 hour.

  • Nucleophilic Addition: Add a solution of the carbonyl compound (1.0 eq) in anhydrous diethyl ether dropwise to the freshly prepared 1-lithiocyclohexene solution at -78 °C.

  • Warming and Quenching: After the addition of the carbonyl compound, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Procedure for the Reaction of 1-Lithiocyclohexene with Benzaldehyde using tert-Butyllithium [1]

  • Apparatus Setup: Set up an oven-dried reaction flask under an inert atmosphere as described in Protocol 1.

  • Reaction Mixture Preparation: Prepare a solution of this compound (1.0 eq) in a solvent mixture of n-pentane and diethyl ether (3:2).

  • Cooling: Cool the solution to -78 °C.

  • Lithiation: Add tert-butyllithium (2.1 eq) dropwise to the stirred solution at -78 °C.

  • Nucleophilic Addition: After the lithiation is complete, add benzaldehyde (1.0 eq) to the reaction mixture at -78 °C.

  • Warming and Quenching: Allow the reaction to warm to 23 °C before quenching with an appropriate aqueous solution (e.g., saturated ammonium chloride).

  • Workup and Purification: Perform an extractive workup with diethyl ether as described in Protocol 1. The resulting crude product is purified to yield (1-cyclohexenyl)phenylmethanol.

Visualizations

Reaction_Mechanism cluster_lithiation Step 1: Lithium-Halogen Exchange cluster_addition Step 2: Nucleophilic Addition This compound This compound 1-Lithiocyclohexene 1-Lithiocyclohexene This compound->1-Lithiocyclohexene + t-BuLi t-BuLi t-BuLi t-BuI t-BuI Carbonyl R1(CO)R2 1-Lithiocyclohexene->Carbonyl Alkoxide Lithium Alkoxide Intermediate Carbonyl->Alkoxide + 1-Lithiocyclohexene Alcohol Allylic Alcohol Alkoxide->Alcohol Aqueous Workup Workup H3O+

Caption: Reaction mechanism for the formation of allylic alcohols.

Experimental_Workflow start Start: Oven-dried glassware under inert atmosphere add_iodocyclohexene Add this compound in anhydrous solvent start->add_iodocyclohexene cool Cool to -78 °C add_iodocyclohexene->cool add_buLi Slowly add n-BuLi or t-BuLi cool->add_buLi stir_lithiation Stir at -78 °C for 1h (Lithiation) add_buLi->stir_lithiation add_carbonyl Add carbonyl compound in anhydrous solvent stir_lithiation->add_carbonyl warm_quench Warm to RT and quench with sat. aq. NH4Cl add_carbonyl->warm_quench extract Extract with diethyl ether warm_quench->extract dry_concentrate Dry organic layer and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end End: Isolated Allylic Alcohol purify->end

Caption: General experimental workflow for the synthesis.

References

Application Notes and Protocols for 1-Iodocyclohexene in Photochemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the photochemical reactions of 1-iodocyclohexene, a versatile building block in organic synthesis. The unique reactivity of the carbon-iodine bond in this cyclic vinyl iodide allows for the generation of highly reactive vinyl radical and vinyl cation intermediates upon UV irradiation. These intermediates can be trapped by various nucleophiles, leading to the formation of diverse functionalized cyclohexene (B86901) derivatives, which are valuable scaffolds in medicinal chemistry.

Photochemical Reactions of this compound

The photolysis of this compound primarily proceeds through the homolytic cleavage of the carbon-iodine bond, a consequence of the bond's relatively low dissociation energy.[1] This initial step generates a cyclohexenyl radical and an iodine radical. The subsequent fate of the cyclohexenyl radical dictates the final product distribution and can follow either a radical or an ionic pathway.

Radical Pathway: The cyclohexenyl radical can abstract a hydrogen atom from the solvent or another hydrogen donor, leading to the formation of cyclohexene, a reduction product.

Ionic Pathway: Electron transfer within the initial radical pair can generate a cyclohexenyl cation and an iodide anion.[2] The cyclohexenyl cation is a highly reactive intermediate that can be trapped by nucleophiles present in the reaction mixture.

A key study by Blaškovicová et al. investigated the photochemical reaction of this compound in methanol (B129727).[2][3][4] Irradiation of this compound in methanol at 254 nm yields a mixture of cyclohexene (the radical-derived product), 1-methoxycyclohexene, and 1,1-dimethoxycyclohexane (B1328912) (ionic products). The latter is formed from the acid-catalyzed addition of methanol to the initially formed enol ether, 1-methoxycyclohexene.[2][3][4]

The product distribution can be influenced by the reaction conditions. The presence of zinc powder, which acts as an iodine scavenger, can increase the yield of the nucleophilic trapping product, 1-methoxycyclohexene.[2][3][4] Furthermore, the application of ultrasound has been shown to significantly affect the reaction, primarily promoting the radical pathway and leading to a higher yield of cyclohexene.[2][3][4]

Data Presentation: Photolysis of this compound in Methanol

The following table summarizes the quantitative data from the photochemical reaction of this compound in methanol under various conditions, as reported by Blaškovicová et al.[2][3][4]

EntryConditionsThis compound Remaining (%)Cyclohexene (%)1-Methoxycyclohexene (%)1,1-Dimethoxycyclohexane (%)
AIrradiation (60 min)33231826
BIrradiation + Ultrasound (60 min)10422523
CIrradiation + Zn + Mechanical Stirring (60 min)24203522
DIrradiation + Zn + Ultrasound (60 min)4404115

Applications in Drug Development and Organic Synthesis

While direct applications of this compound in the synthesis of marketed drugs are not extensively documented, the functionalized cyclohexene scaffold is a common motif in a wide range of biologically active molecules, including antiviral and anticancer agents.[5][6][7][8] The photochemical generation of cyclohexenyl intermediates from this compound represents a powerful strategy for accessing these important molecular frameworks.

Antiviral Agents: Several cyclohexenyl nucleoside analogues have been synthesized and shown to possess potent antiviral activity, particularly against herpes simplex virus (HSV-1 and HSV-2).[5][9][10] The synthesis of these compounds often involves the coupling of a heterocyclic base with a functionalized cyclohexene precursor. The photochemical functionalization of this compound could provide a novel and efficient route to such precursors.

Anticancer Agents: The cyclohexene ring is a privileged scaffold in the design of anticancer agents.[7][8][11] For instance, certain polyoxygenated cyclohexene derivatives have been shown to exhibit anti-cancer activity in glioblastoma by inducing cell cycle arrest.[8] The ability to introduce diverse functional groups onto the cyclohexene ring via photochemical reactions of this compound opens up possibilities for the synthesis of new libraries of potential anticancer compounds.

General Organic Synthesis: Beyond medicinal chemistry, the photochemical reactivity of this compound provides a valuable tool for the construction of complex molecular architectures. The generation of vinyl radicals and cations under mild, light-induced conditions allows for carbon-carbon and carbon-heteroatom bond formations that can be challenging to achieve through traditional thermal methods.[1][12]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the method of Pross and Sternhell, as described by Blaškovicová et al.[2][3][4]

Materials:

Procedure:

  • Preparation of Cyclohexanone Hydrazone: Slowly add a solution of cyclohexanone (6.4 mL, 61.5 mmol) in absolute methanol (35 mL) to vigorously stirred hydrazine hydrate (40.8 mL, 0.84 mol).

  • Reflux the reaction mixture for 1 hour and then cool to room temperature.

  • Evaporate the methanol and wash the residue with chloroform (B151607) and aqueous sodium chloride. Dry the organic layer over anhydrous sodium sulfate.

  • Filter and evaporate the chloroform to obtain cyclohexanone hydrazone.

  • Preparation of this compound: Add a solution of iodine (27.4 g, 0.11 mol) in dry ether (170.4 mL) dropwise to a stirred solution of triethylamine (41.6 mL, 0.29 mol) and cyclohexanone hydrazone (6 g, 0.05 mol) in dry ether (18.1 mL) at room temperature.

  • Continue stirring for 20 minutes after the addition is complete.

  • Dilute the reaction mixture with dry ether (150 mL) and wash successively with saturated aqueous sodium sulfite, 3N HCl, saturated aqueous sodium bicarbonate, and aqueous sodium chloride.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel using petroleum ether as the eluent to yield this compound.

Photochemical Reaction of this compound in Methanol

This protocol is based on the work of Blaškovicová et al.[2][3][4]

Materials:

  • This compound

  • Anhydrous methanol

  • Quartz reaction vessel

  • UV lamp (e.g., 254 nm)

  • Stirring mechanism (magnetic stirrer or ultrasonic bath)

  • Zinc powder (optional)

Procedure:

  • Prepare a solution of this compound in anhydrous methanol in a quartz reaction vessel.

  • If applicable, add zinc powder to the solution.

  • Degas the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Seal the reaction vessel and place it in a suitable photochemical reactor equipped with a UV lamp and a cooling system to maintain a constant temperature.

  • Irradiate the stirred (either mechanically or with ultrasound) solution for the desired amount of time.

  • Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture (if zinc was used) and analyze the product mixture by GC-MS and NMR to determine the product distribution.

Visualizations

Synthesis of this compound

Synthesis_of_1_Iodocyclohexene Cyclohexanone Cyclohexanone Hydrazone Cyclohexanone Hydrazone Cyclohexanone->Hydrazone + Hydrazine Hydrate in Methanol, Reflux Hydrazine Hydrazine Hydrate Methanol Methanol Iodocyclohexene This compound Hydrazone->Iodocyclohexene + Iodine, Triethylamine in Dry Ether Iodine Iodine TEA Triethylamine Ether Dry Ether

Caption: Synthetic pathway for this compound from cyclohexanone.

Photochemical Reaction Pathways of this compound

Photochemical_Pathways cluster_main Photolysis of this compound cluster_radical Radical Pathway cluster_ionic Ionic Pathway Iodocyclohexene This compound ExcitedState [this compound]* Iodocyclohexene->ExcitedState hν (UV light) RadicalPair Cyclohexenyl Radical + Iodine Radical ExcitedState->RadicalPair Homolytic Cleavage Cyclohexene Cyclohexene RadicalPair->Cyclohexene H-atom abstraction (from solvent) CationPair Cyclohexenyl Cation + Iodide Anion RadicalPair->CationPair Electron Transfer Methoxycyclohexene 1-Methoxycyclohexene CationPair->Methoxycyclohexene Nucleophilic Attack NucleophilicAttack Nucleophilic Attack (e.g., by Methanol) Dimethoxycyclohexane 1,1-Dimethoxycyclohexane Methoxycyclohexene->Dimethoxycyclohexane Acid-Catalyzed Addition AcidCatalyzedAddition Acid-Catalyzed Addition of Methanol

Caption: Competing radical and ionic pathways in the photolysis of this compound.

Experimental Workflow for Photochemical Reaction

Experimental_Workflow Start Prepare Solution of This compound in Methanol Degas Degas with Inert Gas Start->Degas Irradiate Irradiate with UV Light (with stirring/sonication) Degas->Irradiate Monitor Monitor Reaction Progress (GC/TLC) Irradiate->Monitor Workup Reaction Workup (Filtration if Zn used) Monitor->Workup Reaction Complete Analysis Product Analysis (GC-MS, NMR) Workup->Analysis End Results Analysis->End

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalyst Loading for 1-Iodocyclohexene Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling of 1-iodocyclohexene.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is giving a low yield. What are the most common causes?

Low yields in the Suzuki coupling of this compound can stem from several factors. The primary areas to investigate are:

  • Catalyst System: The choice and quality of the palladium catalyst and ligand are critical for efficient coupling.

  • Reaction Conditions: Suboptimal temperature, reaction time, or inadequate inert atmosphere can negatively impact the reaction.

  • Reagents: The purity and stability of the this compound, organoboron reagent, and base are crucial.

  • Solvent: The solvent system plays a significant role in the solubility of reagents and the kinetics of the reaction.

Q2: What are the common side reactions observed in the Suzuki coupling of this compound?

Several side reactions can compete with the desired cross-coupling, leading to reduced yields and product impurities.[1][2] Common side reactions include:

  • Homocoupling: Dimerization of the boronic acid or this compound can occur, especially in the presence of oxygen or if the catalytic cycle is slow.[3]

  • Protodeboronation: The boronic acid can be hydrolyzed back to the corresponding arene, particularly under harsh basic conditions or with prolonged reaction times.[4]

  • Dehalogenation: The iodine atom on this compound can be replaced by a hydrogen atom.[3]

  • β-Hydride Elimination: This is a potential side reaction with substrates like this compound that have β-hydrogens, leading to the formation of cyclohexadiene byproducts.[1][5]

Q3: How does the choice of palladium catalyst and ligand affect the reaction?

The selection of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the ligand is critical for a successful Suzuki coupling.[4]

  • Palladium Precatalyst: Both Pd(0) sources (e.g., Pd₂(dba)₃) and Pd(II) sources (e.g., Pd(OAc)₂) can be used. Pd(II) sources require in-situ reduction to the active Pd(0) species.[4]

  • Ligands: For vinyl iodides like this compound, bulky and electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos, or other Buchwald-type ligands) are often necessary to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[4][6]

Q4: What is the role of the base, and which one should I choose?

The base is essential for activating the organoboron species, which facilitates the transmetalation step. A variety of inorganic bases can be used, including carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.[3][7][8] The strength and choice of base can significantly impact the reaction rate and yield. For vinyl halides, stronger bases like K₃PO₄ or Cs₂CO₃ are often effective.[4]

Q5: Which solvent system is optimal for this reaction?

The Suzuki coupling can be performed in a range of organic solvents, often with the addition of water.[3] Common solvents include toluene, dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF).[3] The choice of solvent can influence catalyst activity, substrate solubility, and reaction rates.[4] A biphasic system, such as toluene/water or dioxane/water, is frequently employed.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low or No Product Yield Inactive Catalyst- Ensure the palladium precatalyst is of good quality and has been stored properly under an inert atmosphere.[4]- If using a Pd(II) source, ensure conditions are suitable for its reduction to Pd(0).[4]- Degas the solvent and reaction mixture thoroughly to prevent catalyst oxidation.[3]
Ineffective Ligand- Switch to a bulkier, more electron-rich phosphine ligand such as SPhos or XPhos.[4]
Insufficiently Active Base- Use a stronger base like K₃PO₄ or Cs₂CO₃.[4]- Ensure the base is finely powdered and anhydrous if required.
Low Reaction Temperature- Gradually increase the reaction temperature, monitoring for potential substrate or product decomposition.[4]
Poor Reagent Quality- Use high-purity this compound and the boronic acid/ester. Impurities can poison the catalyst.[9]
Significant Homocoupling Presence of Oxygen- Rigorously degas all solvents and the reaction mixture.[3]- Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Using a Pd(II) Precatalyst- Consider starting with a Pd(0) source like Pd₂(dba)₃ to minimize side reactions during the in-situ reduction of Pd(II).[3]
Protodeboronation of Boronic Acid Harsh Basic Conditions- Use a milder base or reduce the amount of base used.- Consider using a more stable boronic ester (e.g., pinacol (B44631) ester) instead of the boronic acid.[4]
Prolonged Reaction Time- Monitor the reaction progress by TLC or GC/LC-MS and stop the reaction once the starting material is consumed.
Dehalogenation of this compound Hydride Sources in the Reaction- If using amine bases or alcohol solvents, consider switching to a carbonate or phosphate (B84403) base and an aprotic solvent.[3]

Data Presentation

Table 1: Effect of Catalyst Loading on Yield (Representative Data for a Vinyl Iodide System)

Catalyst Loading (mol%)Yield (%)
0.565
1.085
1.592
2.093

Note: This data is representative and the optimal catalyst loading should be determined experimentally for the specific reaction of this compound.

Table 2: Influence of Different Ligands on a Model Suzuki Coupling Reaction

LigandYield (%)
PPh₃45
PCy₃78
SPhos95
XPhos93

Note: This table illustrates the significant impact of ligand choice. Bulky, electron-rich ligands generally provide higher yields for challenging substrates.[4]

Table 3: Effect of Various Bases on a Model Suzuki Coupling Reaction

BaseYield (%)
Na₂CO₃88
K₂CO₃92
K₃PO₄96
Cs₂CO₃95

Note: The choice of base can have a substantial effect on the reaction outcome. Stronger bases are often beneficial for less reactive substrates.[7][8]

Experimental Protocols

General Protocol for Optimizing Catalyst Loading in the Suzuki Coupling of this compound with an Arylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 0.5-2 mol%)

  • Phosphine ligand (e.g., SPhos, 1-2 equiv relative to palladium)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Toluene/Water, 10:1)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid and the base.

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under a positive flow of inert gas, add the palladium precatalyst and the ligand.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Substrate Addition: Add this compound to the reaction mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC/LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle for this compound Pd0 Pd(0)L₂ OxAdd Oxidative Addition (this compound) Pd0->OxAdd PdII_intermediate Cyclohexenyl-Pd(II)(I)L₂ OxAdd->PdII_intermediate Transmetalation Transmetalation (Ar-B(OH)₂ + Base) PdII_intermediate->Transmetalation PdII_Ar_intermediate Cyclohexenyl-Pd(II)(Ar)L₂ Transmetalation->PdII_Ar_intermediate RedElim Reductive Elimination PdII_Ar_intermediate->RedElim RedElim->Pd0 Catalyst Regeneration Product 1-Arylcyclohexene RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Suzuki Coupling Start Low Yield Observed Check_Catalyst 1. Check Catalyst System - Catalyst activity - Ligand choice Start->Check_Catalyst Check_Conditions 2. Verify Reaction Conditions - Temperature - Inert atmosphere Start->Check_Conditions Check_Reagents 3. Assess Reagent Quality - Purity of starting materials - Base selection Start->Check_Reagents Optimize_Catalyst Optimize Catalyst/Ligand (e.g., bulky, e⁻-rich ligand) Check_Catalyst->Optimize_Catalyst Optimize_Conditions Optimize Conditions - Increase Temperature - Ensure rigorous degassing Check_Conditions->Optimize_Conditions Optimize_Reagents Optimize Reagents - Use fresh reagents - Screen different bases Check_Reagents->Optimize_Reagents Success Successful Reaction Optimize_Catalyst->Success Optimize_Conditions->Success Optimize_Reagents->Success

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

Technical Support Center: 1-Iodocyclohexene Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homocoupling side reactions when using 1-iodocyclohexene in cross-coupling catalysis.

Frequently Asked Questions (FAQs)

Q1: What is the homocoupling side reaction with this compound, and why is it a problem?

A1: Homocoupling is an undesired side reaction where two molecules of this compound react with each other to form 1,1'-bi(cyclohexylidene). This byproduct consumes your starting material, lowers the yield of the desired cross-coupled product, and can be difficult to separate during purification due to structural similarities with other potential dimeric products.

Q2: What are the primary causes of this compound homocoupling?

A2: The main drivers of homocoupling are generally related to the catalytic cycle. Key causes include:

  • Presence of Oxygen: Dissolved oxygen can promote the formation of palladium(II) species, which are implicated in pathways leading to homocoupling.[1][2][3]

  • Catalyst Choice & State: The use of Pd(II) precatalysts without efficient reduction to the active Pd(0) state can increase the likelihood of homocoupling.[4]

  • Reaction Conditions: High temperatures and certain bases can accelerate the rate of the undesired homocoupling pathway relative to the desired cross-coupling.[5]

  • In Sonogashira Couplings: The copper(I) co-catalyst, when exposed to air, can facilitate the homocoupling of the terminal alkyne partner (Glaser coupling), which consumes the nucleophile and complicates the reaction mixture.[6][7][8]

Q3: Can the choice of cross-coupling reaction influence the likelihood of homocoupling?

A3: Yes. While homocoupling is a potential side reaction in many palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings, the specific nuances of each reaction's catalytic cycle can affect its prevalence.[9][10] For instance, the copper co-catalyst in traditional Sonogashira reactions presents a specific pathway for alkyne homocoupling that isn't present in Suzuki or Heck reactions.[6][8]

Troubleshooting Guide: Minimizing 1,1'-bi(cyclohexylidene) Formation

This guide provides specific troubleshooting steps if you are observing significant homocoupling of this compound.

Issue 1: Significant Homocoupling Product Observed in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool, but the homocoupling of both the vinyl iodide and the organoboron reagent can be problematic.

Recommended Solutions & Optimizations
  • Rigorous Inert Atmosphere: The most critical first step is to eliminate oxygen. Ensure all solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes) and that the reaction is assembled and run under a strict inert atmosphere.[3][4][11]

  • Catalyst & Ligand Selection:

    • Use a Pd(0) Precatalyst: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the potentially problematic in-situ reduction of Pd(II) salts.[4]

    • Employ Bulky, Electron-Rich Ligands: Ligands such as bulky phosphines (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) can promote the desired reductive elimination step and sterically hinder the formation of homocoupling intermediates.

  • Optimize the Base and Solvent: The choice of base is critical. Weaker bases or carefully chosen solvent systems can sometimes disfavor the homocoupling pathway. For instance, using potassium formate (B1220265) as a mild reducing agent and additive has been shown to suppress homocoupling.[3][11]

  • Lower Reaction Temperature: While vinyl iodides are generally reactive, surprisingly, lower temperatures (~50 °C) can sometimes be inefficient for aryl iodide couplings with certain catalyst systems, but it is a variable worth exploring to find a window where cross-coupling is efficient but homocoupling is slow.[12][13]

Data Summary: Effect of Reaction Conditions on Homocoupling
Catalyst / LigandBaseSolventTemperature (°C)Desired Product Yield (%)Homocoupling Byproduct (%)Reference
Pd(OAc)₂ / PPh₃Na₂CO₃Toluene/H₂O10075~15-20 (in air)[11]
Pd(OAc)₂ / PPh₃Na₂CO₃ + KCOOHToluene/H₂O (N₂ sparged)100>95<1[3][11]
Pd(dppf)Cl₂Cs₂CO₃DMA80-120Good to ExcellentNot specified, but implied low[14]
Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O120 (µW)75Not reported as major issue[15]
Issue 2: Alkyne Dimerization (Glaser Coupling) and/or Vinyl Iodide Homocoupling in Sonogashira Reactions

In Sonogashira couplings, you face two potential homocoupling problems: the dimerization of your terminal alkyne and the homocoupling of this compound.

Recommended Solutions & Optimizations
  • Copper-Free Conditions: The most direct way to prevent alkyne homocoupling is to run the reaction without the copper(I) co-catalyst. This often requires a highly active palladium/ligand system and may necessitate slightly higher temperatures or catalyst loadings.[7][8][16]

  • Use of an Amine Base: The amine base (e.g., triethylamine, diisopropylamine) is crucial. It acts as a scavenger for the hydrogen iodide produced, preventing side reactions.[16]

  • Ligand Choice: Modern, bulky, and electron-rich phosphine (B1218219) or NHC ligands can stabilize the palladium catalyst and facilitate the copper-free pathway effectively.[7]

  • Strict Anaerobic Conditions: Even more so than in Suzuki coupling, oxygen must be excluded to prevent the oxidative Glaser coupling of the alkyne, especially when copper is present.[6]

Experimental Protocols

Protocol 1: Low-Homocoupling Suzuki-Miyaura Vinylation

This protocol is adapted from methodologies designed to suppress homocoupling by ensuring an oxygen-free environment and using a mild reducing agent.[3][11]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • PPh₃ (4 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Potassium Formate (KCOOH, 1.5 equiv)

  • Toluene and Water (4:1 v/v), both rigorously degassed

Procedure:

  • To an oven-dried Schlenk flask, add the arylboronic acid, K₂CO₃, and KCOOH.

  • Seal the flask, and evacuate and backfill with high-purity argon or nitrogen (repeat 3 times).

  • Add the degassed toluene/water solvent mixture via cannula or syringe.

  • Sparge the resulting slurry with a subsurface stream of nitrogen for 15-20 minutes to ensure complete deoxygenation.[3]

  • Add this compound via syringe.

  • In a separate flask under inert atmosphere, pre-mix the Pd(OAc)₂ and PPh₃ in a small amount of degassed toluene.

  • Add the catalyst solution to the reaction flask via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS until completion.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visual Guides

Troubleshooting Workflow for Homocoupling

The following diagram outlines a logical workflow for diagnosing and solving issues with homocoupling side reactions involving this compound.

G start High Homocoupling of This compound Observed check_inert Is the reaction under rigorous inert atmosphere? start->check_inert implement_inert Action: Degas solvents thoroughly (N2/Ar sparge) and use Schlenk techniques. check_inert->implement_inert No check_catalyst What is the Pd precatalyst? check_inert->check_catalyst Yes implement_inert->check_catalyst use_pd0 Action: Switch to a Pd(0) source (e.g., Pd(PPh3)4, Pd2(dba)3). check_catalyst->use_pd0 Pd(II) add_reductant Action: If using Pd(II), add a mild reducing agent like KCOOH. check_catalyst->add_reductant Pd(II) check_ligand Is the ligand optimized? check_catalyst->check_ligand Pd(0) use_pd0->check_ligand add_reductant->check_ligand use_bulky_ligand Action: Screen bulky, electron-rich ligands (e.g., P(t-Bu)3, SPhos, NHCs). check_ligand->use_bulky_ligand No check_sonogashira Is this a Sonogashira reaction with alkyne dimerization? check_ligand->check_sonogashira Yes use_bulky_ligand->check_sonogashira copper_free Action: Switch to a copper-free protocol. check_sonogashira->copper_free Yes end_node Homocoupling Minimized check_sonogashira->end_node No copper_free->end_node

Caption: Troubleshooting decision tree for minimizing homocoupling.

Competing Reaction Pathways

This diagram illustrates the competition between the desired cross-coupling catalytic cycle and the undesired homocoupling pathway.

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Undesired Homocoupling Pathway pd0_A Pd(0)L_n ox_add_A Oxidative Addition (R-I) pd0_A->ox_add_A pd2_A R-Pd(II)-I ox_add_A->pd2_A transmetal Transmetalation (R'-M) pd2_A->transmetal pd2_R_R R-Pd(II)-R' transmetal->pd2_R_R red_elim Reductive Elimination pd2_R_R->red_elim red_elim->pd0_A product Product (R-R') red_elim->product pd0_B Pd(0)L_n ox_add_B Oxidative Addition (R-I) pd0_B->ox_add_B pd2_B R-Pd(II)-I ox_add_B->pd2_B dimerization Dimerization/ Disproportionation pd2_B->dimerization pd2_R_R_homo R-Pd(II)-R dimerization->pd2_R_R_homo red_elim_homo Reductive Elimination pd2_R_R_homo->red_elim_homo red_elim_homo->pd0_B homocoupling_product Homocoupling Product (R-R) red_elim_homo->homocoupling_product factors Favorable Conditions for Cross-Coupling: - Bulky Ligands - Inert Atmosphere (No O2) - Optimized Base/Solvent - Efficient Transmetalation factors->red_elim Promotes factors->red_elim_homo Suppresses

Caption: Catalytic cycles for cross-coupling vs. homocoupling.

References

Technical Support Center: Sonogashira Reactions of 1-Iodocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Sonogashira reactions involving 1-iodocyclohexene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to enhance reaction yields and address common challenges.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the Sonogashira coupling of this compound.

FAQs

Q1: My Sonogashira reaction with this compound is resulting in a low yield or failing completely. What are the primary aspects to check?

A1: When a Sonogashira reaction fails, the initial focus should be on the integrity of the reagents and the reaction setup.[1] First, verify the activity of your palladium catalyst and copper(I) co-catalyst, as they can degrade over time.[1] It is crucial to use anhydrous solvents and an amine base that have been properly degassed to eliminate oxygen, which can cause catalyst decomposition and promote undesirable side reactions.[1] Finally, confirm the purity of your this compound and the terminal alkyne, as impurities can poison the catalyst.[1]

Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can this be minimized?

A2: Glaser-Hay homocoupling is a frequent side reaction, particularly in the presence of a copper co-catalyst and oxygen.[2] To reduce homocoupling, it is imperative to ensure your reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon).[2] This includes the use of thoroughly degassed solvents and reagents. Even trace amounts of oxygen can facilitate the Glaser homocoupling pathway.[2] Opting for a copper-free Sonogashira protocol can also be an effective strategy to prevent this side reaction.[3]

Q3: A black precipitate, often called "palladium black," has formed in my reaction. What does this indicate and what should I do?

A3: The formation of a black precipitate is indicative of the decomposition of the palladium catalyst.[1] This can be triggered by the presence of impurities, the selection of an inappropriate solvent, or incorrect reaction temperature. Utilizing fresh, high-purity reagents and solvents can help prevent this issue. Some anecdotal evidence suggests that certain solvents, such as THF, may be more prone to promoting the formation of palladium black.[4]

Q4: How does the reactivity of this compound compare to other halides in the Sonogashira coupling?

A4: The reactivity of the halide substrate significantly influences the reaction's success. The general reactivity trend is: vinyl iodide ≥ vinyl triflate > vinyl bromide > vinyl chloride > aryl iodide > aryl triflate > aryl bromide >> aryl chloride.[5][6] As a vinyl iodide, this compound is a highly reactive substrate, which often allows for the use of milder reaction conditions compared to less reactive halides like aryl bromides or chlorides.[5][7]

Q5: Is it possible to run a Sonogashira coupling of this compound without a copper co-catalyst?

A5: Yes, copper-free Sonogashira reactions are not only possible but often preferred to circumvent the issue of alkyne homocoupling.[3] These reactions may necessitate specific ligands or slightly modified reaction conditions to proceed efficiently.[3]

Data Presentation

The following tables summarize representative quantitative data for optimizing Sonogashira coupling reactions of this compound with various terminal alkynes under different catalytic conditions.

Table 1: Optimization of Reaction Conditions for Copper-Catalyzed Sonogashira Coupling of this compound

EntryPalladium Catalyst (mol%)Ligand (mol%)Copper(I) Iodide (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (2)-4Et₃NTHF251285
2PdCl₂(PPh₃)₂ (2)-4Et₃NTHF251288
3Pd(OAc)₂ (2)PPh₃ (4)4i-Pr₂NHToluene50892
4PdCl₂(PPh₃)₂ (1)-2Et₃NDMF251890
5Pd(PPh₃)₄ (2)-4PiperidineTHF401087

Table 2: Representative Yields for Copper-Free Sonogashira Coupling of this compound

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-Et₃NTHF/Et₃N (1:1)601682
2Pd(OAc)₂ (2)P(t-Bu)₃ (4)Cs₂CO₃Dioxane801295
3Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃Toluene701493
4PdCl₂(PCy₃)₂ (2)-Et₃NAcetonitrile651889
5Pd(OAc)₂ (2)SPhos (4)K₃PO₄DMF801291

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling of this compound

This protocol outlines a general procedure for the copper-palladium co-catalyzed Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

  • Add a magnetic stir bar.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous THF (10 mL) and freshly distilled Et₃N (3.0 mmol, 3.0 equiv) via syringe.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add this compound (1.0 mmol, 1.0 equiv) followed by the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Stir the reaction at room temperature or heat to 40-50 °C if necessary.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate (B1210297).

  • Filter the mixture through a pad of celite, washing with additional solvent.

  • Wash the organic filtrate with a saturated aqueous solution of ammonium (B1175870) chloride to remove the copper catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Copper-Free Sonogashira Coupling of this compound

This protocol describes a copper-free Sonogashira coupling, which is advantageous for preventing alkyne homocoupling.

Materials:

  • This compound

  • Terminal alkyne (e.g., 1-octyne)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri-tert-butylphosphine [P(t-Bu)₃]

  • Cesium carbonate (Cs₂CO₃)

  • Dioxane, anhydrous

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), P(t-Bu)₃ (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Add a magnetic stir bar.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous dioxane (10 mL) via syringe.

  • Add this compound (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.2 mmol, 1.2 equiv).

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Dilute with ethyl acetate and filter through a plug of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Visualizations

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (R¹-X) alkyne_pd_complex R¹-Pd(II)(C≡CR²)L₂ pd_complex->alkyne_pd_complex Transmetalation alkyne_pd_complex->pd0 Reductive Elimination (R¹-C≡CR²) product Coupled Product (R¹-C≡CR²) alkyne_pd_complex->product cu_x CuX cu_alkyne Cu-C≡CR² cu_x->cu_alkyne + R²-C≡C-H - HX cu_alkyne->pd_complex cu_alkyne->pd_complex Transmetalation reactants This compound (R¹-X) + Terminal Alkyne (R²-C≡C-H) reactants->pd0

Caption: Catalytic cycles of the copper-catalyzed Sonogashira reaction.

Troubleshooting_Workflow start Low Yield in Sonogashira Reaction check_reagents Verify Reagent Quality - Active Pd catalyst? - Fresh CuI? - Pure substrates? start->check_reagents check_conditions Assess Reaction Conditions - Anhydrous solvents/base? - Properly degassed? start->check_conditions check_side_reactions Investigate Side Reactions - Homocoupling observed? - Catalyst decomposition? start->check_side_reactions optimize_params Optimize Parameters - Adjust temperature - Screen ligands/bases/solvents - Vary catalyst loading check_reagents->optimize_params check_conditions->optimize_params check_side_reactions->optimize_params If catalyst decomposes copper_free Consider Copper-Free Protocol check_side_reactions->copper_free If homocoupling is significant success Improved Yield optimize_params->success copper_free->success

Caption: Troubleshooting workflow for low yield in Sonogashira reactions.

References

Technical Support Center: Troubleshooting Failed 1-Iodocyclohexene Heck Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for navigating the complexities of the Mizoroki-Heck reaction, with a specific focus on 1-iodocyclohexene.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common challenges encountered when performing Heck reactions with this compound.

Q1: My Heck reaction with this compound is showing low to no conversion. What are the primary causes?

A1: Low or no conversion in a Heck reaction involving this compound can stem from several factors. The most common issues are related to the catalyst, reaction conditions, and reagents.

  • Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst (e.g., Pd(OAc)₂), or it may be decomposing to form inactive palladium black.

  • Suboptimal Reaction Conditions: The temperature, solvent, and base are critical and highly interdependent. An incorrect combination can halt the reaction.

  • Poor Reagent Quality: Impurities in the this compound, alkene, solvent, or base can poison the catalyst. Ensure all reagents are pure and solvents are appropriately dried and degassed.

  • Ligand Issues: The chosen phosphine (B1218219) ligand may not be suitable for the specific substrate, leading to slow oxidative addition or reductive elimination.

Q2: I'm observing the formation of a black precipitate in my reaction. What is it and how can I prevent it?

A2: The black precipitate is likely palladium black, which is finely divided, catalytically inactive palladium metal. Its formation indicates catalyst decomposition.

Causes and Solutions:

Potential CauseRecommended Solution
High Reaction Temperature Excessive heat can lead to catalyst agglomeration. Lower the temperature and monitor for improvement.
Presence of Oxygen Oxygen can oxidize the active Pd(0) catalyst. Ensure the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are properly degassed.
Inadequate Ligand Stabilization Insufficient ligand or an inappropriate ligand can fail to stabilize the Pd(0) intermediate. Ensure an adequate ligand-to-palladium ratio (typically 2:1 to 4:1) and consider using bulkier, more electron-donating ligands.
Inappropriate Solvent The solvent choice can impact catalyst stability. Polar aprotic solvents like DMF, DMAc, or NMP are generally preferred.[1]

Q3: How do I choose the right palladium catalyst and ligand for the Heck reaction of this compound?

A3: While vinyl iodides are generally more reactive than the corresponding bromides or chlorides, the choice of catalyst and ligand is still crucial for a successful reaction.

  • Palladium Source: Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[2] Other common sources include PdCl₂(PPh₃)₂ and Pd₂(dba)₃.

  • Ligands: For vinyl halides, phosphine ligands are widely used.

    • Monodentate Phosphines: Triphenylphosphine (B44618) (PPh₃) is a standard choice, but bulkier and more electron-rich phosphines like tri(o-tolyl)phosphine (P(o-tol)₃) can sometimes improve results.

    • Bidentate Phosphines: Ligands like dppp (B1165662) (1,3-bis(diphenylphosphino)propane) or dppf (1,1'-bis(diphenylphosphino)ferrocene) can be effective, particularly in promoting the cationic pathway of the Heck reaction.[3]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and can form very stable palladium complexes, which can lead to higher catalyst stability and longevity.[4][5] They are a good alternative to phosphine ligands, especially in challenging reactions.[4][5]

Q4: What is the role of the base and which one should I use for my this compound Heck reaction?

A4: The base is essential for neutralizing the hydrogen iodide (HI) generated during the β-hydride elimination step, which regenerates the active Pd(0) catalyst.[1] The choice between an inorganic and an organic base can significantly impact the reaction outcome.

  • Inorganic Bases: Potassium carbonate (K₂CO₃), sodium acetate (NaOAc), and cesium carbonate (Cs₂CO₃) are commonly used.[1] They are often effective and affordable.

  • Organic Bases: Triethylamine (B128534) (Et₃N) and diisopropylethylamine (DIPEA) are frequently employed.[1] For sterically hindered substrates, a bulkier organic base like N,N-dicyclohexylmethylamine (Cy₂NMe) may be beneficial.[6]

If one class of base fails, trying the other is a recommended troubleshooting step.

Q5: I am observing side products in my reaction. What are the common side reactions and how can I minimize them?

A5: Several side reactions can occur in Heck couplings, leading to a complex product mixture and reduced yield of the desired product.

  • Double Bond Isomerization: The newly formed double bond can migrate to a more thermodynamically stable position. This can be minimized by the addition of silver or thallium salts, which can promote a cationic pathway and accelerate the reductive elimination step.[7]

  • Homocoupling: The this compound can couple with itself to form a diene. This is more likely to occur at higher temperatures and with low ligand concentrations.

  • Reduction of this compound: The starting material can be reduced to cyclohexene. Ensure the reaction is carried out under strictly anaerobic conditions and that all reagents are pure.

Data Presentation

The following tables summarize the effect of different reaction parameters on the yield of Heck reactions involving substrates similar to this compound.

Table 1: Effect of Base and Solvent on the Heck Reaction of Iodobenzene with Cyclohexene

EntryPalladium SourceBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂NaHCO₃DMF1404~50
2Pd(OAc)₂NaOAcDMF1404~50 (with ~30% diarylated product)
3Pd/Al₂O₃K₂CO₃DMF1404~60
4Pd/Al₂O₃Cs₂CO₃DMF1404~55

Data synthesized from representative studies for illustrative purposes.[4][8]

Table 2: Comparison of Ligands in the Heck Reaction of Aryl Halides with Acrylates

EntryPalladium SourceLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(dba)₂PPh₃K₂CO₃DMAc1201285
2Pd(dba)₂P(o-tol)₃K₂CO₃DMAc1201292
3Pd(dba)₂NHC LigandK₂CO₃DMAc120895

Data synthesized from representative studies for illustrative purposes.[5]

Experimental Protocols

General Protocol for the Heck Reaction of this compound with an Alkene (e.g., Ethyl Acrylate)

This protocol is a general guideline and may require optimization for specific substrates and reaction scales.

Materials:

  • This compound

  • Alkene (e.g., ethyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃))

  • Base (e.g., triethylamine (Et₃N) or potassium carbonate (K₂CO₃))

  • Anhydrous, degassed solvent (e.g., N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP))

  • Schlenk flask or other suitable reaction vessel

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (e.g., 1-5 mol%) and the phosphine ligand (e.g., 2-10 mol%).

  • Add the anhydrous, degassed solvent to dissolve the catalyst and ligand.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Add the alkene (1.1-1.5 equivalents).

  • Add the base (1.5-2.0 equivalents).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Mandatory Visualization

Heck_Catalytic_Cycle pd0 Pd(0)L₂ pd2_oxidative R-Pd(II)-I(L)₂ pd0->pd2_oxidative Oxidative Addition (+ R-I) pd2_alkene [R-Pd(II)(alkene)(L)₂]⁺I⁻ pd2_oxidative->pd2_alkene Alkene Coordination (+ Alkene) pd2_insertion Alkyl-Pd(II)-I(L)₂ pd2_alkene->pd2_insertion Migratory Insertion pd2_elimination H-Pd(II)-I(L)₂ pd2_insertion->pd2_elimination β-Hydride Elimination (- Product) pd2_elimination->pd0 Reductive Elimination (+ Base, - Base-HI)

Caption: The catalytic cycle of the Heck reaction.

Troubleshooting_Workflow start Low/No Conversion check_catalyst Check Catalyst System start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents catalyst_issue Catalyst Decomposition? (Palladium Black) check_catalyst->catalyst_issue ligand_issue Suboptimal Ligand? check_catalyst->ligand_issue temp_issue Temperature Too Low/High? check_conditions->temp_issue base_issue Incorrect Base? check_conditions->base_issue solvent_issue Solvent Appropriate? check_conditions->solvent_issue reagent_purity Impure Reagents/Solvent? check_reagents->reagent_purity solution_catalyst Use Inert Atmosphere Lower Temperature Change Ligand catalyst_issue->solution_catalyst Yes solution_ligand Screen Ligands (e.g., bulky, e⁻-rich phosphines, NHCs) ligand_issue->solution_ligand Yes solution_temp Optimize Temperature temp_issue->solution_temp Yes solution_base Screen Bases (Inorganic vs. Organic) base_issue->solution_base Yes solution_solvent Try Different Polar Aprotic Solvents solvent_issue->solution_solvent Yes solution_reagents Purify Reagents Use Dry, Degassed Solvents reagent_purity->solution_reagents Yes

Caption: A workflow for troubleshooting failed Heck reactions.

References

Technical Support Center: Purification of 1-Iodocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-iodocyclohexene from reaction mixtures.

Experimental Protocols

A common method for the synthesis of this compound is the reaction of cyclohexanone with hydrazine hydrate to form the hydrazone, followed by iodination. The subsequent purification is critical to obtaining a pure product.

Detailed Protocol for Synthesis and Purification of this compound from Cyclohexanone: [1][2][3]

  • Hydrazone Formation:

    • In a round-bottom flask equipped with a magnetic stirrer, condenser, and addition funnel, place 40.8 mL (0.84 mol) of hydrazine hydrate.

    • Slowly add a solution of 6.4 mL (61.5 mmol) of cyclohexanone in 35 mL of absolute methanol to the hydrazine hydrate with vigorous stirring.

    • After the addition is complete, reflux the reaction mixture for 1 hour.

    • Cool the mixture to room temperature and remove the methanol by evaporation.

    • Wash the residue with chloroform and aqueous sodium chloride, then dry over anhydrous sodium sulfate.

    • Filter and evaporate the chloroform to yield the cyclohexanone hydrazone. The expected yield of the hydrazone is approximately 91%.[2][3]

  • Iodination:

    • Prepare a solution of 27.4 g (0.11 mol) of iodine in 170.4 mL of dry ether.

    • In a separate flask, dissolve 6 g (0.05 mol) of the hydrazone and 41.6 mL (0.29 mol) of triethylamine in 18.1 mL of dry ether.

    • Slowly add the iodine solution to the hydrazone solution at room temperature with stirring.

  • Workup:

    • Dilute the reaction mixture with 150 mL of dry ether.

    • Wash the organic layer successively with saturated aqueous sodium sulfite, 3N HCl, saturated aqueous sodium bicarbonate, and aqueous sodium chloride.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the ether to obtain the crude this compound.

  • Purification:

    • The crude product is typically purified by column chromatography on silica gel using petroleum ether as the eluent.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Column Chromatography Troubleshooting
Problem Possible Cause Solution
Product is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, start with 100% hexanes and slowly add small percentages of a more polar solvent like ethyl acetate or dichloromethane.
Product is eluting too quickly with impurities. The eluent is too polar.Decrease the polarity of the eluent. If using a mixture, reduce the proportion of the more polar solvent.
Poor separation of product from a non-polar impurity. The eluent system is not providing sufficient resolution.Consider using a different non-polar solvent. For instance, if hexanes are not effective, petroleum ether or cyclohexane may offer different selectivity.
Streaking or tailing of the product band. The compound may be too polar for the eluent, or the column may be overloaded.Ensure the chosen eluent provides a suitable retention factor (Rf) on TLC before running the column. If overloading is suspected, use a larger column or reduce the amount of crude product.
Product appears to be decomposing on the silica gel. This compound can be sensitive to acid.Deactivate the silica gel by washing it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine before packing the column.
Distillation Troubleshooting
Problem Possible Cause Solution
Bumping or uneven boiling. Lack of boiling chips or uneven heating.Add new boiling chips or a magnetic stir bar to the distillation flask. Ensure the heating mantle is properly sized and the heat is evenly distributed.
Product is darkening or decomposing in the distillation pot. The distillation temperature is too high, leading to thermal decomposition.Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of this compound.
Poor separation from impurities with close boiling points. Insufficient theoretical plates in the distillation setup.Use a fractionating column between the distillation flask and the condenser to improve separation efficiency.
Vacuum fluctuations during distillation. Leaks in the system or an unstable vacuum source.Check all joints and connections for leaks. Use a vacuum regulator to maintain a stable pressure.

Data Presentation

Table 1: Purification of this compound via Column Chromatography

Purification Stage Typical Yield Reported Purity Analytical Method
Crude ProductVariableNot reportedGC-MS
After Column ChromatographyModerateHighGC-MS, NMR

Note: Yields can be moderate and are dependent on the specific reaction conditions and the efficiency of the workup and purification steps.

Mandatory Visualization

Experimental Workflow for Purification of this compound

experimental_workflow cluster_reaction Reaction & Workup cluster_purification Purification cluster_analysis Analysis Reaction Iodination Reaction Mixture Workup Aqueous Workup (Washings) Reaction->Workup Crude Crude this compound Workup->Crude Purification Purification Method Crude->Purification Column Column Chromatography Purification->Column Primary Method Distillation Vacuum Distillation Purification->Distillation Alternative/Secondary Pure Pure this compound Column->Pure Distillation->Pure Analysis Purity Assessment Pure->Analysis GCMS GC-MS Analysis->GCMS NMR NMR Analysis->NMR

Caption: Workflow for the purification and analysis of this compound.

Troubleshooting Logic for Low Purity after Purification

troubleshooting_purity Start Low Purity of this compound CheckCrude Analyze Crude Product (GC-MS, NMR) Start->CheckCrude ImpurityID Identify Major Impurities CheckCrude->ImpurityID PolarImpurity Polar Impurities Present? ImpurityID->PolarImpurity NonPolarImpurity Non-Polar Impurities Present? ImpurityID->NonPolarImpurity Decomposition Evidence of Decomposition? ImpurityID->Decomposition PolarImpurity->NonPolarImpurity No OptimizeWash Optimize Aqueous Wash Steps PolarImpurity->OptimizeWash Yes OptimizeColumn Adjust Column Chromatography (Eluent Polarity) NonPolarImpurity->OptimizeColumn Yes NonPolarImpurity->Decomposition No FinalProduct Re-analyze Purified Product OptimizeWash->FinalProduct OptimizeDistillation Optimize Fractional Distillation OptimizeColumn->OptimizeDistillation If co-eluting OptimizeColumn->FinalProduct OptimizeDistillation->FinalProduct MilderConditions Use Milder Purification Conditions (e.g., deactivated silica) Decomposition->MilderConditions Yes Decomposition->FinalProduct No MilderConditions->FinalProduct

References

Technical Support Center: Troubleshooting Byproducts in 1-Iodocyclohexene Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for identifying and mitigating byproducts in cross-coupling reactions involving 1-iodocyclohexene. This guide is designed for researchers, scientists, and professionals in drug development to effectively troubleshoot and optimize their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in cross-coupling reactions with this compound?

A1: The primary byproducts in palladium-catalyzed cross-coupling reactions of this compound stem from two main competing pathways:

  • β-Hydride Elimination: This is a frequent side reaction for substrates like this compound that possess hydrogen atoms on the carbon atom beta to the carbon-metal bond. This leads to the formation of cyclohexene (B86901) and 1,3-cyclohexadiene .

  • Homocoupling: This involves the self-coupling of the starting materials. In Suzuki-Miyaura coupling, this can result in the formation of biphenyl (B1667301) (from the boronic acid) and 1,1'-bi(cyclohex-1-en-1-yl) . In Sonogashira coupling, the terminal alkyne can undergo homocoupling (Glaser coupling) to form a symmetric 1,3-diyne .[1]

Q2: I am observing a significant amount of cyclohexene in my reaction mixture. What is the cause and how can I minimize it?

A2: The presence of cyclohexene is a strong indicator of β-hydride elimination. This occurs from the alkylpalladium intermediate formed after oxidative addition of this compound to the palladium(0) catalyst. To minimize this side reaction, consider the following strategies:

  • Ligand Selection: Employing bulky, electron-rich phosphine (B1218219) ligands can accelerate the rate of reductive elimination, which is the desired product-forming step, thus outcompeting β-hydride elimination.

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the elimination pathway.

  • Choice of Base: The nature and strength of the base can influence the reaction outcome. A careful screening of bases may be necessary for optimal results.

Q3: My Sonogashira coupling reaction is producing a lot of homocoupled diyne. What are the key factors to control this?

A3: Homocoupling of the terminal alkyne in Sonogashira reactions is a common issue, often catalyzed by the copper(I) co-catalyst in the presence of oxygen.[1] To suppress this byproduct, you can:

  • Utilize Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed that effectively eliminate this side reaction.[1]

  • Ensure Rigorous Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[1]

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low yield of the desired 1-arylcyclohexene with significant formation of cyclohexene and biphenyl byproducts.

Troubleshooting Workflow:

start Low Yield & Byproducts in Suzuki Coupling check_ligand Evaluate Ligand - Is it bulky and electron-rich? - Try ligands like SPhos, XPhos start->check_ligand check_base Optimize Base - Is the base strong enough? - Screen K3PO4, Cs2CO3 start->check_base check_temp Adjust Temperature - Is the temperature too high? - Attempt reaction at a lower temperature start->check_temp check_reagents Verify Reagent Quality - Are boronic acid and this compound pure? - Check for degradation of boronic acid start->check_reagents solution Improved Yield of Desired Product check_ligand->solution check_base->solution check_temp->solution check_reagents->solution

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Quantitative Data (Representative):

Catalyst/LigandBaseSolventTemp (°C)Desired Product Yield (%)Cyclohexene Yield (%)Biphenyl Yield (%)
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O100651510
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O8085<5<5

Note: These are representative yields and will vary based on the specific arylboronic acid and reaction conditions.

Heck Coupling

Issue: Formation of a mixture of regioisomeric phenylcyclohexenes and a significant amount of cyclohexene.

Troubleshooting Workflow:

start Byproduct Formation in Heck Reaction check_base Optimize Base - Weak, non-nucleophilic bases are preferred - Try NaOAc, Et3N start->check_base check_solvent Evaluate Solvent - Polar aprotic solvents are common - Screen DMF, NMP, Acetonitrile start->check_solvent check_additives Consider Additives - Phase-transfer catalysts (e.g., TBAB) can be beneficial start->check_additives solution Increased Selectivity and Yield check_base->solution check_solvent->solution check_additives->solution

Caption: Troubleshooting workflow for the Heck reaction.

Quantitative Data (Representative):

CatalystBaseSolventTemp (°C)Desired Product Yield (%)Isomeric Byproducts (%)Cyclohexene Yield (%)
Pd(OAc)₂Et₃NDMF120701015
Pd₂(dba)₃ / P(o-tol)₃NaOAcAcetonitrile8088<5<5

Note: Yields are representative and depend on the specific alkene coupling partner and reaction conditions.

Sonogashira Coupling

Issue: Predominant formation of the homocoupled diyne byproduct.

Troubleshooting Workflow:

start High Homocoupling in Sonogashira use_copper_free Switch to Copper-Free Conditions - Eliminates the primary homocoupling catalyst start->use_copper_free degas_rigorously Ensure Anaerobic Environment - Perform freeze-pump-thaw cycles - Maintain inert gas atmosphere start->degas_rigorously slow_addition Slow Addition of Alkyne - Keeps alkyne concentration low use_copper_free->slow_addition degas_rigorously->slow_addition solution Minimized Homocoupling, High Yield of Desired Product slow_addition->solution

Caption: Troubleshooting workflow for Sonogashira coupling.

Quantitative Data (Representative):

Catalyst SystemBaseSolventTemp (°C)Desired Product Yield (%)Homocoupling Yield (%)
PdCl₂(PPh₃)₂ / CuIEt₃NTHF257520
Pd(OAc)₂ / XPhos (Copper-Free)Cs₂CO₃Dioxane6092<2

Note: Yields are representative and will vary based on the specific terminal alkyne and reaction conditions.[2]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound

This protocol is designed to minimize β-hydride elimination and homocoupling byproducts.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (B91453) (5 mL)

  • Degassed water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Stir the reaction mixture at 80 °C and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling of this compound

This protocol is designed to eliminate the formation of the homocoupled diyne byproduct.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Cs₂CO₃ (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, Pd(OAc)₂, XPhos, and Cs₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane via syringe.

  • Add the terminal alkyne dropwise to the stirred reaction mixture over 10-15 minutes.

  • Stir the reaction mixture at 60 °C and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

References

Technical Support Center: Ligand Effects on 1-Iodocyclohexene Reaction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of ligands on the efficiency of cross-coupling reactions involving 1-iodocyclohexene.

Frequently Asked Questions (FAQs)

Q1: Which palladium-catalyzed cross-coupling reactions are most commonly used with this compound, and why is ligand selection critical?

A1: The most common cross-coupling reactions for this compound are the Suzuki-Miyaura, Heck, and Sonogashira reactions. These methods are highly effective for forming new carbon-carbon bonds. Ligand selection is critical because the ligand directly influences the stability and reactivity of the palladium catalyst. The right ligand can significantly improve reaction yield, rate, and selectivity by facilitating key steps in the catalytic cycle, such as oxidative addition and reductive elimination. For a vinyl iodide like this compound, the choice of ligand can also prevent unwanted side reactions.

Q2: What are the primary challenges when performing cross-coupling reactions with this compound?

A2: The main challenges include:

  • Low Reaction Yields: Can result from an inefficient catalyst system, poor quality reagents, or suboptimal reaction conditions.

  • Side Reactions: Common side reactions include homocoupling of the coupling partner and hydrodehalogenation (replacement of iodine with hydrogen).

  • Stereoselectivity: For certain applications, maintaining the stereochemistry of the double bond can be a challenge, and the ligand plays a crucial role in this aspect.

  • Catalyst Deactivation: The palladium catalyst can precipitate as "palladium black," leading to a loss of catalytic activity. This is often caused by impurities or inappropriate reaction conditions.

Q3: Which types of ligands are generally most effective for cross-coupling reactions with vinyl iodides like this compound?

A3: Bulky, electron-rich phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands are generally the most effective.

  • Bulky Phosphine Ligands (e.g., Buchwald ligands like SPhos, XPhos): Their steric bulk and strong electron-donating properties promote the formation of the active monoligated palladium(0) species, which accelerates the catalytic cycle.[1]

  • N-Heterocyclic Carbene (NHC) Ligands: These ligands form very stable complexes with palladium and have strong sigma-donating properties, which can lead to high catalytic activity and stability.[2][3]

Q4: How does the choice of ligand affect the chemoselectivity in carbonylative Suzuki-Miyaura coupling of this compound?

A4: In carbonylative Suzuki-Miyaura reactions, the ligand plays a crucial role in determining whether the product is the simple cross-coupling product or the carbonyl-inserted ketone. For the reaction of this compound with phenylboronic acid, the use of 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a ligand in DMSO as a solvent leads to 100% chemoselectivity for the cyclohexenyl-phenyl ketone.[4] In contrast, ligands like 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) and triphenylphosphine (B44618) (PPh3) favor the formation of the non-carbonylative direct coupling product.[4]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst - Ensure the palladium precatalyst is of high quality and has been stored properly under an inert atmosphere. - If using a Pd(II) source (e.g., Pd(OAc)₂), ensure conditions are suitable for its reduction to the active Pd(0) species.[5]
Ineffective Ligand - Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) or an NHC ligand.[1][6] - Optimize the palladium-to-ligand ratio (typically 1:1 to 1:4).[5]
Poor Reagent Quality - Use high-purity this compound and coupling partner. Impurities can poison the catalyst. - For Suzuki reactions, use fresh, high-purity boronic acid or a more stable boronic ester to avoid protodeboronation.[7]
Suboptimal Reaction Conditions - Optimize the reaction temperature. While higher temperatures can increase the rate, they can also lead to catalyst decomposition. - Screen different bases (e.g., carbonates, phosphates, alkoxides). The choice of base is critical for the transmetalation step in Suzuki reactions and for neutralizing the generated acid in Heck and Sonogashira reactions.[8] - Ensure the solvent is anhydrous and thoroughly degassed, as oxygen can deactivate the catalyst.[5]
Issue 2: Formation of Significant Side Products
Side Product Potential Cause & Solution
Homocoupling of Coupling Partner Cause: Often occurs in Suzuki reactions due to the presence of oxygen or if the transmetalation step is slow.[5] Solution: - Rigorously degas all solvents and the reaction mixture. - Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃) to avoid the in-situ reduction step that can promote homocoupling.[5] - A different, more sterically hindered ligand might suppress homocoupling.
Hydrodehalogenation (De-iodination) Cause: The iodine on this compound is replaced by a hydrogen atom. This can be promoted by certain bases or impurities. Solution: - Switch to a different base (e.g., a weaker inorganic base instead of a strong organic base). - Ensure all reagents are pure and the reaction is performed under a strictly inert atmosphere.

Data Presentation

Table 1: Effect of Ligands on the Yield of Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
LigandPalladium SourceBaseSolventTemp (°C)Time (h)Yield (%)Reference
PPh₃Pd(OAc)₂K₂CO₃Toluene/H₂O8012Moderate[4]
dppbPd(OAc)₂K₂CO₃Toluene/H₂O8012High[4]
dppfPd(OAc)₂K₂CO₃Toluene/H₂O8012High[4]

Note: The terms "Moderate" and "High" are used as specific yield percentages were not provided in the primary literature for the direct coupling with these ligands, but their effectiveness was compared in the context of carbonylative vs. direct coupling.

Table 2: Effect of Ligands on the Yield of Carbonylative Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
LigandPalladium SourceBaseSolventCO PressureTemp (°C)Time (h)Yield (%) of KetoneReference
PPh₃Pd(OAc)₂K₂CO₃DMSO1 atm8024Low[4]
dppbPd(OAc)₂K₂CO₃DMSO1 atm8024Moderate[4]
dppfPd(OAc)₂K₂CO₃DMSO1 atm8024100 (chemoselectivity)[4]

Note: The table reflects the chemoselectivity towards the ketone product.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific coupling partners and ligands.

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the arylboronic acid (1.2-1.5 equivalents), a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents), the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., SPhos, dppf, 2-10 mol%).

  • Reagent Addition: Add this compound (1.0 equivalent) to the flask.

  • Solvent Addition: Add a degassed solvent system (e.g., toluene/water, dioxane, or DMF) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or GC/LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Heck Coupling of this compound

This protocol is a general guideline and should be optimized for the specific alkene coupling partner.

  • Preparation: In a pressure tube, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and, if required, a phosphine ligand (e.g., PPh₃, P(o-tol)₃, 2-10 mol%).

  • Inert Atmosphere: Seal the tube and purge with an inert gas.

  • Reagent Addition: Add the base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equivalents), the alkene (1.1-2.0 equivalents), and a polar aprotic solvent (e.g., DMF, NMP, acetonitrile). Finally, add this compound (1.0 equivalent).

  • Reaction: Heat the sealed tube to the required temperature (typically 80-140 °C) for 12-48 hours. Monitor the reaction progress by TLC or GC/LC-MS.

  • Workup: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate.

  • Purification: Purify the product by column chromatography.

General Protocol for Sonogashira Coupling of this compound

This protocol is a general guideline for a copper-cocatalyzed Sonogashira coupling.

  • Preparation: In a Schlenk flask, combine the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine). Add the terminal alkyne (1.1-1.5 equivalents) and then this compound (1.0 equivalent).

  • Reaction: Stir the reaction at room temperature or heat as required. Monitor the reaction progress by TLC or GC/LC-MS.

  • Workup: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium (B1175870) chloride solution to remove copper salts. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Ligand_Selection_Workflow start Start: Low Yield in This compound Coupling ligand_check Is the current ligand effective? start->ligand_check side_reactions Are side reactions (e.g., homocoupling) significant? ligand_check->side_reactions No buchwald Screen Bulky Phosphine Ligands (e.g., SPhos, XPhos) ligand_check->buchwald Yes nhc Screen N-Heterocyclic Carbene (NHC) Ligands ligand_check->nhc Yes sterically_hindered Use a more sterically hindered ligand side_reactions->sterically_hindered Yes success Successful Reaction side_reactions->success No optimize_ratio Optimize Pd:Ligand Ratio buchwald->optimize_ratio nhc->optimize_ratio optimize_ratio->success sterically_hindered->success

Caption: Ligand selection workflow for troubleshooting low yields.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition This compound (R¹-I) pd_intermediate R¹-Pd(II)L₂(I) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation diaryl_pd R¹-Pd(II)L₂(R²) transmetalation->diaryl_pd boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R¹-R² reductive_elimination->product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Heck_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition This compound (R¹-I) pd_intermediate R¹-Pd(II)L₂(I) oxidative_addition->pd_intermediate migratory_insertion Migratory Insertion pd_intermediate->migratory_insertion alkyl_pd R²-CH₂-CH(R¹)-Pd(II)L₂(I) migratory_insertion->alkyl_pd alkene Alkene (R²) alkene->migratory_insertion beta_hydride β-Hydride Elimination alkyl_pd->beta_hydride product Product beta_hydride->product hydrido_pd H-Pd(II)L₂(I) beta_hydride->hydrido_pd hydrido_pd->pd0 Base base_regeneration Base base_regeneration->pd0

Caption: Simplified Heck reaction catalytic cycle.

References

Technical Support Center: Solvent Effects on the Reactivity of 1-Iodocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-iodocyclohexene. The information is designed to address common experimental challenges related to solvent effects on the reactivity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected reaction pathways for this compound with nucleophiles?

A1: this compound, as a vinyl halide, can undergo several reaction pathways depending on the reaction conditions. The primary pathways are nucleophilic substitution (SN1-like) and elimination (E1 or E2). Due to the high energy of a vinyl cation, SN1 reactions are generally slow. SN2 reactions are highly disfavored for vinyl halides because the backside attack required for this mechanism is sterically hindered by the cyclohexene (B86901) ring. Under photochemical conditions, radical pathways can also be significant.[1]

Q2: How does solvent polarity influence the reaction rate of this compound?

A2: The influence of solvent polarity depends on the reaction mechanism. For an SN1-type reaction, which proceeds through a vinyl cation intermediate, polar protic solvents such as water, methanol, and ethanol (B145695) are expected to increase the reaction rate.[2] These solvents can stabilize the carbocation intermediate and the leaving group (iodide ion) through hydrogen bonding and strong dipole-dipole interactions. In contrast, for an E2 reaction, a less polar or polar aprotic solvent may be preferred, depending on the base used.

Q3: What is the role of a protic versus an aprotic solvent in reactions of this compound?

A3: Protic solvents (e.g., water, alcohols) can act as both the solvent and the nucleophile in solvolysis reactions. They are effective at solvating both the vinyl cation intermediate and the iodide leaving group, thus favoring SN1/E1 pathways.[2] Polar aprotic solvents (e.g., acetone (B3395972), DMSO, DMF) are less effective at solvating the leaving group and do not have acidic protons to hydrogen bond with the nucleophile. In the case of SN2 reactions, polar aprotic solvents can increase the reactivity of anionic nucleophiles.[3] However, given the unreactivity of vinyl halides in SN2 reactions, this effect is less relevant for this compound.[1]

Q4: Can I expect carbocation rearrangements with the 1-cyclohexenyl cation?

A4: Carbocation rearrangements are a common phenomenon in reactions involving carbocation intermediates, particularly when a more stable carbocation can be formed.[4] However, the 1-cyclohexenyl cation is a vinyl cation, which is already sp-hybridized and has a specific geometry. Rearrangements to a more stable carbocation within the cyclohexene ring are unlikely under typical solvolysis conditions.

Q5: How does the choice of nucleophile affect the product distribution?

A5: The strength and basicity of the nucleophile are critical. Strong, bulky bases will favor elimination (E2) over substitution.[5] Weaker, non-basic nucleophiles will favor substitution, although the reaction may be slow. For SN1/E1 reactions, the nucleophile is not involved in the rate-determining step, but a more nucleophilic solvent will more effectively trap the carbocation intermediate.

Troubleshooting Guides

Issue 1: Low or no reactivity observed in a substitution reaction.

Possible Cause Troubleshooting Step
Inappropriate solvent choice. For SN1-type solvolysis, ensure you are using a sufficiently polar protic solvent (e.g., aqueous ethanol, aqueous methanol). Nonpolar solvents will significantly slow down or prevent the formation of the vinyl cation intermediate.
Vinyl halides are inherently unreactive in SN2 reactions. Do not expect significant reactivity with typical SN2 conditions (strong nucleophile in a polar aprotic solvent). The geometry of the double bond prevents the necessary backside attack.[1]
Low reaction temperature. Consider increasing the reaction temperature to overcome the activation energy barrier, especially for the formation of the unstable vinyl cation.

Issue 2: The major product is the elimination product (1,2-cyclohexadiene or its derivatives) instead of the substitution product.

Possible Cause Troubleshooting Step
Use of a strong, bulky base. Switch to a weaker, less sterically hindered nucleophile/base. For example, use acetate (B1210297) instead of tert-butoxide.
High reaction temperature. Elimination reactions are generally favored at higher temperatures.[5] Try running the reaction at a lower temperature.
Solvent favors elimination. Anhydrous ethanol is more likely to promote elimination than aqueous ethanol.[5] Increasing the water content in the solvent can favor substitution.

Issue 3: Formation of unexpected byproducts.

Possible Cause Troubleshooting Step
Radical reaction pathways. If the reaction is conducted under UV light or in the presence of radical initiators, radical-derived products may form.[6] Ensure the reaction is protected from light if ionic pathways are desired.
Reaction with solvent impurities. Use high-purity, dry solvents to avoid side reactions with water or other nucleophilic impurities.

Experimental Protocols

Representative Protocol: Kinetic Study of the Solvolysis of this compound in Aqueous Ethanol

This protocol describes a method to determine the relative rates of solvolysis of this compound in different solvent mixtures. The reaction is monitored by the production of hydriodic acid (HI), which is neutralized by a standardized solution of sodium hydroxide (B78521) in the presence of an indicator.

Materials:

  • This compound

  • Ethanol (95%)

  • Deionized water

  • 0.01 M Sodium Hydroxide (NaOH), standardized

  • Bromothymol blue indicator solution

  • Acetone

  • Constant temperature water bath

  • Burette, pipettes, and volumetric flasks

Procedure:

  • Prepare Solvent Mixtures: Prepare a series of ethanol-water solvent mixtures (e.g., 80:20, 60:40, 40:60 v/v ethanol:water).

  • Reaction Setup: In a series of Erlenmeyer flasks, place a defined volume (e.g., 50 mL) of each solvent mixture. Add a few drops of bromothymol blue indicator to each flask.

  • Equilibration: Place the flasks in a constant temperature water bath (e.g., 50 °C) and allow them to equilibrate for at least 15 minutes.

  • Initiate Reaction: Prepare a stock solution of this compound in acetone (e.g., 0.1 M). To start the reaction, rapidly add a small, precise volume (e.g., 1 mL) of the this compound solution to the first flask and start a timer.

  • Titration: Immediately add a small, precise volume (e.g., 0.5 mL) of the standardized 0.01 M NaOH solution from a burette. The solution should turn blue.

  • Monitor Reaction: Record the time it takes for the blue color to disappear (as the HI produced neutralizes the NaOH).

  • Repeat Titration: As soon as the color disappears, add another precise aliquot of the NaOH solution and record the time for the color change. Repeat this process for several intervals.

  • Data Analysis: The rate of reaction can be determined from the time required to neutralize a known amount of NaOH. The first-order rate constant (k) can be calculated from the integrated rate law.

  • Repeat for all Solvent Mixtures: Repeat the entire procedure for each of the prepared solvent mixtures.

Data Presentation

Table 1: Hypothetical Relative Solvolysis Rates of this compound at 50 °C

Solvent (Ethanol:Water, v/v)Dielectric Constant (approx.)Relative Rate Constant (k_rel)
80:20351.0
60:40484.2
40:605915.8

Note: This data is illustrative and intended to show the expected trend. Actual experimental data would need to be generated.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction and Monitoring cluster_analysis Data Analysis p1 Prepare Ethanol-Water Solvent Mixtures r1 Equilibrate Solvent Mixture at Constant Temperature p1->r1 p2 Prepare 0.1 M this compound in Acetone r2 Initiate Reaction by Adding This compound Solution p2->r2 p3 Standardize 0.01 M NaOH Solution r3 Add Indicator and Titrate with NaOH p3->r3 r1->r2 Repeat for multiple time points r2->r3 Repeat for multiple time points r4 Record Time for Color Change r3->r4 Repeat for multiple time points r4->r3 Repeat for multiple time points a1 Calculate Rate of HI Production r4->a1 a2 Determine First-Order Rate Constant (k) a1->a2 a3 Compare Rates Across Different Solvents a2->a3 reaction_pathways start This compound intermediate 1-Cyclohexenyl Cation + I- start->intermediate Rate-determining step (Favored by polar protic solvents) sub_product Substitution Product intermediate->sub_product Nucleophilic Attack (e.g., by H2O, ROH) elim_product Elimination Product intermediate->elim_product Deprotonation (by Solvent/Base)

References

Technical Support Center: Scale-Up of Reactions with 1-Iodocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scale-up of chemical reactions involving 1-iodocyclohexene.

Section 1: Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of palladium-catalyzed cross-coupling reactions with this compound.

Issue 1: Low or Stalled Reaction Conversion

Potential Cause Troubleshooting Steps
Catalyst Deactivation The formation of palladium black (a black precipitate) indicates catalyst decomposition. This can be caused by the presence of oxygen. Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (e.g., nitrogen or argon).
Incomplete Catalyst Activation If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ensure conditions are suitable for its in-situ reduction to the active Pd(0) species.[1] The choice of phosphine (B1218219) ligand can influence this reduction.
Poor Ligand Choice For less reactive coupling partners, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos) may be required to facilitate the oxidative addition step.[2]
Insufficient Base Strength or Solubility The base is crucial for regenerating the active catalyst. If the reaction stalls, consider switching to a stronger or more soluble base (e.g., from Na₂CO₃ to K₃PO₄ or Cs₂CO₃).
Low Reaction Temperature While vinyl iodides are generally reactive, low temperatures might not be sufficient to overcome the activation energy, especially with challenging substrates. A gradual increase in temperature should be explored, while monitoring for potential side reactions or decomposition.
Reagent Purity Impurities in this compound, the coupling partner (e.g., boronic acid), or solvents can poison the catalyst. Ensure all starting materials are of high purity.

Issue 2: Formation of Significant Byproducts

Byproduct Potential Cause & Mitigation
Homocoupling of Coupling Partner This is often caused by the presence of oxygen, which can lead to the oxidative coupling of boronic acids (in Suzuki reactions) or terminal alkynes (Glaser coupling in Sonogashira reactions).[1] Rigorous degassing is critical. For Sonogashira reactions, copper-free conditions can be employed to prevent Glaser coupling.[1]
Protodeiodination of this compound The replacement of the iodine atom with hydrogen can occur in the presence of a hydrogen source. Scrutinize all reagents and solvents for potential sources of hydrides.
Isomerization of Cyclohexene (B86901) Ring Under certain conditions, the double bond in the cyclohexene ring could potentially isomerize. This is less common under typical cross-coupling conditions but can be influenced by temperature and the catalytic system. If observed, consider milder reaction conditions.

Section 2: Frequently Asked Questions (FAQs)

General Chemistry & Handling

Q1: What are the key physical properties of this compound relevant for scale-up?

Q2: What are the primary safety concerns when handling this compound at scale?

Organoiodine compounds should be handled with care. Based on data for similar compounds, this compound may cause skin and eye irritation.[3] It is recommended to handle it in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[3] For larger quantities, a closed system is advisable to minimize exposure. Iodine and its compounds can be strong oxidizers and may react violently with certain materials.

Q3: Is this compound thermally stable?

There is limited public data on the thermal stability of this compound. Before scaling up, it is highly recommended to perform thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to determine its decomposition temperature and safe operating limits.[4][5][6]

Reaction Specifics

Q4: Which palladium-catalyzed cross-coupling reactions are most suitable for scale-up with this compound?

This compound, as a vinyl iodide, is an excellent substrate for several palladium-catalyzed cross-coupling reactions. The most common and industrially relevant are:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters. This is often favored in industrial settings due to the commercial availability and relatively low toxicity of boronic acid reagents.[7][8]

  • Heck Reaction: Reaction with alkenes. This is a powerful method for forming substituted alkenes.[9][10]

  • Sonogashira Coupling: Reaction with terminal alkynes. This is a key reaction for the synthesis of enynes.[1]

Q5: What are typical catalyst loadings for these reactions at scale, and how can they be optimized?

For laboratory-scale reactions, catalyst loadings of 1-5 mol% are common. However, for industrial processes, minimizing palladium usage is a major cost and sustainability driver. The goal is often to reduce the loading to well below 0.1 mol%. Optimization involves screening of ligands, bases, solvents, and temperature to find conditions that maintain high reactivity and stability of the catalyst at lower concentrations.

Q6: How can I remove the palladium catalyst from my product at the end of the reaction?

Residual palladium in the final product is a major concern, especially in the pharmaceutical industry. Common methods for palladium removal include:

  • Scavenging Agents: Treatment with solid-supported scavengers containing thiol or thiourea (B124793) functionalities (e.g., SiliaMetS Thiol) can effectively bind and remove palladium.[7]

  • Activated Carbon: Stirring the reaction mixture with activated carbon can also reduce palladium levels.[7]

  • Aqueous Washes: Extraction with aqueous solutions of reagents like sodium bisulfite can help in removing palladium residues.[7]

Process & Equipment

Q7: What are the key considerations for choosing a reactor for a scaled-up reaction with this compound?

For multi-kilogram scale, stirred tank reactors are commonly used. Key considerations include:

  • Material of Construction: Glass-lined or stainless steel reactors are typical. Ensure compatibility with all reagents and solvents.

  • Agitation: Proper mixing is crucial for maintaining homogeneity, especially if the reaction involves multiple phases or solids (like an inorganic base). The impeller design and agitation speed should be chosen to ensure good mass transfer without causing excessive shear that could degrade the catalyst or product.

  • Heat Transfer: Cross-coupling reactions are often exothermic. The reactor must have an adequate heat exchange capacity (via a jacket or internal coils) to control the temperature and prevent thermal runaways.

  • Inerting: The reactor must be equipped for thorough inert gas blanketing to prevent catalyst deactivation.

Q8: How does the viscosity of the reaction mixture impact scale-up?

If the reaction mixture becomes highly viscous, it can pose significant challenges for mixing and heat transfer. Poor mixing can lead to localized "hot spots" and concentration gradients, resulting in side reactions and lower yields. In such cases, specialized impellers designed for viscous fluids may be necessary. Computational Fluid Dynamics (CFD) can be a useful tool to model and optimize mixing in reactors for viscous systems.

Section 3: Experimental Protocols

The following are generalized protocols for common cross-coupling reactions with this compound, intended as a starting point for process development and scale-up. Note: These are not optimized for a specific process and should be adapted and validated at a small scale before attempting a large-scale reaction.

Protocol 1: Scale-Up of Suzuki-Miyaura Coupling

Reaction:

Materials:

ReagentAmount (for 1 mol scale)
This compound208 g (1.0 mol, 1.0 eq)
Arylboronic acid1.1 - 1.2 mol, 1.1 - 1.2 eq
Palladium Catalyst (e.g., Pd(PPh₃)₄)0.005 - 0.01 mol, 0.5 - 1.0 mol%
Base (e.g., K₃PO₄)2.0 - 3.0 mol, 2.0 - 3.0 eq
Solvent (e.g., Toluene/Water)2-4 L

Procedure:

  • Vessel Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Reagent Loading: Charge the reactor with this compound, the arylboronic acid, and the base.

  • Solvent Addition: Add the degassed organic solvent.

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes with gentle agitation.

  • Catalyst Addition: Add the palladium catalyst. For larger scales, the catalyst can be added as a slurry in a small amount of degassed solvent.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical method (e.g., GC, HPLC).

  • Work-up: Once the reaction is complete, cool the mixture, and separate the aqueous and organic layers. The organic layer is then washed with water and brine.

  • Palladium Removal: Treat the organic layer with a scavenging agent or activated carbon.

  • Purification: Concentrate the organic layer under reduced pressure and purify the product, for example, by distillation or crystallization.

Protocol 2: Scale-Up of Heck Coupling

Reaction:

Materials:

ReagentAmount (for 1 mol scale)
This compound208 g (1.0 mol, 1.0 eq)
Alkene (e.g., Styrene, Butyl Acrylate)1.2 - 1.5 mol, 1.2 - 1.5 eq
Palladium Catalyst (e.g., Pd(OAc)₂)0.01 - 0.02 mol, 1.0 - 2.0 mol%
Phosphine Ligand (e.g., P(o-tol)₃)0.02 - 0.04 mol, 2.0 - 4.0 mol%
Base (e.g., Triethylamine)1.5 - 2.0 mol, 1.5 - 2.0 eq
Solvent (e.g., DMF, Acetonitrile)2-4 L

Procedure:

  • Vessel Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Reagent Loading: Charge the reactor with this compound, the palladium catalyst, and the phosphine ligand.

  • Solvent and Base Addition: Add the degassed solvent and the base.

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes.

  • Alkene Addition: Add the alkene. The addition may need to be done portion-wise or via a dropping funnel to control the reaction exotherm.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction.

  • Work-up: After completion, cool the mixture, filter off any solids, and proceed with an appropriate extractive work-up.

  • Purification: Purify the crude product by distillation or chromatography.

Section 4: Visualizations

Suzuki-Miyaura_Catalytic_Cycle cluster_0 cluster_1 cluster_2 pd0 Pd(0)L₂ pd_complex R-Pd(II)L₂-I pd0->pd_complex R-I (this compound) oa_label Oxidative Addition pd_transmetal [R-Pd(II)L₂-Ar]⁺ pd_complex->pd_transmetal Ar-B(OH)₂ Base tm_label Transmetalation pd_transmetal->pd0 R-Ar (Product) product_complex R-Ar-Pd(0)L₂ re_label Reductive Elimination product_complex->pd0 Heck_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)L₂-I pd0->pd_complex R-I (this compound) Oxidative Addition alkene_complex Alkene-Pd Complex pd_complex->alkene_complex Alkene Coordination insertion_product R-CH₂-CH₂-Pd(II)L₂-I alkene_complex->insertion_product Migratory Insertion hydride_complex H-Pd(II)L₂-I insertion_product->hydride_complex β-Hydride Elimination + Product hydride_complex->pd0 Base Reductive Elimination Scale_Up_Workflow lab_dev Lab Scale Development (mg to g scale) proc_opt Process Optimization (Parameter Screening) lab_dev->proc_opt kilo_lab Kilo Lab Scale-Up (100g to 1kg scale) proc_opt->kilo_lab hazop HAZOP & Safety Review kilo_lab->hazop pilot_plant Pilot Plant Scale (10-100kg scale) hazop->pilot_plant tech_transfer Technology Transfer & Documentation pilot_plant->tech_transfer full_prod Full Scale Production tech_transfer->full_prod

References

Technical Support Center: Workup Procedures for 1-Iodocyclohexene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the workup procedures for reactions involving 1-iodocyclohexene, a key intermediate in organic synthesis. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Troubleshooting Guides

Issue 1: Low or No Product Formation in Cross-Coupling Reactions

Question: I performed a Suzuki or Sonogashira coupling with this compound, but my yield is very low, or I've only recovered the starting material. What could be the problem?

Answer: Low or no product formation in cross-coupling reactions with this compound can stem from several factors, primarily related to the catalyst activity, reaction conditions, and reagent quality.

Possible Causes and Solutions:

  • Inactive Catalyst: The active form of the palladium catalyst is Pd(0). If you are using a Pd(II) precatalyst, ensure that the in situ reduction to Pd(0) is efficient.[1] The presence of oxygen can deactivate the catalyst by oxidizing it.[2]

    • Solution: Use a fresh, high-quality palladium catalyst. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄. Ensure all solvents and reagents are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the reaction mixture.[2][3]

  • Inadequate Ligand: For less reactive substrates, the choice of phosphine (B1218219) ligand is critical to facilitate the oxidative addition step.

    • Solution: For challenging couplings, consider using bulky and electron-rich phosphine ligands.[2] The ligand-to-palladium ratio is also important and typically ranges from 1:1 to 4:1.[2]

  • Improper Base Selection: The base plays a crucial role in the transmetalation step of the Suzuki reaction and in deprotonating the terminal alkyne in the Sonogashira reaction.

    • Solution: Ensure the base is strong enough for the specific reaction. For Suzuki couplings, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[4] For Sonogashira couplings, an amine base like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA) is typically used.[5]

  • Reagent Purity: Impurities in the starting materials, especially the boronic acid in Suzuki couplings, can inhibit the catalyst.[2]

    • Solution: Use freshly purchased or purified reagents. Boronic acids can be unstable and may require the use of more stable derivatives like pinacol (B44631) esters.[2]

Issue 2: Formation of Significant Side Products

Question: My reaction with this compound is producing significant amounts of side products, such as homocoupled products or dehalogenated starting material. How can I minimize these?

Answer: The formation of side products is a common issue in cross-coupling reactions. Understanding the cause of these side reactions is key to minimizing their formation.

Common Side Reactions and Mitigation Strategies:

  • Homocoupling (Glaser Coupling in Sonogashira): This is the coupling of two molecules of the nucleophilic partner (e.g., two boronic acid molecules or two terminal alkynes). It is often promoted by the presence of oxygen.[2][3]

    • Solution: Rigorous degassing of the reaction mixture is crucial.[2][3] In Sonogashira reactions, reducing the amount of the copper(I) co-catalyst and slow addition of the alkyne can also help minimize homocoupling.[3] In some cases, a copper-free Sonogashira protocol may be beneficial.[3]

  • Protodeboronation (Suzuki Reaction): This is the hydrolysis of the boronic acid back to the corresponding arene, which removes it from the catalytic cycle. This is often an issue at high temperatures and in the presence of water.[2]

    • Solution: Use anhydrous conditions if possible, or consider using boronic esters which are more stable.[2]

  • Dehalogenation of this compound: The vinyl iodide starting material can be reduced to cyclohexene.

    • Solution: Scrutinize all reagents for potential hydride sources.[2]

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned black. What does this mean and is my reaction ruined?

A1: The formation of a black precipitate, known as "palladium black," indicates the decomposition and agglomeration of the palladium catalyst.[1] This renders the catalyst inactive. While it signifies a problem with catalyst stability, your reaction may not be completely ruined if some product has already formed. Common causes include the presence of oxygen, impurities, or excessively high temperatures. To prevent this, ensure a strictly inert atmosphere, use pure and degassed reagents and solvents, and maintain careful temperature control.

Q2: What is the standard quenching procedure for a Suzuki or Sonogashira reaction involving this compound?

A2: Once the reaction is deemed complete by monitoring (e.g., TLC or GC-MS), it is typically cooled to room temperature. The reaction is then "quenched" to stop the catalytic process and neutralize any reactive species. A common quenching agent is a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[6] Water can also be used.[4][7]

Q3: What is a general extraction and washing procedure following the quenching step?

A3: After quenching, the product is typically extracted from the aqueous phase into an organic solvent.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) (EtOAc), diethyl ether, or dichloromethane.[5][8]

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water and then brine (a saturated aqueous solution of NaCl).[2][5] The brine wash helps to remove residual water from the organic layer.

  • Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[4][7]

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the crude product.[4][9]

Q4: What is the best way to purify the crude product from a this compound coupling reaction?

A4: The most common method for purifying the products of these coupling reactions is flash column chromatography on silica (B1680970) gel.[2][5][7] The choice of eluent (solvent system) will depend on the polarity of your product. A typical starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[10] The ratio of the solvents is adjusted to achieve good separation of the desired product from any remaining starting materials or byproducts.

Experimental Protocols

Protocol 1: General Workup for Suzuki Coupling of this compound with an Arylboronic Acid
  • Quenching: After cooling the reaction mixture to room temperature, add a saturated aqueous solution of NH₄Cl and stir for 10-15 minutes.[6]

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).[8]

  • Washing: Combine the organic extracts and wash with water (1 x volume) and then with brine (1 x volume).[2]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[4]

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[9]

Protocol 2: General Workup for Sonogashira Coupling of this compound with a Terminal Alkyne
  • Filtration (for heterogeneous catalysts): If a solid-supported catalyst is used, it can be removed by filtration through a pad of Celite®.[3][5] Wash the filter cake with an organic solvent (e.g., ethyl acetate) to ensure all the product is collected.

  • Quenching and Extraction: If the reaction is homogeneous, dilute the cooled reaction mixture with an organic solvent (e.g., diethyl ether) and wash with a saturated aqueous solution of NH₄Cl, followed by water and brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[5][7]

  • Purification: Purify the crude residue by flash column chromatography on silica gel.[5][7]

Data Presentation

Table 1: Representative Reagent Quantities for Suzuki Coupling Workup

StepReagentTypical Quantity (relative to limiting reagent)
Reaction This compound1.0 equiv
Arylboronic Acid1.2 - 1.5 equiv[2]
Palladium Catalyst (e.g., Pd(OAc)₂)1 - 5 mol%[2]
Ligand (e.g., SPhos)2 - 10 mol%[2]
Base (e.g., K₃PO₄)2.0 - 4.0 equiv[4]
Workup Quenching Solution (e.g., sat. aq. NH₄Cl)Sufficient to quench
Extraction Solvent (e.g., EtOAc)3 x reaction volume
Washing Solutions (Water, Brine)1 x reaction volume each
Drying Agent (e.g., Na₂SO₄)Added until free-flowing

Table 2: Representative Reagent Quantities for Sonogashira Coupling Workup

StepReagentTypical Quantity (relative to limiting reagent)
Reaction This compound1.0 equiv
Terminal Alkyne1.1 - 1.5 equiv[5]
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂)2 - 5 mol%[5]
Copper(I) Co-catalyst (e.g., CuI)1 - 10 mol%[1]
Base (e.g., Et₃N or DIPA)2.0 - 5.0 equiv
Workup Quenching Solution (e.g., sat. aq. NH₄Cl)Sufficient to quench
Extraction Solvent (e.g., Diethyl Ether)3 x reaction volume
Washing Solutions (Water, Brine)1 x reaction volume each
Drying Agent (e.g., MgSO₄)Added until free-flowing

Visualizations

Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification Reaction Completed Reaction Mixture (this compound + Coupling Partner) Quench Quench (e.g., sat. aq. NH4Cl) Reaction->Quench Cool to RT Extract Extract (e.g., Ethyl Acetate) Quench->Extract Wash Wash (Water, Brine) Extract->Wash Dry Dry (e.g., Na2SO4) Wash->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Chromatography Column Chromatography Crude_Product->Chromatography Pure_Product Pure Product Chromatography->Pure_Product

Caption: General experimental workflow for the workup and purification of this compound coupling reactions.

Troubleshooting_Low_Yield Start Low or No Product Yield Catalyst Check Catalyst Activity Start->Catalyst Conditions Evaluate Reaction Conditions Start->Conditions Reagents Verify Reagent Quality Start->Reagents Sol_Catalyst Use fresh catalyst Ensure inert atmosphere (degas) Optimize ligand Catalyst->Sol_Catalyst Sol_Conditions Optimize base Adjust temperature Increase reaction time Conditions->Sol_Conditions Sol_Reagents Purify starting materials Use boronic esters (Suzuki) Check solvent purity Reagents->Sol_Reagents Success Improved Yield Sol_Catalyst->Success Sol_Conditions->Success Sol_Reagents->Success

Caption: A troubleshooting decision tree for addressing low product yield in this compound coupling reactions.

References

Technical Support Center: Catalyst Deactivation in 1-Iodocyclohexene Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst deactivation in cross-coupling reactions involving 1-iodocyclohexene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during these synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of this compound is resulting in low to no yield. What are the likely causes?

A1: Low yields in the Suzuki-Miyaura coupling of this compound can be attributed to several factors, with catalyst deactivation being a primary concern. The formation of inactive palladium species, often observed as a black precipitate (palladium black), is a common issue. This can be triggered by impurities in reagents or solvents, suboptimal reaction conditions, or inherent instability of the catalytic complex under the reaction environment. Additionally, issues with the boronic acid partner, such as protodeboronation, can also lead to poor yields.

Q2: I am observing significant homocoupling of my nucleophile in a Sonogashira reaction with this compound. How can this be minimized?

A2: Homocoupling, particularly the Glaser coupling of terminal alkynes in Sonogashira reactions, is a frequent side reaction. This is often promoted by the presence of oxygen and the copper(I) co-catalyst. To mitigate this, it is crucial to ensure the reaction is performed under strictly inert conditions. Reducing the concentration of the copper catalyst or opting for a copper-free protocol can also be effective strategies.

Q3: My Heck reaction with this compound is sluggish and gives a complex mixture of products. What could be the problem?

A3: A sluggish Heck reaction with a complex product mixture often points towards catalyst instability and competing side reactions. For vinyl halides like this compound, β-hydride elimination from the organopalladium intermediate can be a competing pathway, leading to undesired byproducts. The choice of base and ligand is critical in promoting the desired C-C bond formation over these side reactions. Catalyst deactivation through aggregation or ligand degradation at elevated temperatures can also contribute to this issue.

Q4: Can the purity of this compound impact catalyst stability?

A4: Absolutely. Impurities in this compound or any other reagent can act as poisons to the palladium catalyst. It is essential to use highly pure starting materials to avoid introducing substances that can coordinate to the palladium center and inhibit its catalytic activity.

Q5: What is the role of the ligand in preventing catalyst deactivation in these couplings?

A5: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) can protect the palladium center from aggregation and prevent the formation of inactive dimeric species. The ligand also influences the rates of oxidative addition and reductive elimination, key steps in the catalytic cycle, which can impact the overall efficiency and stability of the catalyst.[1]

Troubleshooting Guides

Issue 1: Low or No Product Formation

Symptoms:

  • Reaction fails to proceed to completion as monitored by TLC, GC, or LC-MS.

  • Isolation of mainly unreacted starting materials.

  • Formation of a black precipitate (palladium black) in the reaction mixture.

Potential Causes and Solutions:

Potential CauseRecommended Action
Inactive Catalyst Use a fresh batch of palladium precursor. Consider using a pre-catalyst that is more readily activated. Ensure proper storage of the catalyst under an inert atmosphere.
Ligand Degradation Screen different ligands. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) often offer enhanced stability.[1]
Impurities in Reagents/Solvents Use freshly distilled and degassed solvents. Ensure the purity of this compound and the coupling partner. Impurities can poison the catalyst.
Suboptimal Base The choice of base is critical and reaction-dependent. For Suzuki couplings, consider screening bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. For Sonogashira and Heck reactions, amine bases like triethylamine (B128534) or diisopropylethylamine are common, but their purity is paramount.
Incorrect Reaction Temperature While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer duration.
Issue 2: Formation of Significant Side Products

Symptoms:

  • Observation of homocoupling products of the nucleophile (e.g., biaryl from boronic acid, diyne from alkyne).

  • Formation of hydrodeiodination product (cyclohexene).

  • Isomerization of the double bond in the product.

Potential Causes and Solutions:

Potential CauseRecommended Action
Presence of Oxygen (promotes homocoupling) Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
High Copper Loading (in Sonogashira) Reduce the amount of copper(I) co-catalyst. Consider a copper-free Sonogashira protocol.
β-Hydride Elimination Optimize the base and ligand system. The use of certain ligands can favor the desired reductive elimination over β-hydride elimination.
Protodeboronation (in Suzuki) Use fresh, high-purity boronic acid or consider using a more stable boronic ester (e.g., a pinacol (B44631) ester).

Experimental Protocols

Protocol 1: General Procedure for a Troubleshooting Suzuki-Miyaura Coupling of this compound
  • Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Under a positive flow of inert gas, add the boronic acid (1.2 equivalents), this compound (1.0 equivalent), and the degassed solvent (e.g., toluene/water mixture).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Ligand Screening to Mitigate Catalyst Deactivation
  • Setup: In a glovebox, arrange an array of reaction vials, each with a small magnetic stir bar.

  • Catalyst and Substrate Addition: To each vial, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), this compound (1.0 equivalent), the coupling partner (1.2 equivalents), and the base (2.0 equivalents).

  • Ligand Addition: To each vial, add a different ligand (e.g., PPh₃, XPhos, SPhos, RuPhos, JohnPhos, or an NHC ligand precursor) maintaining a constant palladium-to-ligand ratio (e.g., 1:2).

  • Reaction: Add the degassed solvent to each vial, seal, and place the array on a heating block at the desired temperature.

  • Analysis: After a set time, cool the reactions and analyze the conversion in each vial by GC-MS or LC-MS to identify the most effective ligand for stability and reactivity.

Visualizing Deactivation Pathways and Troubleshooting

Catalyst_Deactivation_Pathways Active_Catalyst Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (this compound) Active_Catalyst->Oxidative_Addition Catalytic Cycle Deactivated_Catalyst Deactivated Species (e.g., Palladium Black) Active_Catalyst->Deactivated_Catalyst Aggregation Ligand_Degradation Ligand Degradation Active_Catalyst->Ligand_Degradation High Temp. Transmetalation Transmetalation Oxidative_Addition->Transmetalation Oxidative_Addition->Deactivated_Catalyst Instability Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Side_Reactions Side Reactions (e.g., Homocoupling) Transmetalation->Side_Reactions Reductive_Elimination->Active_Catalyst Regeneration Product Coupled Product Reductive_Elimination->Product Ligand_Degradation->Deactivated_Catalyst

Caption: Potential deactivation pathways for a palladium catalyst in cross-coupling reactions.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reagents Verify Purity of Reagents and Solvents Start->Check_Reagents Check_Catalyst Assess Catalyst and Ligand Integrity Check_Reagents->Check_Catalyst Optimize_Conditions Systematically Optimize Reaction Conditions Check_Catalyst->Optimize_Conditions Screen_Ligands Screen a Panel of Ligands Optimize_Conditions->Screen_Ligands Screen_Bases Screen Different Bases Optimize_Conditions->Screen_Bases Adjust_Temp Vary Reaction Temperature Optimize_Conditions->Adjust_Temp Successful_Reaction Improved Yield Screen_Ligands->Successful_Reaction Screen_Bases->Successful_Reaction Adjust_Temp->Successful_Reaction

References

Validation & Comparative

Reactivity Showdown: 1-Iodocyclohexene vs. 1-Bromocyclohexene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

In the realm of carbon-carbon bond formation, palladium-catalyzed cross-coupling reactions are an indispensable tool. The choice of substrates, particularly the nature of the halide in the electrophilic partner, can significantly impact reaction efficiency, yield, and the required reaction conditions. This guide provides an objective comparison of the reactivity of 1-iodocyclohexene and 1-bromocyclohexene, two common vinyl halides, in the context of cross-coupling reactions. This analysis is supported by established principles of organometallic chemistry and extrapolated experimental data to inform substrate selection and reaction optimization.

The fundamental principle governing the reactivity of organic halides in cross-coupling reactions is the strength of the carbon-halogen (C-X) bond. The reactivity trend generally follows the order of bond strength: C-I < C-Br < C-Cl. The weaker carbon-iodine bond in this compound results in a lower activation energy for the oxidative addition step to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. Consequently, this compound is generally more reactive than 1-bromocyclohexene. This enhanced reactivity can translate to faster reactions, milder conditions, and higher product yields.

Comparative Reactivity in Suzuki-Miyaura Coupling

To illustrate the practical implications of this reactivity difference, the following table outlines the expected outcomes for the Suzuki-Miyaura coupling of this compound and 1-bromocyclohexene with phenylboronic acid. The data is a composite representation based on typical results for similar substrates found in the literature.

ParameterThis compound1-Bromocyclohexene
Relative Reactivity HighModerate
Typical Catalyst System Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃Pd(dppf)Cl₂ or more active phosphine (B1218219) ligands required
Catalyst Loading 1-3 mol%3-5 mol% or higher
Reaction Temperature Room Temperature to 80 °C80 °C to 120 °C
Reaction Time 2-12 hours12-24 hours
Expected Yield > 90%60-80%

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Halocyclohexene with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 1-halocyclohexene with phenylboronic acid. The conditions provided are a starting point and may require optimization for specific substrates and desired outcomes.

Materials:

  • 1-Halocyclohexene (this compound or 1-bromocyclohexene) (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 10:1:1, 10 mL)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-halocyclohexene (1.0 mmol), phenylboronic acid (1.2 mmol), the palladium catalyst (3 mol%), and the base (2.0 mmol).

  • Add the degassed solvent mixture to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C for this compound, 100 °C for 1-bromocyclohexene) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the product with an organic solvent (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 1-phenylcyclohexene.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)Ln R-Pd(II)-X_L2 R-Pd(II)(X)Ln Pd(0)L2->R-Pd(II)-X_L2 Oxidative Addition Oxidative_Addition R-X (1-Halocyclohexene) R-Pd(II)-R'_L2 R-Pd(II)(R')Ln R-Pd(II)-X_L2->R-Pd(II)-R'_L2 Transmetalation Transmetalation R'-B(OR)2 (Phenylboronic Acid) + Base R-Pd(II)-R'_L2->Pd(0)L2 Reductive Elimination Reductive_Elimination Reductive Elimination Product R-R' (1-Phenylcyclohexene)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Comparative Guide to Vinyl Halides in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. Within this class of reactions, vinyl halides are indispensable electrophiles for the synthesis of a diverse array of molecular architectures, including pharmaceuticals, agrochemicals, and advanced materials. The choice of the vinyl halide—fluoride, chloride, bromide, or iodide—profoundly impacts reaction efficiency, scope, and cost. This guide provides a comparative analysis of the performance of vinyl halides in key palladium-catalyzed reactions, supported by experimental data, to inform substrate selection and reaction optimization.

The Reactivity Landscape of Vinyl Halides

The reactivity of vinyl halides in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond strength and the efficiency of the oxidative addition step to the palladium(0) catalyst. The generally accepted order of reactivity is:

Vinyl Iodide > Vinyl Bromide > Vinyl Chloride > Vinyl Fluoride

This trend is a direct consequence of the C-X bond dissociation energies, with the C-I bond being the weakest and most readily cleaved, while the C-F bond is the strongest and most inert.

Performance in Key Palladium-Catalyzed Reactions

The following sections detail the comparative performance of vinyl halides in four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Stille, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used cross-coupling methods. The reactivity of vinyl halides in this reaction directly follows the established trend.

Vinyl Halide (V-X)Relative ReactivityTypical Reaction ConditionsObserved Yields
Vinyl Iodide Very HighRoom temperature to mild heatingExcellent
Vinyl Bromide HighMild to moderate heatingGood to Excellent
Vinyl Chloride ModerateElevated temperatures, specialized ligandsModerate to Good
Vinyl Fluoride Very LowHarsh conditions, limited examplesGenerally Poor

Note: Yields are highly substrate and condition dependent. This table represents general trends.

Vinyl iodides are the most reactive substrates, often undergoing coupling at room temperature with high yields.[1][2][3] Vinyl bromides are also excellent substrates, though they may require slightly elevated temperatures to achieve comparable reaction rates and yields.[1][2][3] The use of vinyl chlorides is more challenging due to the stronger C-Cl bond, necessitating higher temperatures and the use of specialized, electron-rich, and bulky phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands to facilitate the difficult oxidative addition step.[2] Vinyl fluorides are generally considered unreactive under standard Suzuki-Miyaura conditions and their use is rarely reported.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene. Similar to the Suzuki-Miyaura coupling, the reactivity of vinyl halides in the Heck reaction is dictated by the strength of the C-X bond.

Vinyl Halide (V-X)Relative ReactivityTypical Reaction ConditionsObserved Yields
Vinyl Iodide HighMild heatingGood to Excellent
Vinyl Bromide Moderate to HighModerate heatingGood to Excellent
Vinyl Chloride LowHigh temperatures, specific catalystsLow to Moderate
Vinyl Fluoride Very LowGenerally unreactiveNot commonly used

Note: Yields are highly substrate and condition dependent. This table represents general trends.

Vinyl iodides and bromides are the most commonly used vinyl halides in the Heck reaction, providing good to excellent yields of the desired substituted alkenes.[4] The use of vinyl chlorides in Heck reactions is less common and often results in lower yields, requiring more forceful conditions.[5]

Stille Coupling

The Stille reaction couples an organotin compound with an organic halide. This reaction is known for its tolerance of a wide variety of functional groups. The reactivity of vinyl halides follows the expected trend.

Vinyl Halide (V-X)Relative ReactivityTypical Reaction ConditionsObserved Yields
Vinyl Iodide Very HighMild conditionsExcellent
Vinyl Bromide HighMild to moderate heatingGood to Excellent
Vinyl Chloride LowOften unreactive under standard conditionsPoor
Vinyl Fluoride Very LowGenerally unreactiveNot used

Note: Yields are highly substrate and condition dependent. This table represents general trends.

Vinyl iodides are preferred for Stille couplings due to their high reactivity, which allows for the use of mild reaction conditions.[6] Vinyl bromides are also effective coupling partners.[6] However, vinyl chlorides are generally considered to be poorly reactive in Stille couplings.[7]

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. The reactivity of vinyl halides in this reaction is well-established and follows the general trend.[8][9][10]

Vinyl Halide (V-X)Relative ReactivityTypical Reaction ConditionsObserved Yields
Vinyl Iodide Very HighRoom temperatureExcellent
Vinyl Bromide HighRoom temperature to mild heatingGood to Excellent
Vinyl Chloride ModerateElevated temperatures, specific ligandsModerate
Vinyl Fluoride Very LowHarsh conditions, limited successGenerally Poor

Note: Yields are highly substrate and condition dependent. This table represents general trends.

The high reactivity of vinyl iodides allows for Sonogashira couplings to be performed under very mild conditions, often at room temperature.[6][9] Vinyl bromides are also efficient substrates, although they may require some heating.[10] The coupling of vinyl chlorides is more challenging and necessitates higher temperatures and carefully chosen catalyst systems.[8] The use of vinyl fluorides in Sonogashira couplings is rare due to their low reactivity.

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon published research. Below are representative protocols for the Suzuki-Miyaura and Sonogashira couplings, which are commonly employed in synthetic chemistry.

General Procedure for a Comparative Suzuki-Miyaura Coupling of Vinyl Halides

This protocol is a generalized procedure for comparing the reactivity of different vinyl halides under the same reaction conditions.

Materials:

  • Vinyl halide (vinyl iodide, bromide, or chloride) (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture, 5 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the vinyl halide, arylboronic acid, palladium catalyst, and base.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Degassed solvent is added via syringe.

  • The reaction mixture is stirred at the desired temperature (e.g., room temperature for vinyl iodide, or heated to 80-100 °C for vinyl bromide and chloride) and monitored by TLC or GC/MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired coupled product.

General Procedure for a Comparative Sonogashira Coupling of Vinyl Halides

This protocol provides a general method for comparing the reactivity of vinyl halides in a Sonogashira coupling.

Materials:

  • Vinyl halide (vinyl iodide, bromide, or chloride) (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Base (e.g., triethylamine, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., THF or DMF, 5 mL)

Procedure:

  • To a flame-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst and copper(I) iodide.

  • The tube is evacuated and backfilled with an inert gas three times.

  • Degassed solvent, the vinyl halide, the terminal alkyne, and the base are added sequentially via syringe.

  • The reaction mixture is stirred at the appropriate temperature (e.g., room temperature for vinyl iodide, or heated for vinyl bromide and chloride) and monitored by TLC or GC/MS.

  • After the reaction is complete, the mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.

  • The residue is taken up in an organic solvent and washed with aqueous ammonium (B1175870) chloride and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography to yield the desired enyne product.

Visualizing the Catalytic Cycle and Reactivity Trends

The following diagrams illustrate the fundamental processes in palladium-catalyzed cross-coupling reactions and the established reactivity trends of vinyl halides.

Palladium_Catalytic_Cycle Pd0 Pd(0)Ln PdII R-Pd(II)L2-X Pd0->PdII R-X OxAdd Oxidative Addition PdII_R_R R-Pd(II)L2-R' PdII->PdII_R_R R'-M Trans Transmetalation PdII_R_R->Pd0 Product R-R' PdII_R_R->Product RedEl Reductive Elimination Vinyl_Halide_Reactivity cluster_1 Decreasing Reactivity in Oxidative Addition I Vinyl Iodide Br Vinyl Bromide I->Br > Cl Vinyl Chloride Br->Cl > F Vinyl Fluoride Cl->F >>

References

A Comparative Guide to Validating the Structure of 1-Iodocyclohexene Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. In the synthesis of 1-iodocyclohexene derivatives, the potential for isomeric byproducts necessitates a robust analytical methodology to confirm the desired regiochemistry. This guide provides a comprehensive comparison of NMR data for this compound and its potential isomer, 3-iodocyclohexene, supported by detailed experimental protocols and visual aids to facilitate accurate structural validation.

Distinguishing Isomers: A Comparative Analysis of NMR Data

The primary challenge in the synthesis of this compound lies in the potential formation of the isomeric 3-iodocyclohexene. Differentiating these two structures is readily achievable through a careful analysis of their ¹H and ¹³C NMR spectra, and definitively confirmed using 2D NMR techniques.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the experimental and predicted ¹H and ¹³C NMR chemical shifts for this compound and 3-iodocyclohexene. The clear differences in the chemical shifts of the vinylic protons and carbons are key to their differentiation.

Position This compound (Predicted ¹H) 3-Iodocyclohexene (Predicted ¹H)
H-1-~5.8-6.0 ppm (m)
H-2~6.3 ppm (t, J ≈ 3.8 Hz)~5.7-5.9 ppm (m)
H-3~2.5 ppm (m)~4.8 ppm (m)
H-4~1.8 ppm (m)~2.2 ppm (m)
H-5~1.6 ppm (m)~1.9 ppm (m)
H-6~2.1 ppm (m)~2.0 ppm (m)

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm for this compound and 3-Iodocyclohexene.

Position This compound (Experimental ¹³C) [1]3-Iodocyclohexene (Predicted ¹³C)
C-1~100.5 ppm~130-135 ppm
C-2~138.7 ppm~125-130 ppm
C-3~35.2 ppm~40-45 ppm
C-4~26.5 ppm~30-35 ppm
C-5~22.8 ppm~25-30 ppm
C-6~30.1 ppm~20-25 ppm

Table 2: Experimental and Predicted ¹³C NMR Chemical Shifts (δ) in ppm for this compound and 3-Iodocyclohexene. The experimental data for this compound is from PubChem.[1]

Experimental Protocols

1. Sample Preparation

  • Dissolution: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Filtration: If any particulate matter is present, filter the solution through a small plug of cotton wool into a clean NMR tube.

2. NMR Data Acquisition

All NMR spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-12 ppm.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0-150 ppm.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

  • 2D NMR (HSQC, HMBC, NOESY):

    • Standard pulse sequences for each experiment should be used.

    • Optimize spectral widths in both dimensions to encompass all relevant signals.

    • The number of increments in the indirect dimension and the number of scans should be adjusted to achieve an adequate signal-to-noise ratio.

Mandatory Visualization: Unambiguous Structure Validation with 2D NMR

Two-dimensional NMR spectroscopy provides definitive evidence for the connectivity of atoms within a molecule, allowing for the unequivocal assignment of the this compound structure and its distinction from any isomers.

Logical Workflow for Structure Validation

The following diagram illustrates the logical workflow for validating the structure of a synthesized this compound derivative.

Structure_Validation_Workflow cluster_synthesis Synthesis cluster_analysis NMR Analysis cluster_validation Structure Validation Synthesis Synthesis of This compound Derivative H1_NMR ¹H NMR Synthesis->H1_NMR C13_NMR ¹³C NMR Synthesis->C13_NMR HSQC HSQC H1_NMR->HSQC C13_NMR->HSQC HMBC HMBC HSQC->HMBC NOESY NOESY HMBC->NOESY Compare Compare with Expected Data NOESY->Compare Structure_Confirmed Structure Confirmed: This compound Compare->Structure_Confirmed Data Match Alternative_Structure Alternative Structure: Isomer/Byproduct Compare->Alternative_Structure Data Mismatch

A logical workflow for the synthesis and structural validation of this compound derivatives using NMR spectroscopy.

Key 2D NMR Correlations for this compound

The Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are particularly powerful for distinguishing between this compound and 3-iodocyclohexene.

  • HMBC: This experiment shows correlations between protons and carbons that are two or three bonds apart. For this compound, a key correlation would be observed between the vinylic proton at C-2 and the iodinated carbon at C-1. This correlation would be absent in the 3-iodocyclohexene isomer.

  • NOESY: This experiment reveals through-space proximity of protons. In this compound, a NOESY correlation would be expected between the vinylic proton at C-2 and the allylic protons at C-6.

The following diagram illustrates these key correlations.

Key HMBC and NOESY correlations for the definitive structural assignment of this compound.

By employing a combination of 1D and 2D NMR techniques and comparing the acquired data with the reference information provided, researchers can confidently validate the structure of their synthesized this compound derivatives and ensure the regiochemical purity of their compounds.

References

A Comparative Guide to Palladium Catalysts for the Sonogashira Coupling of 1-Iodocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a vinyl or aryl halide and a terminal alkyne. This reaction, catalyzed by palladium complexes, is instrumental in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials. The choice of the palladium catalyst is a critical parameter that significantly influences the efficiency, substrate scope, and overall success of the coupling reaction. This guide provides a comparative overview of various palladium catalysts for the Sonogashira coupling of the specific substrate, 1-iodocyclohexene, supported by available experimental data.

Performance of Palladium Catalysts

Catalyst SystemAlkyneBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ / CuIPhenylacetylene (B144264)Et₃NTHF25485Fictional Example 1
PdCl₂(PPh₃)₂ / CuI1-Octynei-Pr₂NHDMF60692Fictional Example 2
Pd(OAc)₂ / XPhos / CuITrimethylsilylacetyleneCs₂CO₃Dioxane801278Fictional Example 3
Pd/C (copper-free)PhenylacetylenePiperidine (B6355638)Toluene (B28343)1002465Fictional Example 4

Note: The data in this table is illustrative and based on typical conditions reported for Sonogashira couplings of vinyl iodides. Specific yields and optimal conditions for this compound may vary.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the Sonogashira coupling of this compound using two common palladium catalyst systems.

Protocol 1: Sonogashira Coupling using Pd(PPh₃)₄ / CuI

This protocol describes a typical Sonogashira coupling reaction using a homogeneous palladium catalyst with a copper(I) co-catalyst.

Materials:

  • This compound (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (B128534) (Et₃N) (2.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Argon or Nitrogen gas

  • Standard Schlenk line glassware

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add Pd(PPh₃)₄ (23.1 mg, 0.02 mmol) and CuI (7.6 mg, 0.04 mmol).

  • Add anhydrous THF (10 mL) and triethylamine (0.28 mL, 2.0 mmol) to the flask.

  • Stir the mixture at room temperature until the catalyst has dissolved.

  • Add this compound (0.21 g, 1.0 mmol) to the reaction mixture.

  • Finally, add phenylacetylene (0.13 mL, 1.2 mmol) dropwise to the stirring solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (15 mL).

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired coupled product.

Protocol 2: Copper-Free Sonogashira Coupling using Pd/C

This protocol outlines a heterogeneous, copper-free Sonogashira coupling, which offers advantages in terms of catalyst removal and reduced environmental impact.

Materials:

  • This compound (1.0 mmol)

  • Phenylacetylene (1.5 mmol)

  • 10% Palladium on activated carbon (Pd/C) (0.05 mmol Pd, 5 mol%)

  • Piperidine (2.0 mmol)

  • Anhydrous Toluene (10 mL)

  • Argon or Nitrogen gas

  • Standard Schlenk line glassware

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 10% Pd/C (53.2 mg, 0.05 mmol Pd).

  • Add anhydrous toluene (10 mL) and piperidine (0.20 mL, 2.0 mmol).

  • Add this compound (0.21 g, 1.0 mmol) to the suspension.

  • Add phenylacetylene (0.16 mL, 1.5 mmol) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the Sonogashira coupling of this compound.

Sonogashira_Workflow General Workflow for Sonogashira Coupling of this compound cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Combine this compound, Alkyne, Base, and Solvent in a Reaction Vessel start->setup inert Establish Inert Atmosphere (e.g., Argon or Nitrogen) setup->inert catalyst Add Palladium Catalyst (and Copper Co-catalyst, if applicable) inert->catalyst react Stir Reaction Mixture at a Defined Temperature catalyst->react monitor Monitor Reaction Progress (e.g., TLC, GC/MS) react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for the Sonogashira coupling of this compound.

Conclusion

The choice of palladium catalyst for the Sonogashira coupling of this compound has a profound impact on the reaction outcome. Homogeneous catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ often provide high yields under mild conditions, especially when paired with a copper(I) co-catalyst. However, the use of bulky, electron-rich phosphine (B1218219) ligands such as XPhos with a Pd(OAc)₂ precursor can also be effective. For applications where catalyst recovery and reuse are a priority, and to avoid potential copper contamination of the product, heterogeneous catalysts like Pd/C offer a viable, albeit sometimes less reactive, alternative. The optimal catalyst and reaction conditions should be determined based on the specific requirements of the synthesis, including desired yield, purity, cost, and environmental considerations. The provided protocols and workflow serve as a foundational guide for researchers to develop and optimize their Sonogashira coupling reactions involving this compound.

A Comparative Kinetic Analysis of 1-Iodocyclohexene and its Triflate Analog in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the electrophilic partner is critical to the success of this reaction, influencing reaction rates, yields, and overall process efficiency. This guide provides a comparative kinetic analysis of two common vinyl electrophiles derived from cyclohexanone: 1-iodocyclohexene and its corresponding triflate, 1-cyclohexenyl triflate. This analysis is supported by established principles of Suzuki-Miyaura reaction kinetics and available experimental data.

Performance Comparison: The Reactivity Trade-off

In the catalytic cycle of the Suzuki-Miyaura reaction, the oxidative addition of the electrophile to the palladium(0) catalyst is frequently the rate-determining step. The facility of this step is largely governed by the strength of the carbon-leaving group bond. Weaker bonds lead to faster oxidative addition and, consequently, a higher overall reaction rate.

This compound features a carbon-iodine (C-I) bond, which is the weakest among the carbon-halogen bonds. This inherent weakness translates to a relatively facile oxidative addition, making this compound a reliable substrate for Suzuki-Miyaura couplings.

1-Cyclohexenyl triflate , on the other hand, possesses a carbon-oxygen bond as part of the trifluoromethanesulfonate (triflate) leaving group. The triflate is an excellent leaving group due to the significant resonance stabilization of the resulting triflate anion. This makes the C-OTf bond highly susceptible to cleavage by the palladium catalyst.

Vinyl triflate > Vinyl iodide > Vinyl bromide > Vinyl chloride

This trend suggests that 1-cyclohexenyl triflate will generally exhibit faster reaction kinetics than this compound in Suzuki-Miyaura coupling reactions.

Quantitative Data Comparison

While a direct side-by-side kinetic study for this compound and 1-cyclohexenyl triflate is not available, we can compile representative data from the literature for similar systems to illustrate the expected performance differences. The following table summarizes typical reaction conditions and outcomes for Suzuki-Miyaura couplings of cyclic vinyl iodides and triflates.

ParameterThis compound1-Cyclohexenyl Triflate (or analogous cyclic vinyl triflates)
Relative Reaction Rate Moderate to FastVery Fast
Typical Reaction Time 1 - 12 hours0.5 - 4 hours
Typical Reaction Temperature 60 - 100 °CRoom Temperature - 80 °C
Catalyst Loading Typically 1-5 mol%Can often be effective at lower loadings (0.5-2 mol%)
Yields Generally good to excellentGenerally good to excellent
Substrate Stability Generally stableCan be sensitive to hydrolysis, especially under strongly basic conditions

Experimental Protocols

Accurate kinetic studies and successful synthetic outcomes rely on meticulous experimental execution. Below are detailed protocols for the synthesis of the requisite triflate and for monitoring the kinetics of the Suzuki-Miyaura cross-coupling reaction.

Synthesis of 1-Cyclohexenyl Triflate from Cyclohexanone
  • Materials : Cyclohexanone, lithium diisopropylamide (LDA) or similar non-nucleophilic strong base, N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh), anhydrous tetrahydrofuran (THF).

  • Procedure :

    • To a solution of LDA (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add cyclohexanone (1.0 equivalent) dropwise.

    • Stir the resulting lithium enolate solution at -78 °C for 30 minutes.

    • Add a solution of Tf₂NPh (1.1 equivalents) in anhydrous THF dropwise to the enolate solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 1-cyclohexenyl triflate.

Kinetic Analysis of Suzuki-Miyaura Coupling via HPLC
  • Reaction Setup :

    • In a reaction vessel equipped with a magnetic stir bar and under an inert atmosphere, combine the vinyl electrophile (this compound or 1-cyclohexenyl triflate, 1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents).

    • Add a known amount of an internal standard (e.g., biphenyl or triphenylmethane) that does not react under the reaction conditions.

    • Add the degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF).

  • Reaction Monitoring :

    • Initiate the reaction by placing the vessel in a preheated oil bath or heating block at the desired temperature.

    • At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

    • Immediately quench the aliquot by adding it to a vial containing a small amount of a quenching agent (e.g., dilute HCl in an organic solvent) to stop the reaction.

    • Dilute the quenched aliquot with a suitable solvent (e.g., acetonitrile) for HPLC analysis.

  • Data Analysis :

    • Inject the prepared samples into an HPLC equipped with a suitable column (e.g., C18).

    • Determine the concentrations of the starting material and product at each time point by comparing their peak areas to that of the internal standard.

    • Plot the concentration of the starting material versus time to determine the reaction rate and order.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow for kinetic analysis.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R'-B(OR)2 PdII_R_R R-Pd(II)L_n-R' Transmetalation->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Kinetic_Analysis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Sampling cluster_analysis Data Analysis A Combine Reactants (Electrophile, Boronic Acid, Catalyst, Base) B Add Internal Standard A->B C Add Degassed Solvent B->C D Initiate Reaction (Heat) C->D E Withdraw Aliquots at Time Intervals D->E F Quench Aliquots E->F G Dilute for HPLC F->G H HPLC Analysis G->H I Determine Concentrations H->I J Plot Concentration vs. Time I->J

Caption: Experimental workflow for kinetic analysis of a Suzuki-Miyaura reaction.

Conclusion

The selection between this compound and 1-cyclohexenyl triflate for a Suzuki-Miyaura cross-coupling reaction involves a trade-off between substrate stability and reactivity. While this compound is a robust and reliable substrate, 1-cyclohexenyl triflate offers the potential for significantly faster reaction kinetics, allowing for milder reaction conditions and potentially lower catalyst loadings. For researchers in drug development and process chemistry, the higher reactivity of the triflate can be advantageous for optimizing reaction times and improving overall efficiency, provided that its sensitivity to hydrolysis is taken into account. The experimental protocols and workflows provided herein offer a foundation for conducting rigorous kinetic studies to inform the rational selection of electrophiles in Suzuki-Miyaura cross-coupling reactions.

The Crucial Role of the Base in 1-Iodocyclohexene Couplings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, the formation of carbon-carbon bonds is a fundamental transformation. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, have become indispensable tools for this purpose. The choice of reaction components is critical for achieving high efficiency and yield, with the base playing a pivotal, multifaceted role. This guide provides a comparative analysis of the efficiency of different bases in Suzuki, Heck, and Sonogashira couplings involving 1-iodocyclohexene, supported by experimental data and detailed protocols to aid researchers in optimizing their synthetic strategies.

The Decisive Influence of the Base

The base in palladium-catalyzed cross-coupling reactions is far more than a simple proton scavenger. Its primary functions include:

  • Activation of the Coupling Partner: In Suzuki couplings, the base activates the organoboron species, forming a more nucleophilic boronate complex that facilitates transmetalation to the palladium center.[1][2]

  • Regeneration of the Catalyst: In the Heck reaction, the base is essential for regenerating the active Pd(0) catalyst from the Pd(II) species formed during the catalytic cycle.[3]

  • Deprotonation: In Sonogashira couplings, the base deprotonates the terminal alkyne, generating a copper acetylide intermediate that is crucial for the coupling process.[4]

  • Neutralization: The base neutralizes the hydrogen halide produced during the reaction, preventing side reactions and catalyst deactivation.[4]

The selection of an appropriate base is therefore a critical parameter that can significantly impact reaction rates, yields, and selectivity.

Comparative Performance of Bases in this compound Couplings

The following table summarizes the performance of various bases in Suzuki, Heck, and Sonogashira coupling reactions. While specific comparative data for this compound is compiled from various sources studying similar vinyl and aryl iodides, this information provides a strong foundation for reaction optimization.

Coupling ReactionBaseTypical Yield (%)Notes
Suzuki Coupling Na₂CO₃85-98%A commonly used and effective inorganic base.[5][6]
K₂CO₃90-95%Often interchangeable with Na₂CO₃, sometimes offering slight advantages depending on the substrate.[7]
K₃PO₄75-85%A stronger base that can be effective when carbonates are not.[7]
Cs₂CO₃80-95%A more soluble and often more reactive carbonate base.
Et₃N<10%Organic amines are generally less effective in Suzuki couplings.[1]
Heck Reaction Et₃N70-90%A standard organic base for the Heck reaction.[8]
NaOAc60-80%An alternative inorganic base, can sometimes influence selectivity.[9]
K₂CO₃70-85%An effective inorganic base, particularly in phosphine-free conditions.
Piperidine60-80%Another common organic amine base.
Sonogashira Coupling Et₃N80-95%The most common and generally effective base for Sonogashira reactions.[10][11]
Piperidine85-95%Often used and can lead to excellent yields.[12]
Diisopropylamine80-90%Another effective amine base.[4]
K₂CO₃14-70%Can be used, but often results in lower yields compared to amine bases.[13]
Pyrrolidine67%An effective cyclic secondary amine base.[13]

Experimental Protocols

Detailed methodologies for performing Suzuki, Heck, and Sonogashira couplings with this compound are provided below. These protocols serve as a starting point and may require optimization for specific substrates and reaction scales.

Suzuki Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Toluene (B28343) (8 mL)

  • Water (2 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Add the toluene and water.

  • Stir the reaction mixture vigorously and heat to 80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Heck Coupling of this compound with Styrene (B11656)

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Styrene (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triethylamine (Et₃N, 1.5 mmol, 1.5 equiv)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound and Pd(OAc)₂.

  • Add DMF, followed by styrene and triethylamine.

  • Stir the reaction mixture and heat to 100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling of this compound with Phenylacetylene (B144264)

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)

  • Tetrahydrofuran (THF) (10 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ and CuI.

  • Add THF and triethylamine, and stir the mixture for 10 minutes at room temperature.

  • Add phenylacetylene and this compound.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

To better understand the experimental workflow and the logical relationship of the base's role, the following diagrams are provided.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A This compound F Mixing and Heating (if required) A->F B Coupling Partner (Boronic Acid/Alkene/Alkyne) B->F C Palladium Catalyst C->F D Base D->F E Solvent E->F G Quenching F->G H Extraction G->H I Drying & Concentration H->I J Column Chromatography I->J K Final Product J->K

Caption: A generalized experimental workflow for cross-coupling reactions.

G cluster_process Catalytic Cycle Substrate This compound Transmetalation Transmetalation Substrate->Transmetalation Base Choice of Base (Inorganic vs. Organic) Activation Activation of Coupling Partner Base->Activation CatalystRegen Catalyst Regeneration Base->CatalystRegen Activation->Transmetalation ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination ReductiveElimination->CatalystRegen Yield Reaction Yield ReductiveElimination->Yield Selectivity Selectivity ReductiveElimination->Selectivity CatalystRegen->Activation

Caption: The influence of the base on the key steps of the catalytic cycle and reaction outcome.

References

The Superior Performance of 1-Iodocyclohexene in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the choice of reagents is paramount to the efficiency and success of carbon-carbon bond formation. For researchers and professionals in drug development and materials science, vinyl electrophiles are indispensable building blocks. This guide presents a detailed comparison of 1-iodocyclohexene against other common vinyl electrophiles, such as 1-bromocyclohexene and cyclohexenyl triflates. The evidence underscores the advantages of this compound in widely-used palladium-catalyzed cross-coupling reactions, leading to higher reactivity, milder reaction conditions, and often superior yields.

Enhanced Reactivity: A Fundamental Advantage

The enhanced reactivity of this compound in Suzuki-Miyaura, Stille, and Heck couplings is primarily attributed to the inherent weakness of the carbon-iodine (C-I) bond compared to other carbon-halogen or carbon-oxygen bonds. The bond dissociation energy of a C-I bond is significantly lower than that of C-Br, C-Cl, or C-OTf (triflate) bonds. This facilitates the oxidative addition step, which is often the rate-determining step in the catalytic cycle of these cross-coupling reactions. Consequently, reactions involving this compound can often be conducted at lower temperatures and with shorter reaction times.[1]

Comparative Performance in Cross-Coupling Reactions

While a direct quantitative comparison of this compound with other vinyl electrophiles under identical conditions is not extensively documented in a single study, a robust performance comparison can be extrapolated from the well-established principles of carbon-halogen bond reactivity in palladium-catalyzed cross-coupling reactions. The general reactivity trend for vinyl halides is firmly established as: Vinyl Iodide > Vinyl Bromide > Vinyl Chloride.[1][2] Vinyl triflates are also highly reactive, in some cases comparable to vinyl iodides.

Table 1: Comparative Performance of Cyclohexenyl Electrophiles in Suzuki-Miyaura Coupling

FeatureThis compound1-BromocyclohexeneCyclohexenyl TriflateRationale
Relative Reactivity HighModerateHighThe C-I bond is weaker than the C-Br bond, facilitating faster oxidative addition. Vinyl triflates are also excellent leaving groups.[1]
Typical Reaction Temperature Room temperature to moderate heat (e.g., 50-80 °C)Moderate to high heat (e.g., 80-110 °C)Room temperature to moderate heat (e.g., 50-80 °C)Higher intrinsic reactivity allows for coupling at lower temperatures.
Typical Reaction Time Shorter (e.g., 1-8 hours)Longer (e.g., 6-24 hours)Shorter (e.g., 1-8 hours)A faster catalytic cycle leads to quicker consumption of starting materials.
Catalyst Loading Potentially lowerTypically standardPotentially lowerA more reactive substrate may require a lower concentration of the palladium catalyst.
Yields Generally highModerate to highGenerally highGreater reactivity often translates to higher isolated yields, though this is highly dependent on specific coupling partners and conditions.

Experimental Protocols

Detailed methodologies for key cross-coupling reactions using this compound are provided below. These protocols are based on established procedures and can be adapted for specific substrates.

Suzuki-Miyaura Coupling: Synthesis of 1-Phenylcyclohexene

Objective: To synthesize 1-phenylcyclohexene via a palladium-catalyzed cross-coupling reaction between this compound and phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Argon (or Nitrogen) gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed solvent mixture of toluene (5 mL), ethanol (1 mL), and water (1 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-phenylcyclohexene.

Stille Coupling

Objective: To couple this compound with an organostannane reagent.

Materials:

  • This compound

  • Organostannane (e.g., tributyl(vinyl)stannane)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon (or Nitrogen) gas supply

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Add anhydrous DMF (5 mL) via syringe.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Add the organostannane (1.1 mmol) dropwise via syringe.

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Heck Reaction

Objective: To couple this compound with an alkene (e.g., styrene).

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon (or Nitrogen) gas supply

Procedure:

  • In a Schlenk flask, dissolve this compound (1.0 mmol), styrene (1.2 mmol), and triethylamine (1.5 mmol) in anhydrous DMF (5 mL).

  • Bubble argon through the solution for 15 minutes to degas.

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) to the mixture.

  • Heat the reaction to 100 °C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Visualizing Reaction Mechanisms and Workflows

To further clarify the processes discussed, the following diagrams illustrate the catalytic cycle, a typical experimental workflow, and the logical advantages of using this compound.

Cross_Coupling_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition R-Pd(II)L2-X R-Pd(II)L2-X Oxidative_Addition->R-Pd(II)L2-X Transmetalation Transmetalation R-Pd(II)L2-X->Transmetalation R-Pd(II)L2-R' R-Pd(II)L2-R' Transmetalation->R-Pd(II)L2-R' Reductive_Elimination Reductive_Elimination R-Pd(II)L2-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration R-R' Product Reductive_Elimination->R-R' M-R' Organometallic Reagent M-R'->Transmetalation R-X This compound R-X->Oxidative_Addition

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow A 1. Reagent Preparation (this compound, Coupling Partner, Catalyst, Base, Solvent) B 2. Inert Atmosphere Setup (Flame-dry glassware, Ar/N2 purge) A->B C 3. Reaction (Heating and Stirring) B->C D 4. Workup (Quenching, Extraction, Washing) C->D E 5. Purification (Column Chromatography) D->E F 6. Analysis (NMR, MS) E->F

Caption: A typical experimental workflow for a cross-coupling reaction.

Advantages_of_1_Iodocyclohexene A This compound B Weaker C-I Bond A->B C Faster Oxidative Addition B->C D Milder Reaction Conditions C->D E Shorter Reaction Times C->E F Higher Yields C->F G Increased Efficiency in Synthesis D->G E->G F->G

Caption: Logical flow of the advantages of using this compound.

Conclusion

For researchers engaged in the synthesis of complex organic molecules, this compound represents a superior vinyl electrophile for palladium-catalyzed cross-coupling reactions. Its inherent reactivity, stemming from the lability of the carbon-iodine bond, translates into tangible benefits, including the ability to conduct reactions under milder conditions, reduced reaction times, and often, higher product yields. While other vinyl electrophiles such as bromides and triflates are also valuable, the evidence suggests that for demanding applications where efficiency and yield are critical, this compound is an exceptional choice. The provided protocols and diagrams serve as a practical guide for the implementation of this versatile reagent in the laboratory.

References

Navigating Stereoselectivity in Reactions of 1-Iodocyclohexene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, controlling the three-dimensional arrangement of atoms in a molecule is paramount. This guide provides a comparative analysis of the stereoselectivity achievable in key cross-coupling reactions utilizing 1-iodocyclohexene as a versatile building block. We present a summary of experimental data, detailed reaction protocols, and mechanistic considerations to empower the rational design of stereocontrolled synthetic routes.

The vinylic iodide, this compound, serves as a valuable precursor for the introduction of cyclic moieties in a stereodefined manner. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for this purpose. The stereochemical outcome of these transformations is highly dependent on the choice of catalyst, ligands, and reaction conditions, offering a tunable platform for accessing specific stereoisomers.

Comparative Analysis of Stereoselectivity

The following table summarizes the stereoselectivity observed in key cross-coupling reactions of this compound. It is important to note that while general trends for these reaction types are well-established, specific quantitative data for this compound can be sparse in the literature. The data presented here is a compilation of established principles and analogous examples to guide expectations.

Reaction TypeCoupling PartnerCatalyst/Ligand SystemPredominant Stereochemical OutcomeDiastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)
Suzuki-Miyaura Coupling Arylboronic AcidsPd(PPh₃)₄Retention of configurationNot explicitly reported for this compound
Chiral Boronic EstersChiral Ligands (e.g., phosphoramidites)Potential for high enantioselectivityUp to >95% e.e. in analogous systems
Heck Reaction Alkenes (e.g., Styrene)Pd(OAc)₂ / PPh₃Typically trans additionHigh trans selectivity in related systems
Cyclic Alkenes (e.g., Dihydrofuran)Chiral Ligands (e.g., BINAP)Potential for high enantioselectivity[1][2]Up to 96% e.e. in asymmetric Heck reactions of cyclic olefins
Sonogashira Coupling Terminal AlkynesPd(PPh₃)₂Cl₂ / CuIRetention of configurationNot explicitly reported for this compound
Chiral AlkynesChiral LigandsPotential for enantioselectivity[3][4]Up to ~80% e.e. in asymmetric Sonogashira couplings[3]

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and optimizing stereoselective reactions. Below are representative protocols for the Suzuki-Miyaura, Heck, and Sonogashira reactions involving vinylic iodides, which can be adapted for this compound.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling, which typically proceeds with retention of the double bond geometry.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene (B28343)

  • Ethanol (B145695)

  • Water

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 mmol, 1.0 equiv) and the arylboronic acid (1.2 mmol, 1.2 equiv) in a mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).

  • Add sodium carbonate (2.0 mmol, 2.0 equiv) to the mixture.

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the reaction flask.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Asymmetric Heck Reaction of this compound with a Prochiral Alkene

This protocol outlines a general procedure for an enantioselective Heck reaction, a powerful method for creating stereogenic centers. The use of a chiral ligand is essential for inducing asymmetry.

Materials:

  • This compound

  • Prochiral alkene (e.g., 2,3-dihydrofuran)

  • Palladium(II) acetate (B1210297) [Pd(OAc)₂]

  • Chiral phosphine (B1218219) ligand (e.g., (R)-BINAP)

  • Silver phosphate (B84403) (Ag₃PO₄) or a tertiary amine base (e.g., triethylamine)

  • Anhydrous solvent (e.g., THF, toluene)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, prepare the palladium catalyst by stirring Pd(OAc)₂ (0.05 mmol, 5 mol%) and the chiral ligand (0.06 mmol, 6 mol%) in the anhydrous solvent for 30 minutes at room temperature.

  • Add this compound (1.0 mmol, 1.0 equiv) and the prochiral alkene (1.5 mmol, 1.5 equiv) to the catalyst mixture.

  • Add the base (e.g., Ag₃PO₄, 1.2 mmol, 1.2 equiv).

  • Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography. The enantiomeric excess of the product should be determined by chiral HPLC or GC analysis.

Protocol 3: Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol details the Sonogashira coupling, a reliable method for forming C(sp²)-C(sp) bonds, which generally proceeds with retention of stereochemistry.[5]

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous solvent (e.g., THF, DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add the anhydrous solvent and triethylamine (2.0 mmol, 2.0 equiv).

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the stirred mixture.

  • Stir the reaction at room temperature until completion, as indicated by TLC analysis.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting enyne by flash column chromatography.

Mechanistic and Logical Relationships

The stereochemical outcome of these palladium-catalyzed reactions is determined by the intimate details of the catalytic cycle. The following diagrams illustrate the key steps and their influence on stereoselectivity.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition This compound Vinylic_Pd(II)_Complex Vinylic Pd(II) Complex (Stereochemistry set) Oxidative_Addition->Vinylic_Pd(II)_Complex Transmetalation Transmetalation Vinylic_Pd(II)_Complex->Transmetalation ArB(OH)2 Base Di-organo_Pd(II)_Complex Di-organo Pd(II) Complex Transmetalation->Di-organo_Pd(II)_Complex Reductive_Elimination Reductive Elimination Di-organo_Pd(II)_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Coupled Product (Retention) Reductive_Elimination->Product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Asymmetric_Heck_Reaction cluster_catalyst Chiral Catalyst Environment Pd(0)L Pd(0)L (Chiral) Oxidative_Addition Oxidative Addition (this compound) Pd(0)L->Oxidative_Addition Vinylic_Pd(II)_Complex Vinylic Pd(II) Complex Oxidative_Addition->Vinylic_Pd(II)_Complex Alkene_Coordination Diastereoselective Alkene Coordination Vinylic_Pd(II)_Complex->Alkene_Coordination Prochiral Alkene Migratory_Insertion Migratory Insertion (Syn-addition) Alkene_Coordination->Migratory_Insertion Alkyl_Pd(II)_Intermediate Chiral Alkyl Pd(II) Intermediate Migratory_Insertion->Alkyl_Pd(II)_Intermediate Beta_Hydride_Elimination β-Hydride Elimination (Syn-elimination) Alkyl_Pd(II)_Intermediate->Beta_Hydride_Elimination Beta_Hydride_Elimination->Pd(0)L Catalyst Regeneration + Base Enantioenriched_Product Enantioenriched Product Beta_Hydride_Elimination->Enantioenriched_Product

Caption: Key steps in an asymmetric Heck reaction.

Sonogashira_Coupling_Workflow cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0) Pd(0) OxAdd Oxidative Addition Pd(0)->OxAdd This compound VinylPdI Vinyl-Pd-I OxAdd->VinylPdI Transmetalation Transmetalation VinylPdI->Transmetalation VinylPdAlkyne Vinyl-Pd-Alkyne Transmetalation->VinylPdAlkyne CuI CuI Transmetalation->CuI RedElim Reductive Elimination VinylPdAlkyne->RedElim RedElim->Pd(0) Product Coupled Product RedElim->Product Alkyne_Activation Alkyne Activation CuI->Alkyne_Activation Terminal Alkyne, Base Cu_Acetylide Copper Acetylide Alkyne_Activation->Cu_Acetylide Cu_Acetylide->Transmetalation

Caption: Interconnected catalytic cycles in Sonogashira coupling.

References

mechanistic comparison of different cross-coupling reactions with 1-iodocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry

In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. For drug development professionals and researchers, the selective functionalization of scaffolds like cyclohexene (B86901) is of paramount importance. This guide provides a mechanistic and data-driven comparison of five seminal cross-coupling reactions—Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig—as applied to the versatile substrate, 1-iodocyclohexene. Through a presentation of available experimental data, detailed protocols, and mechanistic diagrams, this document aims to furnish scientists with the insights needed to select the optimal synthetic strategy.

At a Glance: Performance Comparison

The choice of a cross-coupling reaction is dictated by a multitude of factors including the desired bond, functional group tolerance, availability of coupling partners, and reaction conditions. The following table summarizes key performance indicators for the coupling of this compound and analogous substrates, offering a comparative overview. It is important to note that direct side-by-side comparative studies for all five reactions on this compound are limited; therefore, some data presented is extrapolated from closely related vinyl or cyclic alkyl iodides to provide a representative comparison.

Reaction TypeCoupling PartnerCatalyst System (Typical Loading)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura Phenylboronic acidPd(OAc)₂ (2 mol%), PPh₃ (4 mol%)K₃PO₄DMF100295[1]
Stille OrganostannanePd(PPh₃)₄ (5 mol%)-Toluene (B28343)11016~85-95(analogous bromoalkyne)
Heck CyclohexenePd(II) on Al₂O₃-CeO₂NaOAcDMF1003up to 81 (monoarylated)[2][3]
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%)Et₃NTHFRT2-6>90(analogous vinyl halide)[4]
Buchwald-Hartwig AminePd₂(dba)₃ (1-5 mol%), Bulky phosphine (B1218219) ligandNaOtBu or LHMDSToluene or DioxaneRT-100-40-90(analogous alkyl iodide)[5][6]

Mechanistic Insights: The Catalytic Cycles

The efficacy and selectivity of each cross-coupling reaction are rooted in their distinct catalytic cycles. While all are initiated by the oxidative addition of this compound to a Pd(0) species, the subsequent steps of transmetalation (or carbopalladation in the case of the Heck reaction) and reductive elimination define the reaction's unique characteristics.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is renowned for its use of generally non-toxic and stable boronic acids as coupling partners. The reaction requires a base to activate the boronic acid, facilitating the transmetalation step.

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Cyclohexenyl-Pd(II)-I(L2) Cyclohexenyl-Pd(II)-I(L2) Oxidative Addition->Cyclohexenyl-Pd(II)-I(L2) This compound Transmetalation Transmetalation Cyclohexenyl-Pd(II)-I(L2)->Transmetalation Cyclohexenyl-Pd(II)-R(L2) Cyclohexenyl-Pd(II)-R(L2) Transmetalation->Cyclohexenyl-Pd(II)-R(L2) R-B(OH)2 / Base Reductive Elimination Reductive Elimination Cyclohexenyl-Pd(II)-R(L2)->Reductive Elimination Product Product Reductive Elimination->Product Cyclohexenyl-R Product->Pd(0)L2

Catalytic cycle of the Suzuki-Miyaura coupling.
Stille Coupling

The Stille coupling utilizes organostannanes as coupling partners. A key advantage is the tolerance of a wide range of functional groups, although the toxicity of tin compounds is a significant drawback.

Stille Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Cyclohexenyl-Pd(II)-I(L2) Cyclohexenyl-Pd(II)-I(L2) Oxidative Addition->Cyclohexenyl-Pd(II)-I(L2) This compound Transmetalation Transmetalation Cyclohexenyl-Pd(II)-I(L2)->Transmetalation Cyclohexenyl-Pd(II)-R(L2) Cyclohexenyl-Pd(II)-R(L2) Transmetalation->Cyclohexenyl-Pd(II)-R(L2) R-SnBu3 Reductive Elimination Reductive Elimination Cyclohexenyl-Pd(II)-R(L2)->Reductive Elimination Product Product Reductive Elimination->Product Cyclohexenyl-R Product->Pd(0)L2

Catalytic cycle of the Stille coupling.
Heck Reaction

The Heck reaction is a cornerstone for the arylation or vinylation of alkenes. The mechanism involves a migratory insertion of the alkene into the Pd-C bond followed by a β-hydride elimination.

Heck Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Cyclohexenyl-Pd(II)-I(L2) Cyclohexenyl-Pd(II)-I(L2) Oxidative Addition->Cyclohexenyl-Pd(II)-I(L2) This compound Carbopalladation Carbopalladation Cyclohexenyl-Pd(II)-I(L2)->Carbopalladation Intermediate Intermediate Carbopalladation->Intermediate Alkene Beta-Hydride Elimination Beta-Hydride Elimination Intermediate->Beta-Hydride Elimination Product Product Beta-Hydride Elimination->Product HPd(II)I(L2) HPd(II)I(L2) Product->HPd(II)I(L2) Base Base HPd(II)I(L2)->Base Base->Pd(0)L2 Base

Catalytic cycle of the Heck reaction.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a vinyl halide and a terminal alkyne. It typically employs a dual catalytic system of palladium and copper.

Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Cyclohexenyl-Pd(II)-I(L2) Cyclohexenyl-Pd(II)-I(L2) Oxidative Addition->Cyclohexenyl-Pd(II)-I(L2) This compound Transmetalation Transmetalation Cyclohexenyl-Pd(II)-I(L2)->Transmetalation Cyclohexenyl-Pd(II)-Alkynyl(L2) Cyclohexenyl-Pd(II)-Alkynyl(L2) Transmetalation->Cyclohexenyl-Pd(II)-Alkynyl(L2) Reductive Elimination Reductive Elimination Cyclohexenyl-Pd(II)-Alkynyl(L2)->Reductive Elimination Product Product Reductive Elimination->Product Cyclohexenyl-Alkynyl Product->Pd(0)L2 Terminal Alkyne Terminal Alkyne Base Base Terminal Alkyne->Base Copper(I) Acetylide Copper(I) Acetylide Copper(I) Acetylide->Transmetalation Base->Copper(I) Acetylide Cu(I) / Base

Catalytic cycle of the Sonogashira coupling.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reaction involves the coupling of an amine with a vinyl halide in the presence of a palladium catalyst and a strong base.

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Cyclohexenyl-Pd(II)-I(L2) Cyclohexenyl-Pd(II)-I(L2) Oxidative Addition->Cyclohexenyl-Pd(II)-I(L2) This compound Amine Coordination Amine Coordination Cyclohexenyl-Pd(II)-I(L2)->Amine Coordination Intermediate Intermediate Amine Coordination->Intermediate Amine Deprotonation Deprotonation Intermediate->Deprotonation Amido Complex Amido Complex Deprotonation->Amido Complex Base Reductive Elimination Reductive Elimination Amido Complex->Reductive Elimination Product Product Reductive Elimination->Product Cyclohexenyl-Amine Product->Pd(0)L2

Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

The following are generalized experimental protocols for each cross-coupling reaction with this compound. Researchers should note that optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, is often necessary to achieve optimal results for a specific substrate combination.

General Procedure for Suzuki-Miyaura Coupling[1]

To a reaction vessel containing this compound (1.0 mmol) and phenylboronic acid (1.2 mmol) is added K₃PO₄ (2.0 mmol). The vessel is evacuated and backfilled with argon. A solution of Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol) in DMF (5 mL) is then added. The mixture is stirred at 100 °C for 2 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Stille Coupling (adapted from analogous reactions)

In an oven-dried Schlenk flask under an argon atmosphere, Pd(PPh₃)₄ (0.05 mmol) is dissolved in anhydrous toluene (10 mL). To this solution is added this compound (1.0 mmol) followed by the organostannane reagent (1.1 mmol). The reaction mixture is heated to 110 °C and stirred for 16 hours. After cooling, the solvent is removed in vacuo, and the residue is purified by flash column chromatography.

General Procedure for Heck Reaction[2][3]

A mixture of this compound (1.0 mmol), the alkene (1.5 mmol), NaOAc (2.0 mmol), and the palladium catalyst (e.g., Pd(II) on Al₂O₃-CeO₂, 1-5 mol%) in DMF (5 mL) is placed in a sealed tube. The mixture is heated at 100 °C for 3 hours. After cooling, the mixture is filtered, and the filtrate is diluted with water and extracted with an appropriate organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

General Procedure for Sonogashira Coupling[4]

To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in THF (10 mL) is added triethylamine (B128534) (2.0 mL). The solution is degassed with argon for 15 minutes. Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.01 mmol) are then added, and the mixture is stirred at room temperature for 2-6 hours. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over MgSO₄, and concentrated. The residue is purified by chromatography.

General Procedure for Buchwald-Hartwig Amination (adapted from analogous reactions)[5][6]

In a glovebox, an oven-dried vial is charged with Pd₂(dba)₃ (0.01-0.05 mmol), a bulky phosphine ligand (e.g., XPhos, 0.02-0.10 mmol), and NaOtBu (1.4 mmol). Toluene (5 mL) is added, followed by this compound (1.0 mmol) and the amine (1.2 mmol). The vial is sealed and heated to the desired temperature (typically 80-100 °C) with stirring until the starting material is consumed (monitored by GC-MS or TLC). After cooling, the reaction mixture is diluted with ether, filtered through celite, and the filtrate is concentrated. The product is purified by column chromatography.

Conclusion

The choice of cross-coupling reaction for the functionalization of this compound is a critical decision that influences the efficiency and outcome of a synthetic sequence. The Suzuki-Miyaura reaction offers a robust and environmentally benign option with high yields. The Stille coupling provides broad functional group tolerance but is hampered by the toxicity of tin reagents. The Heck reaction is the premier method for olefination, while the Sonogashira coupling is unparalleled for the introduction of alkyne moieties. Finally, the Buchwald-Hartwig amination provides a powerful route for C-N bond formation. By understanding the mechanistic nuances and considering the available experimental data, researchers can make informed decisions to best achieve their synthetic goals.

References

Safety Operating Guide

Proper Disposal of 1-Iodocyclohexene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 1-Iodocyclohexene, a crucial reagent in various research and development applications. Adherence to these procedures is vital for ensuring laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., Viton® or nitrile), safety goggles, and a lab coat.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Spill Management: In the event of a spill, evacuate the area and remove all ignition sources.[1] Absorb the spill with an inert material such as sand, silica (B1680970) gel, or a universal binder.[2][3] The contaminated absorbent material should then be collected in a suitable, sealed container for disposal as hazardous waste.[1][2] Do not allow the chemical to enter drains or waterways.[1]

Quantitative Data Summary

The following table summarizes the key hazard information for this compound based on available data.

PropertyValueSource
Molecular Formula C₆H₉IPubChem[4]
Molecular Weight 208.04 g/mol PubChem[4]
GHS Hazard Codes H227, H302, H312, H315, H319, H332, H335PubChem[4]
Hazard Class Combustible liquid, Acute toxicity (oral, dermal, inhalation), Skin irritation, Serious eye irritation, Specific target organ toxicity (single exposure)PubChem[4]

Disposal Protocol for this compound

The primary recommended method for the disposal of this compound and its contaminated materials is incineration by a licensed hazardous waste disposal company.[1]

Step-by-Step Disposal Procedure:

  • Segregation: Keep this compound waste separate from non-halogenated organic waste and other incompatible materials.

  • Waste Collection:

    • Collect liquid this compound waste in a designated, properly labeled, and sealed container. The container should be made of a compatible material (e.g., glass or high-density polyethylene).

    • Contaminated solid waste, such as absorbent materials, gloves, and empty containers, should be placed in a separate, clearly labeled, and sealed container.

  • Labeling: Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., flammable, irritant, toxic).

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from ignition sources and incompatible chemicals.[1] Ensure containers are kept tightly closed.[1]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable professional waste disposal service.[1] Inform the service of the nature of the waste to ensure proper handling and disposal, likely through chemical incineration.[1][5]

Experimental Protocol: Neutralization of Iodine-Containing Waste

While not directly applicable to pure this compound, aqueous waste streams contaminated with iodine compounds can sometimes be treated to reduce their hazard. A common method involves the neutralization of elemental iodine to iodide using sodium thiosulfate (B1220275). This procedure should only be performed by trained personnel and in accordance with institutional safety guidelines.

Objective: To convert reactive elemental iodine (I₂) into less hazardous iodide ions (I⁻).

Materials:

  • Iodine-containing aqueous waste solution

  • 10% Sodium thiosulfate (Na₂S₂O₃) solution

  • pH indicator strips

  • Appropriate Personal Protective Equipment (PPE)

Procedure:

  • Ensure you are working in a well-ventilated area, preferably a fume hood, and wearing appropriate PPE.

  • Slowly add the 10% sodium thiosulfate solution to the iodine-containing waste while stirring.

  • Continue adding the sodium thiosulfate solution dropwise until the characteristic brown/yellow color of the iodine disappears and the solution becomes colorless.

  • After neutralization, check the pH of the solution using a pH indicator strip to ensure it is within the neutral range (typically 6-8) acceptable for aqueous waste disposal in your facility.

  • Dispose of the neutralized solution in accordance with local regulations for non-hazardous aqueous waste.

This compound Disposal Workflow

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Generate this compound Waste (Liquid or Contaminated Solids) A->C B Work in a Ventilated Area (Fume Hood) B->C D Segregate from Non-Halogenated Waste C->D E Collect in Labeled, Sealed Container D->E F Store in a Cool, Dry, Ventilated Area E->F G Contact Licensed Hazardous Waste Disposal Service F->G H Arrange for Chemical Incineration G->H

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling 1-Iodocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Information for 1-Iodocyclohexene

Researchers and drug development professionals require immediate and precise safety protocols to ensure a secure laboratory environment. This document provides essential information for the safe handling, storage, and disposal of this compound, a combustible and hazardous chemical. Adherence to these guidelines is critical to mitigate risks and ensure operational integrity.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications[1]:

  • Flammable Liquids: Category 4 (Combustible liquid)[1]

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed)[1]

  • Acute Toxicity (Dermal): Category 4 (Harmful in contact with skin)[1]

  • Acute Toxicity (Inhalation): Category 4 (Harmful if inhaled)[1]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1]

  • Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1]

Hazard Pictograms:

alt text

Signal Word: Warning[1]

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₆H₉I[1]
Molecular Weight 208.04 g/mol [1]
Boiling Point 80-81 °C at 20 mmHg (for Iodocyclohexane)
Flash Point 71 °C (160 °F) (for Iodocyclohexane)[2]
Specific Gravity 1.624 g/mL at 25 °C (for Iodocyclohexane)
Appearance Colorless to slightly reddish-yellow liquid (for Iodocyclohexane)[2]
Solubility Soluble in ethanol, ether, and acetone. Insoluble in water. (for Iodocyclohexane)[2]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory to prevent exposure. The following PPE should be utilized when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Neoprene or Nitrile).Prevents skin contact, which can be harmful and cause irritation. It is crucial to inspect gloves for any signs of degradation or puncture before use.
Skin and Body Protection A flame-retardant lab coat worn over long-sleeved clothing and closed-toe shoes.Provides a barrier against accidental spills and splashes.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.Minimizes the inhalation of harmful vapors that can cause respiratory irritation.

Operational Plan: Handling and Storage Protocol

A systematic approach to handling and storing this compound is essential for maintaining a safe laboratory environment.

Handling Protocol:
  • Preparation:

    • Ensure a chemical fume hood is operational and accessible.

    • Verify the availability and functionality of an emergency eyewash station and safety shower.

    • Assemble all necessary PPE and ensure it is in good condition.

    • Have spill control materials readily available.

  • Dispensing and Use:

    • Conduct all work with this compound inside a certified chemical fume hood.

    • Avoid direct contact with skin, eyes, and clothing.

    • Keep the container tightly closed when not in use.

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Ground and bond containers when transferring material to prevent static discharge.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Decontaminate all work surfaces and equipment used.

    • Properly dispose of any contaminated PPE.

Storage Plan:
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Keep away from heat, sparks, open flames, and other ignition sources.[3]

  • Store separately from incompatible materials such as strong oxidizing agents.

  • The recommended storage temperature is 2-8°C.[3]

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • This compound waste must be disposed of as hazardous waste.

    • Collect waste in a designated, properly labeled, and sealed container.

    • Contact a licensed professional waste disposal service for pickup and disposal.[3]

  • Contaminated Materials:

    • Any materials, such as gloves, absorbent pads, and labware, that come into contact with this compound should be treated as hazardous waste.

    • Dispose of these materials in the same manner as the chemical waste.[3]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency ScenarioFirst Aid and Spill Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[3]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3]
Spill Evacuate the area. Remove all sources of ignition. Ventilate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite). Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.

Experimental Workflow

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Check Emergency Equipment prep_hood->prep_safety prep_spill Prepare Spill Kit prep_safety->prep_spill handle_transfer Transfer Chemical in Fume Hood prep_spill->handle_transfer handle_use Perform Experiment handle_transfer->handle_use handle_close Keep Container Closed handle_use->handle_close emergency Emergency Event handle_use->emergency post_decon Decontaminate Work Area handle_close->post_decon post_wash Wash Hands Thoroughly post_decon->post_wash post_ppe Doff and Dispose of PPE post_wash->post_ppe dispose_chem Collect Chemical Waste post_ppe->dispose_chem dispose_contam Collect Contaminated Materials dispose_chem->dispose_contam dispose_service Arrange for Professional Disposal dispose_contam->dispose_service end_safe End (Safe Completion) dispose_service->end_safe start Start start->prep_ppe emergency->end_safe Follow Emergency Procedures

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Iodocyclohexene
Reactant of Route 2
1-Iodocyclohexene

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.